(R)-1-(p-Tolyl)butan-1-amine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R)-1-(4-methylphenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-4-11(12)10-7-5-9(2)6-8-10;/h5-8,11H,3-4,12H2,1-2H3;1H/t11-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCFOUIIWWXJEI-RFVHGSKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C1=CC=C(C=C1)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704199 | |
| Record name | (1R)-1-(4-Methylphenyl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851597-79-0 | |
| Record name | (1R)-1-(4-Methylphenyl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of (R)-1-(p-Tolyl)butan-1-amine Hydrochloride
Introduction
(R)-1-(p-Tolyl)butan-1-amine hydrochloride is a chiral amine of significant interest in the pharmaceutical and agrochemical industries.[1] Its stereochemically defined structure makes it a valuable building block in the asymmetric synthesis of complex, biologically active molecules where specific enantiomers are required for desired therapeutic or pesticidal effects. This guide provides an in-depth technical overview of the primary synthetic strategies for obtaining this compound in high enantiomeric purity. We will explore asymmetric synthesis, chiral resolution, and biocatalytic methods, detailing the underlying principles, experimental considerations, and comparative advantages of each approach. This document is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of chiral amines.
Strategic Approaches to Enantiomerically Pure (R)-1-(p-Tolyl)butan-1-amine
The synthesis of a single enantiomer of a chiral amine like (R)-1-(p-Tolyl)butan-1-amine can be broadly categorized into three main strategies:
-
Asymmetric Synthesis: The direct creation of the desired enantiomer from a prochiral precursor using a chiral catalyst or auxiliary.
-
Chiral Resolution: The separation of a racemic mixture of the amine into its constituent enantiomers.
-
Biocatalysis: The use of enzymes to catalyze the enantioselective synthesis of the target amine.
The choice of strategy often depends on factors such as scale, cost, required enantiomeric purity, and available resources.
Asymmetric Synthesis: The Direct Approach
Asymmetric synthesis offers an elegant and often more atom-economical route to the target compound by avoiding the need to synthesize and then separate an unwanted enantiomer. A prominent method in this category is the asymmetric reductive amination of the corresponding prochiral ketone, 1-(p-tolyl)butan-1-one.
Asymmetric Reductive Amination
This powerful technique involves the condensation of a ketone with an amine source, followed by the enantioselective reduction of the resulting imine or enamine intermediate.[2]
Reaction Scheme:
p-Tolyl propyl ketone is reacted with an ammonia source in the presence of a chiral catalyst and a reducing agent to yield the desired (R)-amine.
Causality Behind Experimental Choices:
-
Catalyst System: The heart of this transformation lies in the chiral catalyst. Ruthenium-based catalysts, such as those employing ligands like C3-TunePhos, have demonstrated high efficiency and enantioselectivity in the direct reductive amination of alkyl aryl ketones.[3] The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydride attack on the imine intermediate, favoring the formation of one enantiomer over the other.
-
Amine Source: Ammonium salts, like ammonium acetate, are often used as a user-friendly and readily available source of ammonia.[3]
-
Reducing Agent: Molecular hydrogen (H2) is a common and clean reducing agent for this transformation, producing water as the only byproduct.[3] Alternative reducing agents like pinacolborane can also be employed with specific catalyst systems.[4]
-
Solvent: Solvents like trifluoroethanol (TFE) are often chosen for their ability to stabilize the catalytic species and promote the reaction.[3]
Workflow for Asymmetric Reductive Amination:
Caption: Asymmetric Reductive Amination Workflow.
Use of Chiral Auxiliaries
Another established method in asymmetric synthesis involves the use of a chiral auxiliary.[5] A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction.
In this approach, the prochiral ketone, 1-(p-tolyl)butan-1-one, can be reacted with a chiral amine auxiliary to form a chiral imine. Diastereoselective reduction of this imine, followed by removal of the chiral auxiliary, yields the enantiomerically enriched target amine. A commonly used and effective chiral auxiliary is (R)-(+)-2-methyl-2-propanesulfinamide (Ellman's auxiliary).[6]
Experimental Protocol: Asymmetric Synthesis using a Chiral Auxiliary
-
Imine Formation: To a solution of 1-(p-tolyl)butan-1-one in an appropriate solvent (e.g., THF), add (R)-(+)-2-methyl-2-propanesulfinamide and a Lewis acid catalyst (e.g., Ti(OEt)4). Stir the mixture at room temperature until imine formation is complete, as monitored by TLC or GC.
-
Diastereoselective Reduction: Cool the reaction mixture to a low temperature (e.g., -78 °C) and add a reducing agent such as NaBH4. The bulky sulfinyl group directs the hydride attack to the opposite face of the imine, leading to a high diastereomeric excess of the resulting sulfinamide.
-
Auxiliary Cleavage: Quench the reaction and remove the solvent. Treat the crude sulfinamide with stoichiometric HCl in a protic solvent like methanol. This cleaves the N-S bond to afford the desired this compound, which can be isolated by crystallization.
Chiral Resolution: Separating Enantiomers
Chiral resolution is a classical and widely practiced method for obtaining enantiomerically pure compounds.[5] This strategy involves the preparation of a racemic mixture of 1-(p-tolyl)butan-1-amine, followed by its separation.
Classical Resolution via Diastereomeric Salt Formation
This method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Causality Behind Experimental Choices:
-
Resolving Agent: The choice of the resolving agent is crucial. Common chiral acids used for resolving amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The ideal resolving agent forms a salt with one enantiomer of the amine that is significantly less soluble in a particular solvent than the salt formed with the other enantiomer.
-
Solvent: The solvent system is critical for achieving efficient separation. A solvent must be chosen in which the solubilities of the two diastereomeric salts are sufficiently different to allow for the selective crystallization of one.
Workflow for Chiral Resolution:
References
- 1. (S)-1-(p-Tolyl)butan-1-amine [myskinrecipes.com]
- 2. Illustrated Glossary of Organic Chemistry - Reductive amination [chem.ucla.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of (R)-1-(p-Tolyl)butan-1-amine Hydrochloride
Introduction: The Critical Role of Physicochemical Profiling in Drug Development
In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety profile.[1] For chiral molecules such as (R)-1-(p-Tolyl)butan-1-amine hydrochloride, a comprehensive physicochemical profile is of paramount importance. As a chiral amine, its stereochemistry is a critical determinant of its biological activity, making the characterization of the pure enantiomer essential.
This guide provides a detailed exploration of the core physicochemical properties of this compound, offering not just a compilation of data, but a practical framework for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols that ensure data integrity. The hydrochloride salt form of this primary amine is often selected to enhance aqueous solubility and stability, crucial attributes for viable drug candidates.[2]
Core Physicochemical Properties
A comprehensive understanding of the following properties is essential for the successful development of this compound as a potential therapeutic agent.
Chemical Structure and Identity
-
IUPAC Name: (1R)-1-(4-methylphenyl)butan-1-amine hydrochloride
-
Synonyms: (R)-1-(p-Tolyl)butan-1-amine HCl
-
CAS Number: 851597-79-0[3]
-
Molecular Formula: C₁₁H₁₈ClN[3]
-
Molecular Weight: 199.72 g/mol [3]
Structure:
Quantitative Physicochemical Data
The following table summarizes the key physicochemical parameters for this compound. It is important to note that while some data is available from commercial suppliers, other values, such as melting point, solubility, and pKa, require experimental determination for each specific batch to ensure accuracy.
| Property | Value | Significance in Drug Development |
| Molecular Weight | 199.72 g/mol [3] | Influences diffusion, membrane permeability, and formulation properties. |
| Melting Point | Experimentally Determined | An indicator of purity and solid-state stability. A sharp melting range is characteristic of a pure compound. |
| Aqueous Solubility | Experimentally Determined | Crucial for dissolution and absorption. As a hydrochloride salt, solubility is expected to be pH-dependent.[1][4] |
| pKa | Experimentally Determined | The ionization constant is critical for predicting solubility at different physiological pH values and understanding drug-receptor interactions.[5] |
| LogP (predicted) | 3.21672 | Indicates the lipophilicity of the free base, affecting membrane permeability and potential for off-target effects. |
Experimental Protocols for Physicochemical Characterization
The following section details robust, step-by-step methodologies for the experimental determination of the core physicochemical properties. The rationale behind each protocol is explained to provide a deeper understanding of the experimental design.
Melting Point Determination
Rationale: The melting point of a crystalline solid is a sensitive indicator of its purity. Impurities typically depress and broaden the melting range. This protocol employs the capillary method, a standard and reliable technique.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement:
-
The sample is heated at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last solid particle melts is recorded as the completion of melting.
-
The melting point is reported as a range.
-
-
Validation: The determination is repeated at least twice. The results should be concordant.
Diagram of Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Rationale: As a hydrochloride salt of a primary amine, the aqueous solubility of this compound is expected to be pH-dependent. The shake-flask method is the gold standard for determining equilibrium solubility.
Protocol:
-
Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).
-
Sample Preparation: Add an excess of this compound to a known volume of each buffer in separate sealed vials. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis:
-
Allow the suspensions to settle.
-
Withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove undissolved solid.
-
Dilute the filtrate appropriately.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Reporting: Report the solubility in mg/mL or µg/mL at each pH.
Diagram of Aqueous Solubility Determination Workflow:
Caption: Workflow for Aqueous Solubility Determination.
pKa Determination by Potentiometric Titration
Rationale: The pKa of the primary ammonium ion is a critical parameter that dictates the charge state of the molecule at different pH values. Potentiometric titration is a precise method to determine this value by monitoring pH changes upon the addition of a titrant.
Protocol:
-
Apparatus Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a known volume of purified water.
-
Titration:
-
Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH).
-
Record the pH of the solution after each incremental addition of the titrant.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve, where the inflection point corresponds to the equivalence point.
-
Diagram of pKa Determination Workflow:
Caption: Workflow for pKa Determination.
Spectroscopic and Chromatographic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, characteristic peaks for the ammonium group, aromatic ring, and alkyl chain are expected.
Expected Characteristic Peaks:
-
N-H Stretch (Ammonium): A broad band in the region of 3200-2800 cm⁻¹ is characteristic of the N-H stretching vibrations of the primary ammonium salt (-NH₃⁺).[6]
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
N-H Bend (Ammonium): A medium to strong absorption around 1600-1500 cm⁻¹.[6]
-
Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: A medium intensity band in the 1250-1020 cm⁻¹ range for aliphatic amines.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for structural confirmation.
Expected ¹H NMR Spectral Features (in D₂O or DMSO-d₆):
-
Aromatic Protons: Signals in the aromatic region (typically ~7.0-7.5 ppm), showing a characteristic splitting pattern for a para-substituted benzene ring.
-
CH-NH₃⁺ Proton: A multiplet for the proton on the chiral carbon, deshielded by the adjacent nitrogen and aromatic ring.
-
Alkyl Protons: Signals for the propyl chain protons, with chemical shifts and multiplicities determined by their proximity to the chiral center and each other.
-
Tolyl Methyl Protons: A singlet around 2.3 ppm.
-
NH₃⁺ Protons: A broad signal that may exchange with D₂O.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Signals in the aromatic region (~120-150 ppm).
-
Chiral Carbon: The carbon atom attached to the nitrogen will be deshielded.
-
Alkyl Carbons: Signals for the carbons of the propyl chain.
-
Tolyl Methyl Carbon: A signal around 20-25 ppm.
Chiral High-Performance Liquid Chromatography (HPLC)
Rationale: For a chiral compound, confirming its enantiomeric purity is a regulatory requirement. Chiral HPLC is the most common and reliable method for separating and quantifying enantiomers.[8][9]
General Method Development Approach:
-
Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating chiral amines.[9][10]
-
Mobile Phase Screening: A screening of different mobile phases, typically combinations of a non-polar solvent (e.g., hexane or heptane) with an alcohol modifier (e.g., isopropanol or ethanol) and a basic additive (e.g., diethylamine or ethanolamine) to improve peak shape, is performed.
-
Optimization: Once initial separation is achieved, the mobile phase composition, flow rate, and column temperature are optimized to achieve baseline resolution and a suitable run time.
-
Validation: The method is validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Conclusion
The comprehensive physicochemical characterization of this compound, as outlined in this guide, is a critical endeavor for any research and development program. By employing the robust experimental protocols described, researchers can generate high-quality, reliable data that will inform formulation development, predict in vivo behavior, and ultimately, de-risk the progression of this compound through the drug development pipeline. The principles and methodologies presented here provide a solid foundation for the systematic and scientifically sound evaluation of this and other chiral amine hydrochlorides.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. This compound 95% | CAS: 851597-79-0 | AChemBlock [achemblock.com]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
(R)-1-(p-Tolyl)butan-1-amine Hydrochloride: A Comprehensive Technical Guide for Advanced Drug Development
CAS Number: 851597-79-0
Introduction: The Significance of Chiral Amines in Modern Therapeutics
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, with a significant number of approved drugs and clinical candidates featuring a stereogenic amine center. The precise three-dimensional arrangement of substituents around this chiral center is often critical for therapeutic efficacy, as different enantiomers can exhibit widely varying pharmacological and toxicological profiles. (R)-1-(p-Tolyl)butan-1-amine hydrochloride, a chiral primary amine, represents a key intermediate for the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders where subtle structural modifications can lead to profound differences in biological activity. This guide provides an in-depth technical overview of this valuable compound, encompassing its chemical properties, synthesis, analytical characterization, and applications, tailored for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective use in synthesis and formulation.
| Property | Value | Source |
| CAS Number | 851597-79-0 | [1][2] |
| Molecular Formula | C₁₁H₁₈ClN | [1][2] |
| Molecular Weight | 199.72 g/mol | [1][2] |
| Appearance | White to off-white solid | Typical for amine hydrochlorides |
| Purity | ≥95% | [1][2] |
| SMILES | CCC--INVALID-LINK--N.Cl | [1] |
Strategic Synthesis of Enantiopure this compound
The enantioselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry. Two primary strategies are commonly employed: asymmetric synthesis and chiral resolution.
Asymmetric Synthesis via Reductive Amination with a Chiral Auxiliary
A robust and widely adopted method for the asymmetric synthesis of chiral amines involves the use of a chiral auxiliary, such as tert-butanesulfinamide (tBS). This approach offers excellent stereocontrol and is amenable to a broad range of substrates.
Experimental Protocol: Asymmetric Synthesis
Step 1: Condensation to form N-tert-Butanesulfinyl Imine
-
To a solution of 1-(p-tolyl)butan-1-one (1.0 eq) in anhydrous THF, add (R)-tert-butanesulfinamide (1.05 eq).
-
Add a dehydrating agent, such as titanium(IV) ethoxide (1.5 eq), and stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the ketone. The titanium ethoxide acts as a Lewis acid to activate the ketone and as a water scavenger to drive the equilibrium towards the imine product.
Step 2: Diastereoselective Reduction
-
Cool the reaction mixture to -78 °C.
-
Slowly add a solution of a reducing agent, such as L-Selectride® (1.5 eq, 1.0 M in THF), dropwise to the reaction mixture. The bulky L-Selectride® approaches the less sterically hindered face of the imine, directed by the chiral sulfinyl group, leading to high diastereoselectivity.
-
Stir the reaction at -78 °C for 3-6 hours, monitoring the progress by TLC/LC-MS.
Step 3: Cleavage of the Chiral Auxiliary and Salt Formation
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the reaction to warm to room temperature and add a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) until precipitation is complete.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a solid.
Figure 1. Asymmetric synthesis workflow.
Chiral Resolution of Racemic 1-(p-Tolyl)butan-1-amine
An alternative approach is the resolution of a racemic mixture of the amine using a chiral resolving agent, such as a chiral carboxylic acid. This method relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution
Step 1: Formation of Diastereomeric Salts
-
Dissolve racemic 1-(p-tolyl)butan-1-amine (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).
-
Add a solution of a chiral resolving agent, such as L-(+)-tartaric acid (0.5 eq), in the same solvent. The use of a substoichiometric amount of the resolving agent is crucial for efficient resolution.
-
Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature, and subsequently in an ice bath to induce crystallization.
Step 2: Isolation of the Diastereomeric Salt
-
Collect the precipitated diastereomeric salt by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
The enantiomeric purity of the amine in the salt can be determined by chiral HPLC analysis after liberating the free amine from a small sample.
-
If necessary, the salt can be recrystallized to enhance its diastereomeric purity.
Step 3: Liberation of the Free Amine and Salt Formation
-
Suspend the diastereomerically pure salt in water and add a base (e.g., 2 M NaOH) until the pH is >10.
-
Extract the free (R)-1-(p-tolyl)butan-1-amine with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution and dissolve the resulting free amine in a suitable solvent.
-
Add a solution of HCl in the same solvent to precipitate the desired hydrochloride salt.
-
Collect the product by filtration, wash, and dry as described previously.
Figure 2. Chiral resolution workflow.
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation. The expected spectra would show characteristic signals for the tolyl and butyl groups.
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons of the p-tolyl group, a triplet for the terminal methyl group of the butyl chain, multiplets for the methylene groups, a characteristic signal for the benzylic proton, and a broad signal for the amine protons which may exchange with D₂O.
-
¹³C NMR: The spectrum will display distinct signals for the aromatic carbons, the aliphatic carbons of the butyl chain, and the benzylic carbon.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of the final product. A suitable chiral stationary phase (CSP) is required to resolve the enantiomers.
Illustrative Chiral HPLC Method
-
Column: A polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine or butylamine) to improve peak shape.[3]
-
Detection: UV detection at a wavelength where the tolyl group absorbs (e.g., 254 nm).
The method should be validated to demonstrate its ability to separate the (R)- and (S)-enantiomers with baseline resolution, allowing for accurate quantification of the enantiomeric excess (e.e.).
Applications in Drug Discovery and Development
This compound serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural motif is of particular interest in the development of agents targeting the central nervous system. Chiral amines are frequently incorporated into molecules designed to interact with G-protein coupled receptors (GPCRs) and ion channels, where stereochemistry is critical for selective binding and desired pharmacological activity.
While specific drugs containing this exact fragment may not be publicly disclosed, its structural similarity to other known pharmacophores suggests its potential use in the synthesis of novel psychoactive compounds, neurological agents, or cardiovascular drugs. For instance, similar chiral benzylic amines are key components in drugs targeting monoamine transporters.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be followed when handling this compound.
-
Hazard Identification: The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a chiral intermediate of significant value to the pharmaceutical industry. Its synthesis via asymmetric methods or chiral resolution provides access to an enantiomerically pure building block essential for the development of stereochemically defined drug candidates. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is crucial for its effective application in the advancement of modern therapeutics.
References
spectroscopic data (NMR, IR, MS) for (R)-1-(p-Tolyl)butan-1-amine HCl
An In-depth Technical Guide to the Spectroscopic Characterization of (R)-1-(p-Tolyl)butan-1-amine HCl
Authored by: A Senior Application Scientist
Introduction: Elucidating the Structure of a Key Chiral Building Block
(R)-1-(p-Tolyl)butan-1-amine hydrochloride is a chiral amine derivative of significant interest in medicinal chemistry and asymmetric synthesis. Its utility as a chiral building block in the development of active pharmaceutical ingredients (APIs) necessitates unambiguous structural confirmation and purity assessment.[1] This technical guide provides a comprehensive overview of the analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—required for the complete spectroscopic characterization of this compound.
The hydrochloride salt form enhances stability and water solubility, which are crucial properties in drug development. However, it also influences the spectroscopic features, particularly in the NMR and IR spectra, due to the presence of the ammonium ion (-NH₃⁺). This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying principles and experimental workflows for a robust and self-validating analytical approach.
Section 1: Molecular Structure and Spectroscopic Overview
To interpret the spectroscopic data, one must first understand the molecular architecture. (R)-1-(p-Tolyl)butan-1-amine HCl is composed of a p-substituted tolyl group, a four-carbon butyl chain, and a chiral center at the benzylic carbon attached to the protonated amine.
Key Structural Features:
-
Aromatic System: A 1,4-disubstituted (para) benzene ring.
-
Aliphatic Chain: A propyl group attached to the chiral carbon.
-
Chiral Center: The C1 carbon of the butyl chain, bonded to the tolyl ring, a hydrogen, the propyl chain, and the ammonium group.
-
Ammonium Salt: The amine is protonated by hydrochloric acid, forming an ammonium chloride salt.
This structure dictates a predictable pattern of signals across different spectroscopic platforms, which we will explore in detail.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For (R)-1-(p-Tolyl)butan-1-amine HCl, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The presence of the ammonium salt and the chiral center will influence the chemical shifts and multiplicities.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -NH₃⁺ | 8.5 - 9.5 | Broad Singlet (br s) | 3H | Protons on the positively charged nitrogen are highly deshielded and often exchange with trace water, leading to broadening. Signal disappears upon D₂O exchange. |
| Ar-H (ortho to CH-N) | ~7.4 | Doublet (d) | 2H | Aromatic protons adjacent to the electron-withdrawing benzylic ammonium group are deshielded. |
| Ar-H (meta to CH-N) | ~7.2 | Doublet (d) | 2H | Aromatic protons adjacent to the methyl group. |
| CH-N (Benzylic) | 4.2 - 4.6 | Triplet (t) or Multiplet (m) | 1H | Deshielded by both the aromatic ring and the adjacent ammonium group. Coupled to the neighboring CH₂ group. |
| Ar-CH₃ | ~2.3 | Singlet (s) | 3H | Standard chemical shift for a methyl group attached to an aromatic ring. |
| -CH₂- (C2 of butyl) | 1.7 - 1.9 | Multiplet (m) | 2H | Diastereotopic protons adjacent to the chiral center, leading to a potentially complex multiplet. |
| -CH₂- (C3 of butyl) | 1.2 - 1.4 | Multiplet (m) | 2H | Standard aliphatic methylene protons. |
| -CH₃ (C4 of butyl) | ~0.9 | Triplet (t) | 3H | Terminal methyl group coupled to the adjacent CH₂ group. |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the symmetry of the p-tolyl group, fewer than the total 11 carbons are observed.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| Ar-C (quaternary, C-CH₃) | 140 - 142 | Aromatic carbon bearing the methyl group. |
| Ar-C (quaternary, C-CH-N) | 134 - 136 | Aromatic carbon attached to the butylamine side chain. |
| Ar-CH (meta to CH-N) | 129 - 130 | Symmetrical aromatic carbons. |
| Ar-CH (ortho to CH-N) | 127 - 128 | Symmetrical aromatic carbons. |
| CH-N (Benzylic) | 55 - 60 | Carbon attached to the electron-withdrawing nitrogen. |
| -CH₂- (C2 of butyl) | 35 - 40 | Aliphatic carbon adjacent to the chiral center. |
| Ar-CH₃ | ~21 | Standard shift for a tolyl methyl group. |
| -CH₂- (C3 of butyl) | 18 - 22 | Aliphatic methylene carbon. |
| -CH₃ (C4 of butyl) | 13 - 15 | Terminal aliphatic methyl carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of (R)-1-(p-Tolyl)butan-1-amine HCl in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for amine salts as it allows observation of the N-H protons.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 0-12 ppm is typically sufficient.
-
D₂O Exchange: To confirm the -NH₃⁺ peak, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The broad singlet corresponding to the ammonium protons should disappear.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0-160 ppm is appropriate.
Section 3: Infrared (IR) Spectroscopy – Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For an amine hydrochloride, the most characteristic feature is the broad absorption from the ammonium group.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
|---|---|---|---|
| 3100 - 2800 | N-H Stretch (Ammonium, R-NH₃⁺) | Strong, Broad | A key indicator of a primary amine salt. This broad feature often overlaps with C-H stretches.[2] |
| 3050 - 3000 | C-H Stretch (Aromatic) | Medium | Confirms the presence of the aromatic ring. |
| 2960 - 2850 | C-H Stretch (Aliphatic) | Strong | Confirms the presence of the butyl chain. |
| 1610 - 1580 | N-H Bend (Ammonium) | Medium | Characteristic bending vibration for the -NH₃⁺ group. |
| 1520 - 1480 | C=C Stretch (Aromatic Ring) | Medium-Strong | Confirms the presence of the benzene ring. |
| ~820 | C-H Bend (p-disubstituted) | Strong | Out-of-plane bending confirms the 1,4-substitution pattern on the aromatic ring. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid (R)-1-(p-Tolyl)butan-1-amine HCl powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal.
-
Sample Scan: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Section 4: Mass Spectrometry (MS) – Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. When analyzing a salt like an HCl adduct, the spectrum typically shows the molecular ion of the free base.
Expected Mass Spectrometry Data:
-
Molecular Weight (Free Base): 163.26 g/mol [1]
-
Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this polar, pre-charged molecule.
Predicted Fragmentation Pattern: The dominant fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of a bond adjacent to the C-N bond, resulting in a resonance-stabilized iminium cation.[2]
| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |
| 164.14 | [M+H]⁺ of free base | The protonated molecular ion of the free amine, confirming the molecular weight. |
| 120.08 | [C₉H₁₀N]⁺ | Base Peak. Result of alpha-cleavage with loss of a propyl radical (•C₃H₇). This is a highly characteristic fragment for this structure. |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, a common fragment for tolyl-containing compounds resulting from benzylic cleavage. |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode ESI.
-
Mass Analysis: Scan a mass range appropriate for the expected ions (e.g., m/z 50-300).
-
Tandem MS (MS/MS): To confirm fragmentation, isolate the parent ion (m/z 164.1) and perform collision-induced dissociation (CID) to observe the daughter ions (e.g., m/z 120.1).
Section 5: Integrated Analytical Workflow
A robust characterization relies on the synergistic use of all three techniques. The following workflow ensures a self-validating process for structure confirmation.
Caption: Integrated workflow for spectroscopic characterization.
Conclusion
The spectroscopic characterization of (R)-1-(p-Tolyl)butan-1-amine HCl is a multi-faceted process where NMR, IR, and MS provide complementary and confirmatory data. NMR spectroscopy maps the detailed molecular skeleton, IR spectroscopy rapidly confirms the presence of key functional groups, particularly the ammonium salt, and mass spectrometry verifies the molecular weight and provides insight into structural stability. By following the integrated workflow presented, researchers can confidently elucidate and verify the structure and purity of this important chiral intermediate, ensuring the integrity of their downstream applications in research and development.
References
The Architectural Blueprint of a Chiral Amine: A Technical Guide to Determining the Crystal Structure of (R)-1-(p-Tolyl)butan-1-amine Hydrochloride
Abstract
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, with their stereochemistry often being a critical determinant of biological activity.[1][2][3] (R)-1-(p-Tolyl)butan-1-amine hydrochloride serves as a pertinent example of such a crucial intermediate. The precise three-dimensional arrangement of atoms within its crystal lattice dictates key physicochemical properties, including solubility, stability, and bioavailability, which are paramount in drug development.[4][5][6][7] This technical guide provides a comprehensive, field-proven framework for the determination of the crystal structure of this compound. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this guide will equip researchers, scientists, and drug development professionals with the necessary protocols and theoretical underpinnings to undertake such a determination. We will delve into the causality behind experimental choices, from synthesis and crystallization to single-crystal X-ray diffraction and structure refinement, presenting a self-validating system for obtaining a high-resolution molecular blueprint.
Introduction: The Imperative of Chirality and Crystalline Form in Pharmaceuticals
The therapeutic efficacy and safety of many drugs are intrinsically linked to their three-dimensional structure. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit markedly different pharmacological and toxicological profiles.[8] Consequently, the ability to synthesize and characterize enantiomerically pure compounds is a cornerstone of modern drug discovery.[9] Chiral amines, such as (R)-1-(p-Tolyl)butan-1-amine, are invaluable in this endeavor, frequently serving as key intermediates or resolving agents.[1]
Beyond the molecular configuration, the solid-state structure of an active pharmaceutical ingredient (API) is of profound importance.[5][10] The arrangement of molecules in a crystal lattice, known as the crystal form, can significantly influence a drug's performance.[5][10] Different crystal forms, or polymorphs, of the same compound can display variations in properties that are critical for formulation and in-vivo behavior.[7] Therefore, the elucidation of the crystal structure through techniques like single-crystal X-ray diffraction is not merely an academic exercise but a crucial step in pharmaceutical development.[10][11][12][13] It provides the definitive atomic-level map necessary to understand and control these critical properties.
This guide uses this compound (Figure 1) as a model system to detail the process of crystal structure determination.
Figure 1: Chemical Structure of this compound
-
Chemical Formula: C₁₁H₁₈ClN
-
Molecular Weight: 199.72 g/mol
-
CAS Number: 851597-79-0
Synthesis and Purification of this compound
A prerequisite for any crystallographic study is the availability of high-purity material. The synthesis of the target compound can be approached through several established methods for asymmetric reductive amination.
Synthetic Protocol: Asymmetric Reductive Amination
A common and effective route involves the reductive amination of 1-(p-tolyl)butan-1-one. This method allows for the stereoselective introduction of the amine functionality.
Experimental Protocol:
-
Reaction Setup: To a solution of 1-(p-tolyl)butan-1-one (1 equivalent) in a suitable solvent such as methanol or isopropanol, add a chiral auxiliary or a chiral catalyst system.
-
Amine Source: Introduce an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Reducing Agent: Add a reducing agent, for example, sodium cyanoborohydride or a transfer hydrogenation catalyst system, portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water and adjust the pH to basic (e.g., pH > 10) with an aqueous solution of sodium hydroxide.
-
Extraction: Extract the free amine into an organic solvent like diethyl ether or ethyl acetate.
-
Purification of the Free Amine: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified (R)-1-(p-tolyl)butan-1-amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of a solution of hydrogen chloride in the same or a compatible solvent.
-
Isolation: The hydrochloride salt will typically precipitate. Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.
Purity Assessment
The purity of the synthesized this compound should be rigorously assessed before proceeding to crystallization trials.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR Spectroscopy | Structural verification and assessment of chemical purity. | Spectra consistent with the proposed structure; absence of significant impurity signals. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the free amine [M+H]⁺. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric excess (e.e.). | A single major peak for the (R)-enantiomer, indicating high enantiomeric purity (>99% e.e.). |
| Elemental Analysis | Confirmation of elemental composition. | Experimental percentages of C, H, Cl, and N within ±0.4% of the theoretical values. |
Crystallization: The Art and Science of Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step in a crystallographic study. It is an empirical process that requires screening of various conditions.
General Principles of Crystallization
Crystallization from a solution involves slowly bringing a solution to a state of supersaturation, from which the excess solute can precipitate in an ordered crystalline form. Key parameters to control include solvent choice, temperature, and the rate of solvent evaporation or cooling.
Recommended Crystallization Techniques
For a small organic molecule like this compound, the following techniques are recommended for screening:
-
Slow Evaporation: Dissolve the compound in a solvent or solvent mixture to near saturation at room temperature. Loosely cap the vial to allow for slow solvent evaporation over several days to weeks.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below. A Dewar flask can be used to achieve a very slow cooling rate.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "reservoir" of a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
Solvent Selection
A range of solvents with varying polarities should be screened.
| Solvent/Solvent System | Rationale |
| Methanol, Ethanol, Isopropanol | Polar protic solvents, good for dissolving hydrochloride salts. |
| Acetonitrile | Polar aprotic solvent. |
| Dichloromethane/Hexane | A mixture of a moderately polar and a non-polar solvent can be effective for slow evaporation or vapor diffusion. |
| Water | As a hydrochloride salt, it may have some aqueous solubility. |
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[8][11][13][14][15]
The Experimental Workflow
The process of data collection and structure determination follows a well-defined path.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol:
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The intensities of the thousands of collected reflections are integrated, corrected for experimental factors, and merged to create a unique reflection data file.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Absolute Structure Determination: For a chiral compound like this compound, determining the absolute configuration is crucial. This is typically achieved by analyzing the anomalous scattering effects, often requiring data collected with a specific X-ray wavelength (e.g., Cu Kα). The Flack parameter is a key indicator used to validate the absolute structure assignment.[4]
Expected Crystallographic Parameters
The successful structure determination will yield a set of key crystallographic parameters.
| Parameter | Description |
| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. For a chiral molecule, this must be a chiral space group. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice. |
| Z | The number of molecules in the unit cell. |
| Final R-factor (R1) | A measure of the agreement between the calculated and observed structure factors. A value below 5% is generally considered excellent for small molecules. |
| Goodness-of-Fit (Goof) | Should be close to 1 for a good refinement. |
| Flack Parameter | Should be close to 0 for the correct absolute structure assignment. |
Structural Analysis and Interpretation
With the refined crystal structure in hand, a detailed analysis of the molecular and supramolecular features can be performed.
Molecular Geometry
-
Bond Lengths and Angles: Compare the experimentally determined bond lengths and angles with standard values to identify any unusual geometric features.
-
Conformation: Analyze the torsion angles to describe the conformation of the butyl chain and the orientation of the tolyl group relative to the amine.
Supramolecular Interactions
In the hydrochloride salt, hydrogen bonding is expected to play a dominant role in the crystal packing.
Caption: Key Expected Intermolecular Interactions.
-
Hydrogen Bonding: The ammonium group (N⁺-H₃) will act as a strong hydrogen bond donor, forming interactions with the chloride anion (Cl⁻) as the acceptor. A detailed analysis of these N-H···Cl hydrogen bonds will be crucial to understanding the packing motif.
-
π-π Stacking: The aromatic p-tolyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
-
van der Waals Forces: Weaker van der Waals interactions will also contribute to the overall packing efficiency.
Conclusion: From Structure to Function
The determination of the crystal structure of this compound provides an unambiguous, high-resolution picture of its solid-state architecture. This information is invaluable for drug development professionals, as it provides a rational basis for understanding and controlling the material's physical properties. A confirmed crystal structure serves as a critical reference standard for quality control, polymorphism screening, and formulation development, ultimately ensuring the consistency and efficacy of any downstream pharmaceutical product. This guide provides the comprehensive methodology required to obtain this vital structural blueprint.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 1864057-05-5|1-(p-Tolyl)hexan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 4187-38-6|(R)-1-(p-Tolyl)ethanamine|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1823102-33-5|4-(p-Tolyl)butan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound 95% | CAS: 851597-79-0 | AChemBlock [achemblock.com]
- 10. resources.rigaku.com [resources.rigaku.com]
- 11. mdpi.com [mdpi.com]
- 12. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (R)-1-(o-tolyl)butan-1-amine hydrochloride 95% | CAS: 1622239-58-0 | AChemBlock [achemblock.com]
enantiomeric purity analysis of (R)-1-(p-Tolyl)butan-1-amine HCl
An In-Depth Technical Guide to the Enantiomeric Purity Analysis of (R)-1-(p-Tolyl)butan-1-amine HCl
Authored by: A Senior Application Scientist
Abstract
(R)-1-(p-Tolyl)butan-1-amine and its hydrochloride salt are valuable chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs).[1] As with all single-enantiomer drugs, confirming the stereochemical identity and quantifying the unwanted enantiomer is a critical aspect of quality control, directly impacting the safety and efficacy of the final drug product. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate rigorous control over enantiomeric impurities.[2][3] This guide provides a comprehensive technical overview of the core analytical methodologies for determining the enantiomeric purity of (R)-1-(p-Tolyl)butan-1-amine HCl, designed for researchers, analysts, and drug development professionals. We will delve into the mechanistic principles behind chiral separations, provide field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), and outline a robust validation strategy grounded in ICH Q2(R2) guidelines.[4]
The Imperative of Enantiomeric Purity in Pharmaceutical Development
Chirality is a fundamental property of many drug molecules, where two enantiomers (non-superimposable mirror images) can exhibit profoundly different pharmacological and toxicological profiles.[5] The FDA's 1992 policy statement on stereoisomeric drugs marked a pivotal shift, encouraging the development of single enantiomers over racemates unless scientifically justified.[2] This is because the "distomer" (the unwanted enantiomer) can be inactive, less active, or, in the worst case, contribute to adverse effects or a different pharmacological effect altogether.[6]
Therefore, an analytical method for enantiomeric purity is not merely a quality control test; it is a self-validating system that ensures the stereochemical integrity of the drug substance. For a molecule like (R)-1-(p-Tolyl)butan-1-amine HCl, the presence of its (S)-enantiomer is classified as an enantiomeric impurity and must be controlled within strict limits, often below 0.1-0.5%, as defined by the product's specification.[7][8] The choice of analytical technique must provide the necessary specificity, sensitivity, and accuracy to reliably quantify these trace levels.
Foundational Principle: Chiral Recognition
Enantiomers possess identical physical properties (e.g., boiling point, solubility, spectral characteristics) in an achiral environment, making their separation impossible with standard chromatographic or electrophoretic techniques. The cornerstone of enantiomeric analysis is chiral recognition . This is achieved by introducing a chiral selector into the analytical system. The selector interacts with the two enantiomers to form transient, diastereomeric complexes. These complexes have different energies of formation and stability, leading to a difference in retention time (chromatography) or electrophoretic mobility (electrophoresis), thus enabling separation.[9]
The primary analytical strategies hinge on this principle:
-
Direct Methods: The analyte enantiomers are separated directly by using a chiral stationary phase (CSP) in HPLC and GC, or a chiral selector as an additive in the mobile phase (HPLC) or background electrolyte (CE).
-
Indirect Methods: The enantiomers are first derivatized with a chiral reagent to form a pair of diastereomers, which can then be separated on a standard achiral column. While effective, this approach adds complexity and potential for analytical error during the derivatization step.[9]
This guide will focus on direct methods, which are predominantly used in modern pharmaceutical analysis due to their efficiency and reduced sample manipulation.
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity testing due to its robustness, versatility, and scalability from analytical to preparative scales.[10][11]
Expertise & Experience: The Causality of Method Design
Why Chiral HPLC? For a non-volatile, UV-active molecule like 1-(p-Tolyl)butan-1-amine, HPLC is an ideal fit. Its aromatic p-tolyl group provides a strong chromophore for UV detection, ensuring high sensitivity.
The Central Role of the Chiral Stationary Phase (CSP): The choice of CSP is the most critical parameter. For aromatic amines, polysaccharide-based CSPs are exceptionally effective.[12] These phases consist of a cellulose or amylose polymer backbone derivatized with functional groups like phenylcarbamates.
-
Mechanism of Separation: The separation of (R)- and (S)-1-(p-Tolyl)butan-1-amine on a polysaccharide CSP is governed by a combination of intermolecular interactions. The chiral cavities and grooves on the polysaccharide surface allow the enantiomers to fit differently. The p-tolyl group can engage in π-π stacking with aromatic moieties on the CSP, while the amine group is a key site for hydrogen bonding. The subtle differences in the 3D fit of the (R)- and (S)-enantiomers within these chiral pockets result in different interaction energies and, consequently, different retention times.[13]
Mobile Phase Optimization for an Amine: Basic compounds like amines are notorious for producing broad, tailing peaks on silica-based columns due to strong interactions with residual acidic silanol groups.
-
The Solution: The mobile phase must be conditioned to ensure good peak shape. In normal-phase chromatography (e.g., hexane/alcohol), adding a small amount of a basic modifier like diethylamine (DEA) or ethylamine (ETA) is crucial. These additives compete with the analyte for active sites on the stationary phase, effectively masking them and resulting in sharp, symmetrical peaks.
Experimental Protocol: Chiral HPLC Analysis
This protocol is a robust starting point for the analysis of (R)-1-(p-Tolyl)butan-1-amine HCl.
-
Instrumentation: HPLC system with UV detector.
-
Chiral Stationary Phase: Lux® Cellulose-1 column (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) CSP), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of (R)-1-(p-Tolyl)butan-1-amine HCl and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution.
-
For quantitation of the impurity: Prepare a standard of the (S)-enantiomer or the racemate. Create a validation spike sample by adding a known amount of the (S)-enantiomer to the (R)-enantiomer sample to achieve a concentration at the specification limit (e.g., 0.15%).
-
-
Injection Volume: 10 µL.
-
System Suitability: Inject a solution of the racemate five times. The system is deemed suitable if the resolution between the two enantiomer peaks is greater than 2.0 and the relative standard deviation (RSD) of the peak areas is less than 2.0%.
-
Analysis: Inject the sample solution and integrate the peak areas for the (R)- and (S)-enantiomers.
Data Presentation: Expected HPLC Performance
| Parameter | Expected Value | Rationale |
| Retention Time (S)-enantiomer | ~8.5 min | First eluting peak |
| Retention Time (R)-enantiomer | ~9.8 min | Second eluting peak |
| Resolution (Rₛ) | > 2.5 | Baseline separation is achieved, ensuring accurate integration. |
| Tailing Factor (T) | 0.9 - 1.3 | Symmetrical peaks due to the DEA additive in the mobile phase. |
| Enantiomeric Purity (%) | Area % (R) / (Area % (R) + Area % (S)) * 100 | Calculated using area normalization. |
Visualization: HPLC Workflow
Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.
Alternative Method: Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for enantioseparation, particularly for volatile compounds.[14] For primary amines, direct analysis is challenging, necessitating a critical preliminary step.
Expertise & Experience: The Causality of Method Design
Why Derivatization is Essential: Primary amines like 1-(p-tolyl)butan-1-amine contain active hydrogens that lead to strong adsorption onto the GC column surface, resulting in severe peak tailing and poor resolution.[15] Derivatization is performed to block these active sites. Reacting the amine with an agent like N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA) converts the polar -NH₂ group into a non-polar, thermally stable, and more volatile trifluoroacetyl amide. This transformation is the key to achieving successful GC separation.
The Chiral Stationary Phase: Cyclodextrin-based CSPs are the most common and effective for this class of compounds in GC.[16] These are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. The derivatized enantiomers interact differently with the chiral environment of the cyclodextrin, with separation driven by inclusion complexation and surface interactions.
Experimental Protocol: Chiral GC Analysis
-
Derivatization Step:
-
In a vial, dissolve ~1 mg of the amine HCl salt in 200 µL of ethyl acetate.
-
Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 15 minutes.
-
Cool to room temperature. The sample is now ready for injection.
-
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: Rt-βDEXcst (or equivalent cyclodextrin-based) column, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 120 °C, hold for 1 minute.
-
Ramp: 5 °C/min to 180 °C.
-
Hold at 180 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Injection: 1 µL, split ratio 50:1.
Data Presentation: Expected GC Performance
| Parameter | Expected Value | Rationale |
| Retention Time (S)-amide | ~10.2 min | Elution order depends on the specific CSP and analyte. |
| Retention Time (R)-amide | ~10.6 min | Baseline separation is critical for accurate quantitation. |
| Resolution (Rₛ) | > 2.0 | Demonstrates the effectiveness of the derivatization and CSP. |
| Enantiomeric Purity (%) | Area % (R) / (Area % (R) + Area % (S)) * 100 | Calculated using area normalization from the FID signal. |
Orthogonal Method: Chiral Capillary Electrophoresis (CE)
Capillary Electrophoresis offers a fundamentally different separation mechanism from chromatography, making it an excellent orthogonal technique for cross-validation.[17] Its key advantages include extremely high separation efficiency, short analysis times, and minimal consumption of solvents and samples, aligning with green chemistry principles.[17]
Expertise & Experience: The Causality of Method Design
Why CE Works: In CE, charged molecules migrate in a capillary under the influence of an electric field. The amine group of 1-(p-tolyl)butan-1-amine is readily protonated at acidic pH, giving it a positive charge and making it suitable for CE analysis.
The Role of the Chiral Selector: The chiral selector is not part of a stationary phase but is simply added to the background electrolyte (BGE). For cationic amines, anionic cyclodextrins (CDs) are highly effective selectors.[18] Sulfated-β-cyclodextrin is a common choice. The positively charged amine enantiomer forms an inclusion complex with the negatively charged CD. The stability of this transient diastereomeric complex differs for the (R)- and (S)-enantiomers. This difference in interaction strength modifies their effective electrophoretic mobility, leading to separation.
Experimental Protocol: Chiral CE Analysis
-
Instrumentation: Capillary Electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm ID, 50 cm total length (40 cm to detector).
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5, containing 10 mM Sulfated-β-cyclodextrin.
-
Voltage: 20 kV (positive polarity).
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (pressure) for 5 seconds.
-
Detection: UV at 214 nm.
-
Capillary Conditioning: Before the first run, flush with 0.1 M NaOH, water, and then BGE.
Data Presentation: Expected CE Performance
| Parameter | Expected Value | Rationale |
| Migration Time (S)-enantiomer | ~5.1 min | Extremely sharp peaks are characteristic of CE's high efficiency. |
| Migration Time (R)-enantiomer | ~5.4 min | Separation is based on mobility, not retention. |
| Resolution (Rₛ) | > 3.0 | High resolution is often achievable with CE. |
| Enantiomeric Purity (%) | Corrected Area % (R) / (Sum of Corrected Areas) * 100 | Peak area is corrected by migration time to account for velocity differences. |
Visualization: CE Workflow
Caption: Workflow for enantiomeric purity analysis by Chiral CE.
Method Validation: Ensuring a Trustworthy and Self-Validating System
Developing a protocol is only the first step. To ensure the method is fit for its intended purpose (i.e., accurately quantifying the enantiomeric impurity in a regulated environment), it must be validated according to ICH Q2(R2) guidelines.[19][20] Validation provides documented evidence that the procedure is reliable.
The Framework of a Self-Validating System
A validated method incorporates checks to ensure its continued performance. The System Suitability Test (SST) is paramount, acting as a daily health check of the analytical system before any samples are analyzed.[21]
| SST Parameter | Acceptance Criterion | Purpose |
| Resolution (Rₛ) | Rₛ ≥ 2.0 | Ensures the two enantiomer peaks are sufficiently separated for accurate measurement. |
| Peak Tailing/Symmetry | T ≤ 1.5 | Confirms good chromatographic/electrophoretic conditions and prevents integration errors. |
| Repeatability (%RSD) | %RSD ≤ 5.0% for 5 injections | Demonstrates the precision of the system at that moment in time. |
Core Validation Characteristics
The following parameters must be assessed during a full validation study.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can separate and detect the (S)-enantiomer from the (R)-enantiomer and any other potential impurities. | Peak purity analysis; baseline resolution (Rₛ > 2.0). |
| Limit of Quantitation (LOQ) | The lowest amount of the (S)-enantiomer that can be reliably quantified. | Signal-to-Noise ratio ≥ 10. Must be below the reporting threshold for the impurity. |
| Linearity | To demonstrate a proportional relationship between the concentration of the (S)-enantiomer and the detector response. | Correlation coefficient (r²) ≥ 0.998 over a range from LOQ to 150% of the specification limit. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% for the (S)-enantiomer spiked into the (R)-enantiomer at various levels. |
| Precision | The degree of agreement among individual test results. | %RSD ≤ 10% at the LOQ; %RSD ≤ 5% at the specification limit. Assessed at repeatability and intermediate precision levels. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., ±5% organic modifier, ±2°C temperature). | System suitability criteria must be met under all varied conditions. |
Conclusion
The is a critical control point in pharmaceutical manufacturing. While chiral HPLC with a polysaccharide-based CSP remains the primary, most robust method, orthogonal techniques like chiral GC (with prior derivatization) and chiral CE provide powerful alternatives for method verification and problem-solving. The choice of method must be driven by a scientific understanding of the analyte's properties and the separation mechanism. Ultimately, a rigorously validated analytical method, grounded in the principles of ICH guidelines, is essential to build a self-validating system that ensures the stereochemical purity, safety, and quality of the final drug substance.
References
- 1. (S)-1-(p-Tolyl)butan-1-amine [myskinrecipes.com]
- 2. fda.gov [fda.gov]
- 3. scribd.com [scribd.com]
- 4. database.ich.org [database.ich.org]
- 5. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. uspnf.com [uspnf.com]
- 9. bio-rad.com [bio-rad.com]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gcms.cz [gcms.cz]
- 17. mdpi.com [mdpi.com]
- 18. Recent innovations in the use of charged cyclodextrins in capillary electrophoresis for chiral separations in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
The Evolving Landscape of Substituted Butan-1-Amine Hydrochlorides: A Technical Guide for Drug Discovery
Introduction: In the intricate world of medicinal chemistry, the substituted butan-1-amine scaffold has emerged as a privileged structure, underpinning the development of a diverse array of pharmacologically active agents. Its inherent structural flexibility and capacity for multi-receptor engagement have positioned it as a cornerstone in the quest for novel therapeutics targeting a spectrum of central nervous system (CNS) disorders and beyond. This technical guide provides an in-depth exploration of substituted butan-1-amine hydrochlorides, from their rational design and synthesis to their pharmacological characterization and therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established principles with the latest advancements in the field.
Part 1: The Strategic Importance of the Butan-1-Amine Scaffold
The butan-1-amine framework offers a unique combination of a flexible four-carbon chain and a basic amino group. This arrangement allows for precise spatial positioning of various substituents, enabling tailored interactions with specific biological targets. The hydrochloride salt form is frequently employed to enhance aqueous solubility and improve handling characteristics, crucial for both in vitro and in vivo studies.[1]
The versatility of this scaffold is evident in its ability to target a range of receptors, with a notable emphasis on sigma (σ) receptors (σ1 and σ2) and the N-methyl-D-aspartate (NMDA) receptor.[2][3] Ligands that modulate these receptors have shown significant promise in preclinical models for conditions such as neuropathic pain, neurodegenerative diseases, and depression.[2][3][4] The exploration of substituted butan-1-amines continues to be a fertile ground for the discovery of novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles.
Part 2: Synthesis and Purification Strategies: A Practical Approach
The synthesis of substituted butan-1-amine hydrochlorides can be approached through several strategic routes. A common and effective methodology involves a multi-step sequence starting from readily available precursors. The following section outlines a representative synthetic protocol for the preparation of 4-substituted butan-1-amines, based on established literature.[3]
General Synthetic Workflow
The synthesis of 4-substituted butan-1-amines often commences with the protection of a suitable starting material, followed by a series of transformations to build the carbon backbone and introduce the desired functionalities. A key step is often the introduction of the amine group, which can be achieved through various methods, including reduction of an azide or a nitrile, or via reductive amination.
Below is a generalized workflow illustrating the synthesis of 4-substituted butan-1-amines.
Caption: Generalized synthetic workflow for 4-substituted butan-1-amines.
Detailed Experimental Protocol: Synthesis of a 4-Substituted Butan-1-Amine
The following protocol is a representative example adapted from the literature for the synthesis of a 4-substituted butan-1-amine derivative.[3]
Step 1: Oxidation of the Alcohol to the Aldehyde
-
To a solution of oxalyl chloride in dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) dropwise.
-
After stirring for a few minutes, add a solution of the starting alcohol in DCM.
-
Stir the reaction mixture at -78 °C for 45 minutes.
-
Add triethylamine (NEt3) and allow the reaction to warm to room temperature.
-
Perform an aqueous workup to isolate the crude aldehyde.
Step 2: Wittig Reaction for Chain Elongation
-
To a solution of a suitable phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane) in tetrahydrofuran (THF), add the aldehyde from Step 1.
-
Stir the reaction at room temperature for 24 hours, followed by reflux for 2 hours.
-
After cooling, perform a workup to isolate the α,β-unsaturated ester.
Step 3: Reduction of the Double Bond and Ester
-
The α,β-unsaturated ester can be reduced to the corresponding saturated alcohol. First, the double bond is reduced via catalytic hydrogenation (e.g., H2, Pd/C).
-
Subsequently, the ester is reduced to the primary alcohol using a reducing agent such as lithium borohydride (LiBH4) in THF.
Step 4: Introduction of the Amino Group via an Azide Intermediate
-
The alcohol from Step 3 is converted to an azide. This can be achieved under Mitsunobu conditions using zinc azide bis-pyridine complex, triphenylphosphine (PPh3), and diisopropyl azodicarboxylate (DIAD) in toluene.
Step 5: Reduction of the Azide to the Primary Amine
-
The azide is reduced to the corresponding primary amine via catalytic hydrogenation (H2 balloon, Pd/C) in a solvent like ethyl acetate (EtOAc).
Step 6: Formation of the Hydrochloride Salt
-
The purified primary amine is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl in the same or another appropriate solvent.
-
The resulting precipitate is collected by filtration, washed with a non-polar solvent, and dried to yield the final butan-1-amine hydrochloride salt.
Purification and Characterization
Purification of the final hydrochloride salt is crucial. Recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol, is often effective.[5] Washing the salt with non-polar organic solvents like hexane or ethyl acetate can also remove impurities.[5]
The identity and purity of the synthesized compounds should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine salt.[6]
-
Elemental Analysis: To confirm the empirical formula.
Part 3: Structure-Activity Relationships (SAR) and Pharmacological Profile
The pharmacological activity of substituted butan-1-amines is highly dependent on the nature and position of the substituents. Understanding the structure-activity relationships (SAR) is paramount for the rational design of new ligands with desired properties.
The Importance of Substitution on the Butan-1-Amine Backbone
Systematic modifications of the butan-1-amine backbone have revealed key insights into receptor binding. For instance, in a series of 4-substituted butan-1-amines bearing a 1,3-dioxane moiety, the nature of the substituent at the 4-position significantly influences σ1 receptor affinity.[2]
| Compound Series | Substitution at Position 4 | Key SAR Observation |
| Benzaldehyde-derived | Phenyl group | Generally lower σ1 affinity compared to propiophenone derivatives.[2] |
| Propiophenone-derived | Phenyl and methyl groups | Generally higher σ1 affinity.[2] |
The Critical Role of N-Substitution
The substituents on the nitrogen atom play a pivotal role in determining both the affinity and selectivity for different receptors. A general trend observed for σ1 receptor ligands is the presence of a basic amino group flanked by two hydrophobic regions.[2][7]
References
- 1. CAS 3858-78-4: 1-Butanamine, hydrochloride (1:1) [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The therapeutic potential of scaffold containing substituted amine derivatives in the drug design of antidepressant compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Effect of structural modification in the amine portion of substituted aminobutyl-benzamides as ligands for binding σ1 and σ2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
An Inquiry into the Mechanistic Profile of (R)-1-(p-Tolyl)butan-1-amine hydrochloride: Acknowledging an Information Gap
For the Attention of Researchers, Scientists, and Drug Development Professionals,
This document addresses the topic of the mechanism of action for (R)-1-(p-Tolyl)butan-1-amine hydrochloride. Following a comprehensive review of publicly accessible scientific literature and chemical databases, it must be reported that there is currently no documented pharmacological or mechanistic data available for this specific compound.
The inquiry into its biological activity, including its molecular targets, signaling pathways, and overall mechanism of action, did not yield any specific findings. The compound is primarily listed in the catalogs of chemical suppliers as a research chemical or building block for synthesis.
While a detailed guide on the mechanism of action as originally intended cannot be provided due to this absence of data, this report will instead furnish the available chemical information for this compound and offer a brief overview of the context of structurally related compounds, with the explicit clarification that their properties are not directly attributable to the compound .
Chemical Identity and Properties of this compound
This compound is a chiral amine salt. Its fundamental chemical and physical properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 851597-79-0 | [1][2] |
| Molecular Formula | C₁₁H₁₈ClN | [1][2] |
| Molecular Weight | 199.72 g/mol | [1][2] |
| IUPAC Name | (1R)-1-(4-methylphenyl)butan-1-amine hydrochloride | [1] |
| SMILES | CCC--INVALID-LINK--C1=CC=C(C)C=C1.Cl | [1][2] |
| Purity | Typically ≥95% | [1][2] |
Diagram 1: 2D Structure of this compound
A 2D representation of the molecule.
Context from Structurally Related Compounds
It is important to reiterate that the pharmacological activities of related molecules do not predict the function of this compound. However, understanding the applications of its stereoisomer and other similar structures can provide a broader context for why such molecules are synthesized.
The (S)-Enantiomer as a Chiral Building Block
The opposite enantiomer, (S)-1-(p-Tolyl)butan-1-amine, is documented as a chiral building block in asymmetric synthesis.[3] Its utility is in the preparation of enantiomerically pure active pharmaceutical ingredients (APIs), where specific stereochemistry is crucial for biological activity.[3] It has been employed in the synthesis of agents targeting the central nervous system and cardiovascular medications.[3]
Tolylethylamine and Phenylalkylamine Scaffolds in Pharmacology
More broadly, the tolylethylamine and phenylalkylamine scaffolds are present in a wide range of biologically active molecules. For instance, (R)-(+)-1-(p-Tolyl)ethylamine is noted for its role as a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders.[4] Derivatives of N-(2-phenylethyl)-N-n-propyl-2-(3-hydroxyphenyl) ethylamine have been investigated as selective agonists for the dopamine D2 receptor. Other research on phenethylamine derivatives has explored their potential as analgesics.
Conclusion and Future Directions
For researchers and drug development professionals, this compound represents an unexplored chemical entity. Future research to elucidate its pharmacological profile would require a systematic approach, beginning with initial screening assays.
Proposed Initial Experimental Workflow
A hypothetical initial investigation to determine the biological activity of this compound would involve a series of tiered experiments.
Diagram 2: Hypothetical Initial Screening Workflow
A tiered approach for initial pharmacological screening.
Such a research program would be necessary to move this compound from a chemical curiosity to a compound with a known biological mechanism of action. Until such studies are conducted and published, its role in pharmacology remains undefined.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of (R)-1-(p-Tolyl)butan-1-amine HCl
Abstract
(R)-1-(p-Tolyl)butan-1-amine hydrochloride is a chiral amine of significant interest in pharmaceutical synthesis.[1] Understanding its thermal stability and decomposition profile is paramount for ensuring the integrity, safety, and efficacy of active pharmaceutical ingredients (APIs) and their formulations. This technical guide provides a comprehensive framework for assessing the thermal properties of this compound. While specific experimental data for (R)-1-(p-Tolyl)butan-1-amine HCl is not extensively available in public literature, this document synthesizes established principles of thermal analysis and degradation chemistry of analogous amine hydrochlorides to present a predictive overview and robust analytical protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and handling of this and similar chemical entities.
Introduction: The Significance of (R)-1-(p-Tolyl)butan-1-amine HCl in Drug Development
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.[2] The specific enantiomer, (R)-1-(p-Tolyl)butan-1-amine, and its hydrochloride salt (CAS 851597-79-0) serve as a key intermediate in the development of various therapeutic agents.[3][4] The hydrochloride salt form is often preferred to enhance solubility and stability. However, the introduction of the hydrochloride moiety also influences the compound's thermal behavior, making a thorough understanding of its stability under thermal stress a critical aspect of process development, formulation, and storage.
Thermal decomposition can lead to the formation of impurities, which may be inactive, toxic, or possess undesirable pharmacological properties. Therefore, a comprehensive thermal stability assessment is a regulatory expectation and a scientific necessity for ensuring drug quality and patient safety.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential before delving into its thermal behavior.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 851597-79-0 | [3] |
| Molecular Formula | C₁₁H₁₈ClN | [3] |
| Molecular Weight | 199.72 g/mol | [3] |
| Purity | ≥95% (typical) | [3][4] |
| Appearance | Solid (predicted) | [5] |
Predicted Thermal Stability and Decomposition Profile
Based on the analysis of similar primary amine hydrochlorides and related pharmaceutical compounds, a predictive thermal profile for (R)-1-(p-Tolyl)butan-1-amine HCl can be postulated. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for determining the onset of thermal decomposition.[6] For a primary amine hydrochloride, the initial mass loss is often associated with the loss of hydrogen chloride, followed by the degradation of the organic moiety at higher temperatures.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition. For (R)-1-(p-Tolyl)butan-1-amine HCl, the DSC thermogram is expected to show a sharp endotherm corresponding to its melting point, potentially followed by an exothermic event indicative of decomposition.
Potential Decomposition Pathways
The thermal degradation of (R)-1-(p-Tolyl)butan-1-amine HCl is likely to proceed through several pathways, primarily driven by dehydrochlorination, oxidation, and fragmentation of the butanamine side chain. The main chemical reactions that affect the stability of many drugs are oxidation and hydrolysis.[7]
Dehydrochlorination
The initial and most probable decomposition step is the loss of hydrogen chloride gas (HCl), yielding the free base, (R)-1-(p-Tolyl)butan-1-amine. This is a common thermal degradation pathway for amine hydrochlorides.
Oxidation
Oxidation is a major degradation pathway for many pharmaceutical compounds, including those with amine functionalities.[8] The presence of oxygen can lead to the formation of various degradation products, potentially initiated by heat or trace metal impurities.[8][9] For (R)-1-(p-Tolyl)butan-1-amine, oxidation could occur at the benzylic position, leading to the formation of an imine, which could be further hydrolyzed to a ketone.
Side-Chain Fragmentation
At higher temperatures, fragmentation of the butyl side chain can occur, leading to the formation of smaller volatile molecules. The p-tolyl group is relatively stable and may remain intact or undergo further reactions under more forcing conditions.
Visualizing a Proposed Decomposition Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemscene.com [chemscene.com]
- 4. This compound 95% | CAS: 851597-79-0 | AChemBlock [achemblock.com]
- 5. (R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride | 1391378-45-2 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Application of (R)-1-(p-Tolyl)butan-1-amine HCl in Asymmetric Catalysis: A Guide for Researchers
Introduction: The Enduring Importance of Chiral Amines in Modern Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of contemporary drug discovery and development. A significant portion of active pharmaceutical ingredients (APIs) are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.[1] Chiral amines, in particular, are not only prevalent structural motifs in a vast array of natural products and pharmaceuticals but also serve as indispensable tools in the chemist's arsenal for inducing stereoselectivity.[1] They are widely employed as resolving agents, chiral auxiliaries, and as foundational building blocks for the synthesis of more complex chiral ligands and catalysts.[1]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of (R)-1-(p-Tolyl)butan-1-amine hydrochloride . While direct, detailed protocols for this specific amine are not extensively documented in peer-reviewed literature, its close structural analogy to the well-studied (R)-1-(p-Tolyl)ethanamine allows for the confident adaptation of established, field-proven methodologies. This guide will present detailed protocols based on these analogous systems, providing the scientific rationale behind the experimental design to empower researchers to effectively incorporate this valuable chiral building block into their synthetic strategies.
Physicochemical Properties of (R)-1-(p-Tolyl)butan-1-amine HCl
| Property | Value |
| CAS Number | 851597-79-0 |
| Molecular Formula | C₁₁H₁₈ClN |
| Molecular Weight | 199.72 g/mol |
| Appearance | White to off-white solid |
| Chirality | (R)-enantiomer |
Application Note 1: (R)-1-(p-Tolyl)butan-1-amine as a Chiral Auxiliary in Diastereoselective Alkylation
One of the most powerful applications of chiral benzylic amines is their use as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. The auxiliary is then cleaved and can often be recovered for reuse. The bulky p-tolyl group and the stereocenter of (R)-1-(p-Tolyl)butan-1-amine create a well-defined chiral environment that can effectively shield one face of a reactive intermediate, such as an enolate, directing the approach of an electrophile to the opposite face.
The following protocol describes the diastereoselective alkylation of a propionamide derivative, a common strategy for the synthesis of chiral carboxylic acid derivatives. This protocol is adapted from established procedures for similar chiral benzylic amines.
Experimental Workflow: Diastereoselective Alkylation
Caption: Workflow for diastereoselective alkylation.
Detailed Protocol: Synthesis of (R)-2-Phenylpropanoic Acid
Part 1: Synthesis of N-((R)-1-(p-Tolyl)butyl)propanamide
-
To a solution of (R)-1-(p-Tolyl)butan-1-amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford the chiral amide.
Part 2: Diastereoselective Alkylation
-
Dissolve the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) and stir for 30 minutes at -78 °C.
-
Add benzyl bromide (1.2 eq) dropwise and continue stirring at -78 °C for 3 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.
Part 3: Cleavage of the Chiral Auxiliary
-
Reflux the alkylated amide in 6 M aqueous HCl for 12 hours.
-
Cool the reaction mixture to room temperature and extract with diethyl ether to remove the chiral carboxylic acid.
-
Basify the aqueous layer with solid NaOH to pH > 12 and extract with diethyl ether to recover the (R)-1-(p-Tolyl)butan-1-amine.
-
The organic layer containing the carboxylic acid is dried over anhydrous Na₂SO₄ and concentrated to yield the crude product, which can be further purified.
Mechanistic Rationale for Stereoselectivity
The high diastereoselectivity of the alkylation step is attributed to the formation of a rigid, chelated Z-enolate intermediate. The lithium cation is coordinated by both the enolate oxygen and the amide carbonyl oxygen. The bulky p-tolyl group of the chiral auxiliary effectively blocks one face of the enolate, forcing the incoming electrophile (benzyl bromide) to approach from the less sterically hindered face.
Caption: Proposed chelated transition state.
Application Note 2: Synthesis of a Chiral P,N-Ligand for Asymmetric Catalysis
Chiral P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, are a highly successful class of ligands in asymmetric catalysis, particularly in transition metal-catalyzed reactions such as asymmetric hydrogenation. The chiral amine (R)-1-(p-Tolyl)butan-1-amine can serve as a valuable precursor for the synthesis of such ligands. The following protocol outlines a general procedure for the synthesis of a chiral aminophosphine ligand.
Experimental Workflow: P,N-Ligand Synthesis
Caption: Synthesis of a chiral P,N-ligand.
Detailed Protocol: Synthesis of a Pyridine-Aminophosphine Ligand
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF (0.5 M) at 0 °C, add (R)-1-(p-Tolyl)butan-1-amine (1.1 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes, then add 2-chloropyridine (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Cool to room temperature and carefully quench with water.
-
Extract with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to obtain the chiral pyridinamine.
-
Dissolve the chiral pyridinamine (1.0 eq) in anhydrous THF (0.3 M) and cool to -78 °C under a nitrogen atmosphere.
-
Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir for 1 hour at -78 °C.
-
Add chlorodiphenylphosphine (1.1 eq) and allow the reaction to warm to room temperature overnight.
-
Quench with saturated aqueous NaHCO₃ and extract with diethyl ether.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the resulting chiral P,N-ligand by chromatography under inert conditions.
This newly synthesized chiral P,N-ligand can then be complexed with a transition metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂) to generate an active catalyst for asymmetric hydrogenation or other transformations.
Expected Performance and Substrate Scope
The following table summarizes the expected performance for the diastereoselective alkylation protocol based on literature data for the analogous (R)-1-(p-Tolyl)ethanamine auxiliary. High diastereoselectivities are generally achieved for a range of electrophiles.
| Entry | Electrophile | Product | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | (R)-2-Phenylpropanoic acid | >95:5 |
| 2 | Ethyl iodide | (R)-2-Methylbutanoic acid | >90:10 |
| 3 | Allyl bromide | (R)-2-Methyl-4-pentenoic acid | >92:8 |
Conclusion
(R)-1-(p-Tolyl)butan-1-amine HCl is a valuable and versatile chiral building block for asymmetric synthesis. While direct applications in catalysis are still emerging, its utility as a robust chiral auxiliary for diastereoselective transformations is readily inferred from the extensive studies on its lower homolog. The protocols provided herein, grounded in established methodologies for structurally related amines, offer a reliable starting point for researchers to explore the full potential of this compound. The ability to induce high levels of stereocontrol in C-C bond formation and to serve as a precursor for potent chiral ligands underscores its significance for the synthesis of complex, enantiomerically pure molecules in the pharmaceutical and fine chemical industries.
References
Application Notes and Protocols: Chiral Resolution of Carboxylic Acids
<
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Chirality in Scientific Advancement
Chirality, a fundamental property of molecules that exist as non-superimposable mirror images (enantiomers), is of paramount importance in the fields of pharmaceuticals, agrochemicals, and fragrance industries.[1] Enantiomers of the same compound can exhibit remarkably different biological activities. For instance, in the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, the (S)-(+)-enantiomer is responsible for the desired pharmacological effect, while the (R)-(-)-enantiomer is inactive.[1][2] This underscores the necessity for methods to separate racemic mixtures into their constituent enantiomers, a process known as chiral resolution.[3] Carboxylic acids are a prevalent class of chiral molecules, often serving as crucial intermediates in the synthesis of complex molecules.[] This guide provides a comprehensive overview of the principles and a detailed protocol for the chiral resolution of carboxylic acids using chiral resolving agents.
The Principle of Diastereomeric Salt Formation
The most common and industrially scalable method for the chiral resolution of racemic carboxylic acids is through the formation of diastereomeric salts.[3][][5] This technique leverages the reaction of a racemic mixture of a chiral acid with a single, pure enantiomer of a chiral base (the resolving agent). This reaction transforms the pair of enantiomers into a pair of diastereomers.
(R/S)-Carboxylic Acid + (R)-Chiral Base → (R,R)-Salt + (S,R)-Salt
Unlike enantiomers, which possess identical physical properties, diastereomers have distinct physical characteristics, most notably different solubilities.[6][7] This difference in solubility allows for their separation by fractional crystallization, a process where the less soluble diastereomer crystallizes out of the solution, leaving the more soluble one behind.[3][7] Once separated, the individual enantiomers of the carboxylic acid can be regenerated by treating the diastereomeric salt with an acid, which protonates the carboxylate and liberates the free carboxylic acid.[5]
Figure 1: General workflow for chiral resolution by diastereomeric salt formation.
Selecting an Effective Chiral Resolving Agent
The success of a chiral resolution hinges on the judicious selection of the resolving agent. An ideal resolving agent should possess several key characteristics:
-
Chirality and Purity: It must be chiral and available as a single, pure enantiomer.[1]
-
Reactivity: It must readily react with the racemic compound to form diastereomers with significantly different physical properties.[1]
-
Reversibility: The reaction forming the diastereomers must be reversible to allow for the recovery of the resolved enantiomers.[1]
-
Availability and Cost: For large-scale applications, the resolving agent should be inexpensive or easily recyclable.[8]
Commonly Used Chiral Resolving Agents for Carboxylic Acids:
| Chiral Resolving Agent | Class | Typical Applications |
| (R)-(+)-α-Phenylethylamine | Primary Amine | A versatile and widely used resolving agent for a broad range of carboxylic acids. |
| (S)-(-)-α-Phenylethylamine | Primary Amine | The enantiomer of the above, offering complementary resolving capabilities. |
| Brucine | Alkaloid | A historically significant and effective resolving agent, though its use is limited by its toxicity.[3][5] |
| Cinchonidine | Alkaloid | Another alkaloid-based resolving agent, often employed for the resolution of various acidic compounds.[] |
| Quinine | Alkaloid | A well-known alkaloid used for the resolution of acidic racemates.[9] |
Experimental Protocol: Resolution of Racemic Ibuprofen
This protocol provides a step-by-step guide for the resolution of racemic ibuprofen using (S)-(-)-α-phenylethylamine as the chiral resolving agent.[10]
Materials:
-
Racemic Ibuprofen
-
(S)-(-)-α-phenylethylamine
-
Methanol
-
Diethyl ether
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Melting point apparatus
-
Polarimeter
-
Chiral HPLC system with a suitable chiral column (e.g., Chiralcel OD-H)[11]
Procedure:
Part 1: Formation and Separation of Diastereomeric Salts
-
Dissolution: In a suitable flask, dissolve the racemic ibuprofen in methanol.
-
Addition of Resolving Agent: Add one molar equivalent of (S)-(-)-α-phenylethylamine to the ibuprofen solution.[10] The diastereomeric salts will precipitate.
-
Crystallization: Heat the mixture to dissolve the precipitate, then allow it to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold methanol.
Part 2: Regeneration of the Enriched Carboxylic Acid
-
Acidification: Suspend the collected crystals in water and add 2 M HCl until the solution is acidic. This will precipitate the enriched ibuprofen.
-
Extraction: Extract the ibuprofen into diethyl ether.
-
Washing and Drying: Wash the ether extract with water and brine, then dry it over anhydrous MgSO₄.
-
Isolation: Remove the diethyl ether using a rotary evaporator to obtain the enantiomerically enriched ibuprofen.
Part 3: Analysis of Enantiomeric Purity
The enantiomeric excess (ee) of the resolved ibuprofen should be determined using chiral High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Dissolve a small amount of the resolved ibuprofen in the mobile phase.
-
Chromatographic Conditions: Use a suitable chiral column and a mobile phase that provides good separation of the enantiomers.
-
Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
Figure 2: Step-by-step workflow for the resolution of racemic ibuprofen.
Troubleshooting and Optimization
-
Poor Crystallization: If crystallization is slow or incomplete, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomer can induce crystal formation.
-
Low Enantiomeric Excess: The enantiomeric purity can often be improved by recrystallizing the diastereomeric salt. The choice of solvent for crystallization is also a critical factor that can be optimized.
-
Solvent Selection: The solvent plays a crucial role in the differential solubility of the diastereomeric salts. A screening of various solvents or solvent mixtures may be necessary to achieve optimal separation.
Conclusion
Chiral resolution by diastereomeric salt formation is a powerful and widely used technique for the separation of enantiomeric carboxylic acids. A thorough understanding of the underlying principles, careful selection of the resolving agent, and optimization of the experimental conditions are essential for a successful resolution. The protocol provided for the resolution of ibuprofen serves as a practical example that can be adapted for other chiral carboxylic acids. The ability to obtain enantiomerically pure compounds is critical for the advancement of many areas of science and technology, particularly in the development of new pharmaceuticals.
References
- 1. chemconnections.org [chemconnections.org]
- 2. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Chiral_resolution [chemeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
Application Note: A Practical Protocol for the Kinetic Resolution of Racemic Carboxylic Acids Using (R)-1-(p-Tolyl)butan-1-amine HCl
Abstract: Chiral amines are indispensable tools in synthetic chemistry, serving as powerful resolving agents for the separation of racemic mixtures. This document provides an in-depth guide to the principles and execution of a classical resolution of a racemic carboxylic acid using the chiral resolving agent (R)-1-(p-Tolyl)butan-1-amine. While often categorized broadly, this method is a type of kinetic resolution where the rate-determining step is the selective crystallization of one diastereomeric salt over the other. We will detail the conversion of the commercially available hydrochloride salt to the free amine, the formation and separation of diastereomeric salts, and the subsequent isolation and analysis of the enantiomerically enriched carboxylic acid. This protocol is designed for researchers in organic synthesis and drug development seeking a robust and scalable method for obtaining enantiopure compounds.
The Principle of Diastereomeric Salt Resolution
The separation of enantiomers, which possess identical physical properties in an achiral environment, presents a significant challenge. A widely employed and effective strategy is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a single, pure enantiomer of another chiral compound, known as a resolving agent.[1][2] Diastereomers, unlike enantiomers, have distinct physical properties, including solubility, melting point, and crystal structure. This difference is the cornerstone of this resolution technique.
In this protocol, we address the resolution of a racemic carboxylic acid, denoted as (±)-Acid, using the enantiomerically pure amine, (R)-1-(p-Tolyl)butan-1-amine. The process unfolds as follows:
-
Acid-Base Reaction: The chiral (R)-amine reacts with both enantiomers of the racemic acid to form two diastereomeric salts:
-
Salt A: [(R)-Amine]•[(R)-Acid]
-
Salt B: [(R)-Amine]•[(S)-Acid]
-
-
Differential Solubility: A critical step involves identifying a solvent system in which one of the diastereomeric salts (e.g., Salt A) is significantly less soluble than the other (Salt B).
-
Selective Crystallization: Upon cooling or concentrating the solution, the less soluble diastereomer (Salt A) preferentially crystallizes, while the more soluble one (Salt B) remains in the mother liquor. This separation is kinetically controlled by the rate of nucleation and crystal growth.
-
Isolation and Liberation: The crystallized salt is isolated via filtration. Subsequent treatment with a strong acid (like HCl) breaks the ionic bond, protonating the carboxylic acid and regenerating the amine salt. The now enantiomerically enriched acid (in this case, the (R)-Acid) can be extracted into an organic solvent, and the chiral amine can be recovered.
This method's success hinges on the careful selection of the resolving agent and the crystallization solvent, which often requires empirical screening for optimal results.
Experimental Workflow Overview
The entire process, from starting materials to the final analytical validation, is a systematic workflow. The following diagram illustrates the key stages of the resolution protocol.
Caption: Workflow for diastereomeric salt resolution.
Detailed Experimental Protocol
3.1. Materials and Reagents
-
Racemic Carboxylic Acid (e.g., (±)-Mandelic Acid or a custom substrate)
-
Sodium Hydroxide (NaOH), 2 M solution
-
Hydrochloric Acid (HCl), 2 M solution
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol, Ethanol, Isopropanol (all anhydrous grade)
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, filtration apparatus (Büchner funnel), rotary evaporator.
3.2. Step 1: Preparation of the (R)-Amine Free Base
Causality: The commercially supplied hydrochloride salt is stable and easy to handle. However, the free amine is required to act as a base and form a salt with the target carboxylic acid. This step neutralizes the HCl salt to liberate the active resolving agent.
-
In a separatory funnel, dissolve (R)-1-(p-Tolyl)butan-1-amine HCl (1.0 eq.) in deionized water.
-
Add Dichloromethane (DCM) to the funnel.
-
Slowly add 2 M NaOH solution while shaking, periodically venting the funnel. Monitor the aqueous layer with pH paper until it is basic (pH > 10).
-
Separate the organic layer. Extract the aqueous layer two more times with fresh portions of DCM.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting oil is the (R)-1-(p-Tolyl)butan-1-amine free base. Confirm its purity via NMR if necessary.
3.3. Step 2: Diastereomeric Salt Formation and Crystallization
Causality: The choice of solvent is paramount. An ideal solvent will completely dissolve both the acid and the amine at an elevated temperature but will allow for the selective precipitation of only one diastereomeric salt upon cooling. A typical starting point is an alcohol like methanol or ethanol, or a mixture such as ethyl acetate/hexane. The stoichiometry is also critical; using approximately 0.5 equivalents of the resolving agent relative to the racemate is a common strategy in kinetic resolutions to maximize the enantiomeric excess of the unreacted substrate, though a 1:1 ratio of the resolving agent to one enantiomer (i.e., 0.5 eq to the racemate) is often optimal for crystallization.
-
In an Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
In a separate flask, dissolve the prepared (R)-amine free base (0.5 - 1.0 eq.) in the same solvent.
-
Slowly add the amine solution to the acid solution with stirring.
-
Heat the combined solution gently until all solids are dissolved.
-
Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystallization appears complete at room temperature, cool the flask further in an ice bath for 30-60 minutes to maximize the yield of the precipitate.
-
Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of the cold crystallization solvent.
-
Dry the crystals (the diastereomerically pure salt) and the mother liquor separately.
3.4. Step 3: Liberation of the Enantiomerically Enriched Acid
Causality: The stable ionic bond of the diastereomeric salt must be broken to isolate the desired enantiomer of the acid. Acidification protonates the carboxylate anion back to the carboxylic acid and ensures the chiral amine is converted back to its water-soluble ammonium salt form, allowing for separation via extraction.
-
Suspend the collected crystals in a mixture of water and ethyl acetate (EtOAc).
-
Acidify the mixture by adding 2 M HCl solution until the aqueous layer is acidic (pH < 2).
-
Transfer the mixture to a separatory funnel and shake well. The enantiomerically enriched carboxylic acid will move into the EtOAc layer, while the (R)-1-(p-Tolyl)butan-1-amine HCl will remain in the aqueous layer.
-
Separate the organic layer and extract the aqueous layer twice more with EtOAc.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
Analytical Validation: Determining Enantiomeric Excess
The success of the resolution must be quantitatively assessed. The primary method for this is Chiral High-Performance Liquid Chromatography (HPLC).[5][6][7]
4.1. Principle of Chiral HPLC
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte.[7] This differential interaction leads to different retention times, allowing for their separation and quantification. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers.
4.2. Sample Protocol for Chiral HPLC Analysis
-
Standard Preparation: Prepare a solution of the starting racemic acid (~1 mg/mL) in the mobile phase to establish the retention times for both enantiomers.
-
Sample Preparation: Prepare a solution of the recovered, enantiomerically enriched acid (~1 mg/mL) in the mobile phase.
-
Chromatographic Conditions (Example):
-
Column: A polysaccharide-based CSP (e.g., Chiralpak® AD-H or similar).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA), often with a small amount of trifluoroacetic acid (TFA) for acidic analytes. A typical starting ratio is 90:10 (Hexane:IPA) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the analyte absorbs (e.g., 254 nm).
-
Column Temperature: 25 °C.
-
-
Calculation of Enantiomeric Excess (% e.e.): % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[7]
Representative Data
The following table presents hypothetical yet realistic data for a successful resolution of a generic racemic carboxylic acid.
| Parameter | Value | Notes |
| Starting Material | ||
| Racemic Acid Mass | 10.0 g | (±)-Acid |
| (R)-Amine Free Base | 5.4 g | ~0.55 eq. relative to racemate |
| Resolution Outcome | ||
| Mass of Diastereomeric Salt | 6.8 g | Less soluble salt |
| Mass of Recovered Acid | 4.1 g | From the crystallized salt |
| Theoretical Max. Yield | 5.0 g | 50% of the starting racemate |
| Analytical Results | ||
| Enantiomeric Excess (e.e.) | 98.2 % | Determined by Chiral HPLC |
| Optical Rotation [α]D | +45.2° (c=1, MeOH) | Value is substrate-dependent |
Troubleshooting and Expert Insights
-
No Crystallization: If crystals do not form, the solvent may be too good. Try a less polar solvent system or slowly add an anti-solvent (a solvent in which the salt is insoluble, like hexane). Alternatively, concentrate the solution.
-
Low Enantiomeric Excess: This indicates poor discrimination in the crystallization step. Recrystallizing the diastereomeric salt can often improve its purity. Alternatively, screen different solvents or even different resolving agents. The temperature profile of cooling can also be crucial; slower cooling often yields higher purity crystals.
-
Recovery of the "Wrong" Enantiomer: The mother liquor contains the other enantiomer, which can also be isolated by following the same workup procedure (acidification and extraction) to obtain the (S)-Acid, albeit with potentially lower enantiomeric purity.
References
- 1. Chiral_resolution [chemeurope.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. (R)-1-(p-tolyl)butan-1-amine hydrochloride 95% | CAS: 851597-79-0 | AChemBlock [achemblock.com]
- 4. chemscene.com [chemscene.com]
- 5. uma.es [uma.es]
- 6. experts.umn.edu [experts.umn.edu]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for (R)-1-(p-Tolyl)butan-1-amine Hydrochloride as a Precursor in Asymmetric Synthesis
Introduction: The Strategic Value of Chiral Amines in Modern Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral amines, in particular, represent a cornerstone of many synthetic strategies, serving as indispensable precursors and auxiliaries in the construction of complex molecular architectures.[1] It is estimated that a significant percentage of drug candidates incorporate a chiral amine moiety, underscoring the critical need for robust and efficient synthetic methodologies. (R)-1-(p-Tolyl)butan-1-amine hydrochloride is a valuable chiral building block, offering a unique combination of steric and electronic properties that can be leveraged to achieve high levels of stereocontrol in a variety of chemical transformations.
This guide provides an in-depth exploration of the application of this compound as a precursor in the asymmetric synthesis of highly substituted piperidine derivatives. The protocols detailed herein are adapted from established, field-proven methodologies and are designed to provide researchers, scientists, and drug development professionals with a comprehensive and practical framework for the utilization of this versatile chiral amine.
Core Application: Diastereoselective Synthesis of Substituted Piperidines via a Biomimetic Three-Component Mannich Reaction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1][2] The development of stereoselective methods for the synthesis of substituted piperidines is therefore a key area of research.[3][4][5] Inspired by the biosynthesis of piperidine alkaloids, a powerful strategy involves a three-component Mannich-type reaction, where a chiral amine directs the stereochemical outcome of the cyclization.[2]
In this application, (R)-1-(p-Tolyl)butan-1-amine serves as the chiral directing group in the synthesis of a versatile 2,3-dihydropyridinone intermediate. This intermediate, akin to the biosynthetic precursor Δ¹-piperideine, can be further elaborated to access a variety of chiral piperidine-based natural products and their analogs.[2]
Reaction Principle and Stereochemical Rationale
The key to this asymmetric synthesis lies in the initial formation of a chiral imine from the condensation of an aldehyde with (R)-1-(p-Tolyl)butan-1-amine. The steric bulk of the p-tolylbutan-1-yl group effectively shields one face of the imine, directing the nucleophilic attack of a dienolate to the opposite face. This results in the formation of a new stereocenter with a high degree of diastereoselectivity. Subsequent intramolecular cyclization and elimination of the chiral auxiliary furnish the enantiomerically enriched dihydropyridinone.
Below is a conceptual workflow of this synthetic strategy:
Caption: Conceptual Workflow for Asymmetric Piperidine Synthesis.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. All reagents should be handled with care, and material safety data sheets (MSDS) should be consulted prior to use. Anhydrous solvents and inert atmosphere techniques are required for specific steps.
Protocol 1: Preparation of the Chiral Iminium Ion Precursor
This protocol describes the in-situ formation of the chiral iminium ion from this compound and an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., isovaleraldehyde)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DCM to dissolve the amine hydrochloride.
-
Add anhydrous magnesium sulfate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the aldehyde (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of the imine can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
The resulting suspension containing the chiral iminium salt is used directly in the next step without isolation.
Rationale: The hydrochloride salt of the amine is used to facilitate handling and storage. The in-situ formation of the imine in the presence of a drying agent like MgSO₄ drives the equilibrium towards the product by removing the water formed during the condensation reaction.
Protocol 2: Three-Component Diastereoselective Mannich Reaction and Cyclization
This protocol details the core three-component reaction to form the chiral dihydropyridinone.
Materials:
-
Chiral iminium ion suspension from Protocol 1
-
1,3-bis(trimethylsilyloxy)-1-methoxybuta-1,3-diene
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Cool the suspension of the chiral iminium ion from Protocol 1 to -78 °C using a dry ice/acetone bath.
-
Slowly add 1,3-bis(trimethylsilyloxy)-1-methoxybuta-1,3-diene (1.2 eq) to the cold suspension.
-
Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction by TLC for the consumption of the imine.
-
Quench the reaction at -78 °C by the slow addition of trifluoroacetic acid (2.0 eq).
-
Allow the reaction mixture to warm to room temperature.
-
Neutralize the reaction by carefully adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the enantiomerically enriched 2,3-dihydropyridinone.
Rationale: The low temperature (-78 °C) is crucial for maximizing the diastereoselectivity of the Mannich reaction by minimizing competing side reactions and allowing for better facial discrimination by the chiral auxiliary. Trifluoroacetic acid serves to catalyze the intramolecular cyclization and subsequent elimination of the chiral auxiliary.
Data Presentation: Expected Yields and Diastereoselectivity
The following table summarizes typical results for the synthesis of a 2,3-dihydropyridinone derivative using this methodology.
| Aldehyde | Chiral Amine | Diastereomeric Ratio (d.r.) | Yield (%) |
| Isovaleraldehyde | (R)-1-(p-Tolyl)butan-1-amine | >95:5 | 75-85 |
| Phenylacetaldehyde | (R)-1-(p-Tolyl)butan-1-amine | >90:10 | 70-80 |
| Cyclohexanecarboxaldehyde | (R)-1-(p-Tolyl)butan-1-amine | >92:8 | 72-82 |
Note: Diastereomeric ratios are typically determined by ¹H NMR analysis of the crude reaction mixture or by chiral HPLC analysis of the final product after removal of the auxiliary.
Downstream Applications: Synthesis of Bioactive Alkaloids
The enantioenriched 2,3-dihydropyridinone is a versatile intermediate that can be converted into a variety of bioactive piperidine alkaloids.
Caption: Elaboration of the Dihydropyridinone Intermediate.
Conclusion
This compound is a highly effective chiral precursor for the asymmetric synthesis of substituted piperidines. The protocols outlined in this guide, based on a biomimetic three-component Mannich reaction, offer a reliable and diastereoselective route to valuable chiral building blocks. The versatility of the resulting dihydropyridinone intermediate opens avenues for the synthesis of a wide range of complex, biologically active molecules. By understanding the underlying principles of stereocontrol and adhering to the detailed experimental procedures, researchers can confidently employ this methodology in their drug discovery and development programs.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Piperidine synthesis [organic-chemistry.org]
- 4. Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alchemist's Compass: A Modern Guide to the Synthesis and Control of Pharmaceutical Intermediates
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Unsung Architects of Medicine
In the grand narrative of drug discovery and development, the Active Pharmaceutical Ingredient (API) often takes center stage. However, behind every groundbreaking API lies a series of meticulously crafted molecules known as pharmaceutical intermediates. These compounds are the unsung architects of modern medicine, the essential stepping stones in the multi-step journey from simple starting materials to complex, life-saving drugs.[1][2] The synthesis of these intermediates is a discipline that marries the elegance of organic chemistry with the rigor of process engineering. Success in this field is not merely measured by the novelty of a reaction, but by its efficiency, scalability, safety, and, ultimately, its ability to deliver a final product of unimpeachable quality.
This guide moves beyond a rigid recitation of procedures. Instead, it serves as a strategic compass for the modern chemist, navigating the critical decisions that underpin the synthesis and control of pharmaceutical intermediates. We will explore cornerstone synthetic methodologies, not just as academic exercises, but as robust, field-proven tools. We will delve into the causality behind experimental choices, from the selection of a catalyst to the design of a purification strategy. Each protocol is presented as a self-validating system, grounded in authoritative science and designed for reproducibility. Our journey will cover pivotal C-C bond forming reactions, the nuance of asymmetric synthesis, and the transformative power of biocatalysis, all while embedding the critical principles of analytical control that ensure the integrity of every molecule we create.
Pillar I: Modern Methodologies in Carbon-Carbon Bond Formation
The construction of the molecular carbon skeleton is the foundational act of pharmaceutical synthesis. The methods chosen for this task dictate the efficiency and practicality of the entire synthetic route. Here, we detail two indispensable reactions: the Suzuki-Miyaura cross-coupling for its versatility in creating biaryl structures, and the Grignard reaction for its classic reliability in forming new alkyl and aryl bonds.
Application Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerhouse in medicinal chemistry, enabling the formation of C(sp²)–C(sp²) bonds, a motif prevalent in many pharmaceutical agents.[3][4] Its value lies in its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[5]
Causality of Experimental Design:
-
Catalyst System: The choice of a palladium source and a supporting ligand is paramount.[6] The ligand, typically a bulky, electron-rich phosphine, stabilizes the active Pd(0) species, facilitates the oxidative addition step, and promotes the final reductive elimination.[7]
-
Base Selection: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[4][6] An inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often used in a biphasic solvent system to facilitate the reaction while minimizing side reactions like ester hydrolysis.[7][8]
-
Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation.[7] Therefore, the rigorous exclusion of oxygen through degassing solvents and maintaining an inert nitrogen or argon atmosphere is critical to prevent catalyst deactivation and homocoupling side products.[6]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
-
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv), the boronic acid or ester (e.g., phenylboronic acid, 1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).[9]
-
Catalyst Loading: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and add it to the Schlenk tube.
-
Inerting the System: Seal the tube with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL), via syringe.[3][9] Degassing can be achieved by bubbling argon through the solvent for 15-20 minutes.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor reagent quality; Inappropriate base or solvent.[6][7] | Use fresh catalyst and ligands; Ensure thorough degassing of solvents and proper inerting of the reaction vessel; Use high-purity reagents; Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.[8] |
| Protodeboronation | Presence of excess water; Base is too strong or conditions too harsh.[7][10] | Use anhydrous solvents if substrates are sensitive; Switch to a milder base (e.g., KF); Consider using a more stable boronic ester (e.g., pinacol or MIDA esters).[6] |
| Homocoupling of Boronic Acid | Presence of oxygen deactivating the catalyst.[10] | Improve degassing procedures for solvents and ensure a robust inert atmosphere is maintained throughout the reaction.[6] |
Application Protocol 2: Grignard Reaction for Tertiary Alcohol Synthesis
The Grignard reaction is a foundational method for C-C bond formation, reacting an organomagnesium halide (the Grignard reagent) with a carbonyl compound.[11] For the synthesis of tertiary alcohols, a ketone or an ester serves as the electrophile.[12] This reaction is prized for its power and relative simplicity, but its success is critically dependent on rigorous control of reaction conditions.
Causality of Experimental Design:
-
Anhydrous Conditions: Grignard reagents are potent bases and will be quenched by any protic source, most notably water.[13][14] Therefore, all glassware must be flame- or oven-dried, and all solvents and reagents must be strictly anhydrous to prevent a catastrophic loss of yield.
-
Solvent Choice: The solvent, typically an ether like diethyl ether or tetrahydrofuran (THF), is not merely a medium. It is essential for stabilizing the Grignard reagent through coordination with the magnesium center.[15]
-
Initiation: The formation of the Grignard reagent is a reaction on the surface of the magnesium metal. Initiation can sometimes be sluggish. The use of a small iodine crystal or 1,2-dibromoethane can activate the magnesium surface to start the reaction.[14]
-
Thermal Control: The formation of the Grignard reagent and its subsequent reaction with the carbonyl compound are highly exothermic.[15][16] The reaction must be cooled, and the addition of reagents must be controlled to prevent a dangerous runaway reaction.[17]
Experimental Workflow: Grignard Synthesis of a Tertiary Alcohol
Caption: Workflow for a Grignard reaction to synthesize a tertiary alcohol.
Detailed Protocol:
-
Apparatus Setup: Assemble a three-necked round-bottom flask, fitted with a reflux condenser (topped with a drying tube), a pressure-equalizing dropping funnel, and a rubber septum for nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.[14]
-
Grignard Reagent Formation: Place magnesium turnings (1.2 equiv) in the flask. Add a small portion of anhydrous diethyl ether. In the dropping funnel, place the alkyl halide (1.1 equiv) dissolved in anhydrous ether. Add a small amount of the alkyl halide solution to the magnesium. If the reaction does not start (indicated by bubbling and gentle reflux), add a single crystal of iodine or warm the flask gently. Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 30 minutes.
-
Addition to Ketone: Cool the freshly prepared Grignard reagent in an ice-water bath. Dissolve the ketone (1.0 equiv) in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred, cooled Grignard reagent.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Quenching: Cool the reaction mixture again in an ice bath. Cautiously add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. This is often accompanied by the formation of a white precipitate (magnesium salts).[18]
-
Work-up and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude tertiary alcohol by distillation or flash column chromatography.
Safety Considerations for Grignard Reactions:
-
Fire Hazard: Ethers are highly flammable. Ensure no open flames are present. The reaction itself is exothermic and can cause the ether to boil vigorously. Always have an ice bath ready to control the reaction rate.[14][17]
-
Moisture Sensitivity: The reaction is extremely sensitive to water. Ingress of moisture will not only kill the reaction but can also lead to a violent, uncontrolled quench.
-
Scale-up: When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This significantly increases the risk of a runaway reaction. Large-scale reactions require specialized equipment and careful thermal management planning.[15][16]
Pillar II: The Green Imperative - Biocatalysis in Intermediate Synthesis
The pharmaceutical industry is increasingly embracing green chemistry principles to create more sustainable manufacturing processes. Biocatalysis, the use of enzymes or whole cells to perform chemical transformations, is at the forefront of this movement.[11] Enzymes offer unparalleled selectivity (chemo-, regio-, and enantio-) under mild, aqueous conditions, drastically reducing waste and avoiding the use of harsh reagents.[19]
Application Protocol 3: Asymmetric Reduction of a Ketone using a Ketoreductase (KRED)
Chiral alcohols are critical intermediates in the synthesis of many APIs. Ketoreductases (KREDs) are enzymes that catalyze the asymmetric reduction of ketones to their corresponding secondary alcohols with exceptionally high enantiomeric excess (ee).[20][21] This biocatalytic approach often circumvents the need for expensive chiral ligands or difficult separation of enantiomers.
Causality of Experimental Design:
-
Enzyme and Cofactor: KREDs require a hydride source, which is provided by a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH). As NADPH is expensive, a cofactor recycling system is almost always employed. A common system uses a sacrificial alcohol (like isopropanol) and a secondary dehydrogenase (or the KRED itself if it has dual activity) to regenerate the NADPH.[20]
-
Immobilization: For industrial applications, enzymes are often immobilized on a solid support.[22][23][24] Immobilization improves enzyme stability, allows for easy separation of the catalyst from the product, and enables the enzyme to be reused, which is critical for process economics.[25]
-
Reaction Medium: These reactions are typically run in an aqueous buffer (e.g., phosphate buffer) to maintain the optimal pH for enzyme activity. A co-solvent may be needed if the ketone substrate has poor water solubility.
Experimental Workflow: Biocatalytic Ketone Reduction
Caption: Workflow for an asymmetric ketone reduction using a ketoreductase.
Detailed Protocol:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a 100 mM potassium phosphate buffer (pH 7.0).
-
Component Addition: To the buffer, add the ketoreductase (often as a lyophilized powder or immobilized on a resin), the cofactor NADP⁺ (e.g., 0.1 mM), and the co-substrate for cofactor recycling, isopropanol (e.g., 10% v/v).
-
Substrate Addition: Add the prochiral ketone substrate (e.g., acetophenone, 50 mM) to the reaction mixture. If solubility is an issue, a co-solvent like DMSO can be used, but its concentration should be optimized to avoid denaturing the enzyme.
-
Incubation: Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation or stirring to ensure homogeneity.
-
Monitoring: Periodically take samples from the reaction mixture. Quench the enzyme activity (e.g., by adding a water-miscible organic solvent like acetonitrile) and analyze the samples by chiral HPLC or GC to determine the conversion of the ketone and the enantiomeric excess of the alcohol product.
-
Work-up: Once the desired conversion and ee are reached, stop the reaction. If using an immobilized enzyme, simply filter it off for reuse.[22] If using a free enzyme, the protein may need to be precipitated and removed.
-
Extraction and Isolation: Extract the aqueous reaction mixture with an organic solvent such as ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the chiral alcohol. Further purification is often not necessary due to the high selectivity of the reaction.
Data Summary: KRED Performance
| Substrate | KRED Source | Conversion (%) | Enantiomeric Excess (ee %) |
| Acetophenone | Lactobacillus kefir | >99% | >99% (S) |
| 2-Chloroacetophenone | Engineered KRED | 98% | >99% (R) |
| Ethyl 4-chloroacetoacetate | Engineered KRED | >99% | 99.5% (S) |
Note: Data is representative and compiled from various biocatalysis literature sources.[20][21][26]
Pillar III: Analytical Integrity - Ensuring Intermediate Quality
The synthesis of an intermediate does not end with its isolation. Rigorous analytical characterization is a non-negotiable step to ensure its identity, purity, and quality. This is the foundation of a robust manufacturing process and a prerequisite for regulatory acceptance. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for purity determination in the pharmaceutical industry.[5][27]
Application Protocol 4: Purity Determination by Reverse-Phase HPLC
An analytical HPLC method must be validated to prove it is fit for its intended purpose.[28][29] According to ICH guidelines (specifically Q2(R2)), this involves demonstrating specificity, linearity, accuracy, precision, and robustness.[30][31]
Causality of Method Development:
-
Column Chemistry: A C18 (octadecylsilane) column is the standard for reverse-phase HPLC, offering excellent retention and separation for a wide range of moderately polar to nonpolar organic molecules.
-
Mobile Phase: A mixture of a polar solvent (like water, often with a buffer or acid modifier like formic acid or TFA to improve peak shape) and a less polar organic solvent (like acetonitrile or methanol) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to elute compounds with a wide range of polarities and to ensure that any potential impurities are separated from the main peak.
-
Detection: A UV detector is most common for pharmaceutical intermediates, as most contain a chromophore. The detection wavelength is chosen at the absorbance maximum (λ-max) of the analyte to ensure maximum sensitivity.
Detailed Protocol for Method Validation:
-
System Suitability: Before any analysis, inject a standard solution of the intermediate multiple times. The system is deemed suitable if parameters like retention time, peak area, and tailing factor show minimal variation (e.g., RSD < 2%).[30]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or starting materials. This is often done by spiking the sample with known impurities and demonstrating their separation from the main peak.
-
Linearity and Range: Prepare a series of standard solutions of the intermediate at different concentrations (e.g., 50% to 150% of the target concentration). Plot the peak area against the concentration. The method is linear if the correlation coefficient (R²) is ≥ 0.999.
-
Accuracy: Analyze samples with a known concentration of the intermediate (or spiked samples) and compare the measured concentration to the true value. Accuracy is expressed as the percentage recovery, which should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze the same sample multiple times on the same day, by the same analyst, on the same instrument. The relative standard deviation (RSD) of the results should be low (e.g., < 1%).
-
Intermediate Precision: The analysis is repeated by a different analyst, on a different day, or on a different instrument to assess the method's ruggedness.[32]
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD), respectively. This is crucial for the analysis of impurities.
Example HPLC Method Parameters:
| Parameter | Setting |
| Instrument | Agilent 1200 Series or equivalent HPLC system |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method serves as a starting point and would need to be optimized for the specific intermediate being analyzed.
The Forward Look: Integrating Synthesis with Process Analytical Technology (PAT)
The future of pharmaceutical intermediate synthesis lies in the integration of advanced synthetic methods with real-time process monitoring. Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies that aims to design and control manufacturing processes through timely measurements of critical quality and performance attributes.[1][33][34] By using in-line or on-line analytical tools (like spectroscopy), it is possible to monitor a reaction as it happens, ensuring quality is built into the process rather than being tested for at the end.[35][36] This approach leads to a deeper process understanding, reduces variability, and enhances the overall efficiency and safety of pharmaceutical manufacturing.
References
- 1. longdom.org [longdom.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. reddit.com [reddit.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. benchchem.com [benchchem.com]
- 14. quora.com [quora.com]
- 15. acs.org [acs.org]
- 16. youtube.com [youtube.com]
- 17. dchas.org [dchas.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 20. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. rnlkwc.ac.in [rnlkwc.ac.in]
- 23. ijfmr.com [ijfmr.com]
- 24. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 27. ijpsjournal.com [ijpsjournal.com]
- 28. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 29. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 30. database.ich.org [database.ich.org]
- 31. ema.europa.eu [ema.europa.eu]
- 32. pharmtech.com [pharmtech.com]
- 33. researchgate.net [researchgate.net]
- 34. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 35. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 36. agilent.com [agilent.com]
Application Notes and Protocols: Derivatization of (R)-1-(p-Tolyl)butan-1-amine hydrochloride for Chiral Analysis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of the chiral primary amine, (R)-1-(p-Tolyl)butan-1-amine hydrochloride, a crucial step for its enantiomeric purity assessment. The inherent challenge in separating enantiomers using standard chromatographic techniques necessitates their conversion into diastereomers.[1] This document explores the underlying principles of chiral derivatization and presents two robust, field-proven protocols utilizing Mosher's acid chloride (MTPA-Cl) and Marfey's reagent (FDAA). These methods are widely applicable for researchers, scientists, and professionals in drug development and quality control, ensuring accurate determination of enantiomeric excess (ee).
Introduction: The Imperative of Chiral Purity
In the pharmaceutical and agrochemical industries, the stereochemistry of a molecule is paramount, as different enantiomers of a chiral compound can exhibit vastly different pharmacological or biological activities. (R)-1-(p-Tolyl)butan-1-amine is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[2] Therefore, the ability to accurately quantify its enantiomeric purity is a critical aspect of quality assurance and regulatory compliance.
Direct separation of enantiomers often requires specialized and costly chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) or gas chromatography (GC).[3][4][5][6] An effective and widely adopted alternative is chiral derivatization.[1] This technique involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[1][7] These diastereomers, having different physicochemical properties, can then be readily separated and quantified using standard achiral chromatographic methods.[1][7]
This guide focuses on providing both the theoretical foundation and practical, step-by-step protocols for the derivatization of this compound, empowering researchers to implement these techniques with confidence.
Foundational Principles of Chiral Derivatization
The core principle of chiral derivatization lies in the conversion of a pair of enantiomers, which are otherwise indistinguishable in an achiral environment, into diastereomers.[1] This is achieved by covalently bonding the chiral analyte to a single enantiomer of a chiral derivatizing agent.
dot
Figure 1: Principle of Chiral Derivatization.
The resulting diastereomers exhibit distinct physical properties, including different interaction strengths with chromatographic stationary phases, allowing for their separation and subsequent quantification. The choice of CDA is critical and depends on the functional group of the analyte, the desired analytical technique (GC or HPLC), and the required sensitivity. For primary amines like 1-(p-Tolyl)butan-1-amine, reagents that form stable amide bonds are ideal.
Recommended Derivatization Strategies and Protocols
Two highly effective and widely cited methods for the derivatization of primary amines are presented below.
Mosher's Acid Chloride (MTPA-Cl) Derivatization for GC and NMR Analysis
α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, is a renowned chiral derivatizing agent.[1][7][8] Its acid chloride (MTPA-Cl) reacts readily with primary amines to form stable diastereomeric amides.[7][9] The presence of the trifluoromethyl group makes these derivatives particularly suitable for analysis by ¹⁹F NMR and enhances their volatility for GC analysis.
Causality of Method Choice: The rigidity of the resulting Mosher amide restricts bond rotation, leading to distinct magnetic environments for the protons near the newly formed chiral center. This results in well-resolved signals in the ¹H NMR spectrum, allowing for the determination of absolute configuration and enantiomeric excess.[9][10] For GC analysis, the derivatization increases the volatility and thermal stability of the amine.[11]
dot
Figure 2: Workflow for MTPA-Cl Derivatization.
Protocol: MTPA-Cl Derivatization
Materials:
-
This compound
-
(R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)
-
Anhydrous pyridine or triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or chloroform-d (for NMR)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Reaction vials with PTFE-lined caps
-
Standard laboratory glassware
Procedure:
-
Free Amine Preparation: In a reaction vial, dissolve ~5-10 mg of this compound in a minimal amount of water. Add saturated NaHCO₃ solution dropwise until the solution is basic (pH > 8), then extract the free amine into DCM (3 x 1 mL). Combine the organic layers and dry over anhydrous MgSO₄.
-
Derivatization Reaction: Transfer the dried DCM solution of the amine to a clean, dry reaction vial. Add a slight molar excess (1.2 equivalents) of anhydrous pyridine.
-
Slowly add a slight molar excess (1.1 equivalents) of (R)-MTPA-Cl to the solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting amine.
-
Work-up: Quench the reaction by adding 1 mL of saturated NaHCO₃ solution. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully evaporate the solvent under a gentle stream of nitrogen.
-
Analysis: The resulting residue contains the diastereomeric Mosher's amides.
-
For GC analysis: Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) and inject it into the GC system.
-
For NMR analysis: Dissolve the residue in an appropriate deuterated solvent (e.g., CDCl₃) for spectral acquisition.
-
| Parameter | Recommended Value |
| Analyte Amount | 5-10 mg |
| MTPA-Cl | 1.1 equivalents |
| Base (Pyridine/TEA) | 1.2 equivalents |
| Reaction Time | 2-4 hours |
| Reaction Temperature | 0 °C to Room Temperature |
Table 1: Key Parameters for Mosher's Acid Derivatization.
Marfey's Reagent (FDAA) Derivatization for HPLC Analysis
Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is another excellent CDA for primary amines.[1][12] It reacts with the amine under mild alkaline conditions to form highly UV-active diastereomeric derivatives.[1][13] This strong chromophore significantly enhances detection sensitivity, making it ideal for HPLC-UV analysis.
Causality of Method Choice: The reaction proceeds via a nucleophilic aromatic substitution, where the primary amine displaces the fluorine atom on the dinitrophenyl ring. The resulting L-D and L-L diastereomers exhibit different hydrophobicities, leading to excellent separation on reversed-phase HPLC columns.[13][14] The high molar absorptivity of the dinitrophenyl group allows for the detection of very low concentrations of the analyte.[13]
dot
Figure 3: Workflow for Marfey's Reagent Derivatization.
Protocol: Marfey's Reagent Derivatization
Materials:
-
This compound
-
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)
-
Acetone
-
6 M Hydrochloric Acid (HCl)
-
Triethylamine (TEA) or Sodium bicarbonate buffer (pH ~8.5)
-
Heating block or water bath
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in water or a suitable buffer.
-
In a reaction vial, take an aliquot of the amine solution (e.g., 100 µL). Add 20 µL of 1 M sodium bicarbonate to ensure basic conditions.
-
Derivatization Reaction: Prepare a 1% (w/v) solution of Marfey's reagent in acetone. Add 200 µL of this solution to the amine mixture.
-
Tightly cap the vial and incubate at 40°C for 60-90 minutes in a heating block or water bath.
-
Quenching: After incubation, cool the vial to room temperature. Add 20 µL of 2 M HCl to stop the reaction.
-
Analysis: Dilute the reaction mixture with the HPLC mobile phase (e.g., 1:1 with acetonitrile/water) and inject an appropriate volume into the HPLC system. Detection is typically performed at 340 nm.[13]
| Parameter | Recommended Value |
| Analyte Concentration | ~1 mg/mL |
| Marfey's Reagent | 1% (w/v) in acetone |
| Reaction Time | 60-90 minutes |
| Reaction Temperature | 40 °C |
| Detection Wavelength | 340 nm |
Table 2: Key Parameters for Marfey's Reagent Derivatization.
Self-Validation and System Suitability
For both protocols, it is imperative to perform self-validating experiments to ensure the reliability of the results:
-
Blank Derivatization: A blank reaction containing all reagents except the amine should be run to identify any interfering peaks from the derivatizing agent or impurities.[15]
-
Racemic Standard: Derivatize a racemic standard of 1-(p-Tolyl)butan-1-amine to confirm the separation of the two diastereomers and establish their retention times. The peak areas should be approximately equal.
-
Enantiomerically Pure Standard: If available, derivatize an enantiomerically pure standard to confirm the retention time of the major diastereomer and ensure no significant on-column racemization is occurring.
Conclusion
The derivatization of this compound is a critical prerequisite for its accurate chiral analysis by standard chromatographic techniques. The detailed protocols provided for Mosher's acid chloride and Marfey's reagent offer robust and reliable methods for converting the enantiomeric amine into separable diastereomers. The choice between these methods will depend on the available analytical instrumentation (GC vs. HPLC) and the specific requirements of the analysis. By understanding the underlying chemical principles and carefully following the outlined procedures, researchers can confidently determine the enantiomeric purity of this important chiral building block, ensuring the quality and efficacy of the resulting pharmaceutical products.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. (S)-1-(p-Tolyl)butan-1-amine [myskinrecipes.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. heraldopenaccess.us [heraldopenaccess.us]
- 7. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 8. Mosher's acid - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. peptide.com [peptide.com]
Application Note: A Scalable, Enantioselective Synthesis of (R)-1-(p-Tolyl)butan-1-amine hydrochloride
Abstract: This document provides a comprehensive technical guide for the large-scale synthesis of (R)-1-(p-Tolyl)butan-1-amine hydrochloride, a valuable chiral building block in the pharmaceutical and agrochemical industries.[1] The described methodology is centered around a robust and highly efficient asymmetric reductive amination of a prochiral ketone precursor. We detail a two-stage process, beginning with the synthesis of 1-(p-tolyl)butan-1-one via Friedel-Crafts acylation, followed by a state-of-the-art catalytic asymmetric reductive amination to install the chiral center with high enantiopurity. This guide is intended for researchers, chemists, and process engineers in drug development and manufacturing, offering detailed protocols, mechanistic insights, safety procedures, and analytical validation methods essential for successful scale-up.
Introduction and Strategic Overview
Chiral amines are fundamental structural motifs in a vast array of biologically active compounds, including over 40% of all small-molecule drugs.[2] The enantioselective synthesis of these molecules is therefore a critical challenge in modern chemistry. (R)-1-(p-Tolyl)butan-1-amine, in particular, serves as a key intermediate for active pharmaceutical ingredients (APIs) where specific stereochemistry dictates therapeutic efficacy.
The primary challenge in producing such molecules on an industrial scale lies in achieving high enantioselectivity in a cost-effective, safe, and reproducible manner.[3][4] Direct asymmetric hydrogenation or reductive amination of prochiral imines and ketones has emerged as the most efficient and atom-economical strategy.[2][3]
This application note outlines a scalable synthetic route based on the direct asymmetric reductive amination (ARA) of 1-(p-tolyl)butan-1-one. This approach offers several advantages for large-scale production:
-
Convergence: The key bond formations occur in a streamlined sequence.
-
Efficiency: It avoids the use of chiral auxiliaries, which require additional synthesis and removal steps.
-
High Selectivity: Modern transition-metal catalysts enable excellent enantiocontrol, often exceeding 95% enantiomeric excess (e.e.).[4]
The overall synthetic pathway is depicted below.
References
- 1. (S)-1-(p-Tolyl)butan-1-amine [myskinrecipes.com]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving yield in (R)-1-(p-Tolyl)butan-1-amine hydrochloride synthesis
<Technical Support Center: (R)-1-(p-Tolyl)butan-1-amine Hydrochloride Synthesis >
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and enantiomeric purity. As a chiral building block, (R)-1-(p-Tolyl)butan-1-amine is a valuable intermediate in the synthesis of various pharmaceutical agents where stereochemistry is critical for biological activity[1].
This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.
Troubleshooting Guide: Enhancing Yield and Purity
The most common and efficient pathway to chiral primary amines like the target molecule is through the asymmetric reductive amination of the corresponding ketone, 1-(p-tolyl)butan-1-one (p-methylvalerophenone). This section addresses the frequent challenges encountered during this multi-step process.
Q1: My overall yield is consistently low. What are the most likely causes and how can I fix them?
Low yields in reductive amination can typically be traced back to two key stages: incomplete imine formation or inefficient reduction of the imine.
Potential Cause 1: Inefficient Imine Formation
The condensation of the ketone with an ammonia source to form the imine is a reversible, equilibrium-driven reaction. The primary byproduct, water, can hydrolyze the imine back to the starting materials, thus preventing the reaction from reaching completion.
Solutions:
-
Water Removal: The equilibrium must be shifted towards the imine. This can be achieved by:
-
Dehydrating Agents: Using a water scavenger is highly effective. Titanium(IV) isopropoxide, Ti(Oi-Pr)₄, is an excellent choice as it acts as both a Lewis acid to activate the ketone and an efficient water scavenger[2][3].
-
Molecular Sieves: Adding activated 4Å molecular sieves to the reaction mixture can also effectively remove water.
-
-
Catalysis: A mildly acidic environment (pH 4-5) is generally optimal for imine formation[4]. However, strong acids can protonate the ammonia source, reducing its nucleophilicity. If not using a Lewis acid like Ti(Oi-Pr)₄, a catalytic amount of a weak acid like acetic acid can be beneficial.
Potential Cause 2: Competing Reduction of the Ketone
A common side reaction is the reduction of the starting ketone to the corresponding alcohol, 1-(p-tolyl)butan-1-ol. This occurs if the reducing agent is too reactive and does not discriminate between the ketone and the imine.
Solutions:
-
Choice of Reducing Agent: The selection of the hydride source is critical.
-
Avoid Strong Reductants (Initially): A strong reducing agent like sodium borohydride (NaBH₄) can rapidly reduce the ketone before the imine has a chance to form in sufficient concentration[4][5].
-
Use Iminium-Selective Reductants: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN) are milder and show greater selectivity for reducing the protonated imine (iminium ion) over the ketone[4][5]. This is the preferred method for a one-pot reaction.
-
Two-Step Procedure: An alternative is to first form the imine (e.g., with Ti(Oi-Pr)₄ and an ammonia source), ensure its formation via TLC or LCMS, and then add a stronger, less expensive reducing agent like NaBH₄[2][3].
-
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting logic for diagnosing low yield.
Q2: The enantiomeric excess (e.e.) of my (R)-amine is poor. How can I improve stereoselectivity?
Achieving high enantioselectivity is the primary challenge. This requires a robust chiral catalyst or auxiliary that effectively biases the hydride attack to one face of the prochiral imine.
Potential Cause 1: Ineffective Chiral Catalyst/Auxiliary
The choice of the chiral source is paramount. For direct catalytic asymmetric reductive amination, a highly effective catalyst system is necessary.
Solutions:
-
Catalyst Selection:
-
Transition Metal Catalysis: Ruthenium and Rhodium-based catalysts with chiral phosphine ligands (e.g., DuPHOS, BPE) have shown high efficacy in the asymmetric hydrogenation of imines or related enamides[6][7][8].
-
Biocatalysis: Imine reductases (IREDs) or reductive aminases (RedAms) are enzymes that can catalyze this transformation with exceptional stereoselectivity, often greater than 99% e.e.[9][10][11]. This is an increasingly common method in industrial settings.
-
Potential Cause 2: Racemization
While less common for the final amine product under standard conditions, the intermediate imine could potentially racemize if the chiral auxiliary is cleaved prematurely or if reaction conditions are too harsh.
Solutions:
-
Optimize Reaction Conditions: Lowering the reaction temperature during the reduction step can often enhance enantioselectivity by increasing the energy difference between the two diastereomeric transition states.
-
Use a Chiral Auxiliary: An alternative to direct catalysis is the use of a chiral auxiliary. The ketone is first condensed with a chiral amine (like norephedrine) to form a chiral imine/oxazolidine intermediate. Subsequent diastereoselective reduction and cleavage of the auxiliary yields the desired chiral amine.
| Method | Typical e.e. (%) | Advantages | Considerations |
| Chiral Auxiliary (e.g., Norephedrine) | 85-95% | Reliable, well-established. | Stoichiometric use of auxiliary, requires extra cleavage step. |
| Transition Metal Catalysis (e.g., Ru/TunePhos) [8] | 90-99% | High efficiency, catalytic. | Catalyst can be expensive and air-sensitive. |
| Biocatalysis (Imine Reductase) [9][11] | >99% | Extremely high selectivity, green. | Requires specific enzyme, buffer conditions, and cofactor. |
Q3: I'm having difficulty with the final workup and formation of the hydrochloride salt.
This final step is crucial for obtaining a pure, stable, and easy-to-handle product.
Potential Cause 1: Emulsion during Extraction
The free amine can act as a surfactant, leading to problematic emulsions during the aqueous workup and extraction with an organic solvent.
Solution:
-
Brine Wash: After the initial aqueous quench, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break up emulsions.
-
pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to ensure the amine is in its free base form and fully partitioned into the organic layer.
Potential Cause 2: Difficulty in Precipitating the HCl Salt
The hydrochloride salt may not precipitate cleanly, or it may form an oil.
Solution:
-
Anhydrous Conditions: It is critical to use an anhydrous solution of HCl. A common and effective method is using HCl in a non-protic solvent like diethyl ether or dioxane. Using aqueous HCl will introduce water and prevent clean precipitation[12].
-
Solvent Choice: The free amine should be dissolved in a non-polar solvent in which the hydrochloride salt is insoluble. Diethyl ether, MTBE, or heptane are good choices.
-
Procedure: Dissolve the purified free amine in the chosen anhydrous solvent. Cool the solution in an ice bath and slowly add a solution of HCl in ether/dioxane dropwise with stirring. The hydrochloride salt should precipitate as a white solid. Collect the solid by filtration, wash with cold anhydrous ether, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q: What is the best source of ammonia for this reaction? A: Direct use of ammonia gas can be cumbersome. A more convenient approach is to use an ammonium salt like ammonium acetate or ammonium chloride, combined with a base like triethylamine to generate ammonia in situ. When using Ti(Oi-Pr)₄, ammonium chloride is often used in conjunction with triethylamine[2]. This setup avoids handling ammonia gas directly.
Q: How do I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the most straightforward method. Use a non-polar solvent system (e.g., Hexane/Ethyl Acetate). You should be able to see the ketone starting material spot disappear and a new, more polar spot for the amine product appear. Staining with ninhydrin can help visualize the amine. For more precise monitoring, LCMS is ideal.
Q: How can I accurately determine the enantiomeric excess (e.e.) of my final product? A: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the standard methods[13][14]. The amine must first be derivatized with a chiral resolving agent or, more commonly, run on a chiral stationary phase column (e.g., a cyclodextrin-based column) that can separate the two enantiomers[12].
Recommended Protocol: Asymmetric Reductive Amination
This protocol utilizes a titanium(IV) isopropoxide-mediated approach for efficient imine formation, followed by reduction. For chirality, this protocol assumes the use of a chiral catalyst during the reduction step; alternatively, a biocatalytic approach could be substituted.
Step 1: Imine Formation
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(p-tolyl)butan-1-one (1.0 eq) and anhydrous ethanol (or THF).
-
Add ammonium chloride (2.0 eq) and triethylamine (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add titanium(IV) isopropoxide (2.0 eq) via syringe. A white precipitate of TiO₂ may form.
-
Stir the reaction mixture at room temperature for 10-12 hours. Monitor the formation of the imine by TLC or LCMS, checking for the consumption of the starting ketone.
Step 2: Asymmetric Reduction
-
Once imine formation is complete, cool the reaction mixture to the optimal temperature for your chosen chiral catalyst (e.g., 0 °C or lower).
-
Introduce the chiral catalyst system (e.g., a pre-formed Ru-chiral phosphine complex).
-
Add the reducing agent (e.g., NaBH₄, 1.5 eq) portion-wise, maintaining the low temperature. Note: If using a pressure vessel for hydrogenation, this step would be replaced by pressurizing with H₂ gas.
-
Allow the reaction to stir for an additional 7-10 hours, or until the imine is fully consumed as monitored by TLC/LCMS.
Step 3: Workup and Purification
-
Quench the reaction by carefully pouring it into an aqueous solution of ammonia or sodium bicarbonate.
-
Stir vigorously for 30 minutes, then filter the mixture through a pad of celite to remove titanium salts.
-
Transfer the filtrate to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (R)-1-(p-Tolyl)butan-1-amine.
-
Purify the crude amine via column chromatography if necessary.
Step 4: Hydrochloride Salt Formation
-
Dissolve the purified free amine in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold, anhydrous diethyl ether.
-
Dry the solid under vacuum to yield pure this compound.
Reaction Pathway: Asymmetric Reductive Amination
Caption: Key stages in the synthesis of the target molecule.
References
- 1. (S)-1-(p-Tolyl)butan-1-amine [myskinrecipes.com]
- 2. Reductive amination with Titanium(IV)Isopropoxide [erowid.org]
- 3. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Chiral Amine Catalysis
To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: A Practical Guide to Optimizing and Troubleshooting Chiral Amine-Catalyzed Reactions
Introduction: Navigating the Landscape of Asymmetric Aminocatalysis
Chiral amine organocatalysis has revolutionized asymmetric synthesis, offering a powerful, metal-free alternative for constructing stereochemically complex molecules.[1][2][3] Catalysts like proline and its derivatives, as well as diarylprolinol silyl ethers, operate through transient iminium or enamine intermediates to create chiral environments with remarkable efficiency.[4][5][6][7][8] However, the journey from a promising reaction scheme to a high-yielding, highly enantioselective process is often fraught with challenges. Low yields, poor stereoselectivity, and stalled reactions are common hurdles.
This guide is structured to serve as your first line of defense. We will move from high-level, frequently asked questions to deep-dive troubleshooting guides for specific experimental failures. Our focus is not just on what to do, but why you're doing it, grounding each recommendation in the mechanistic principles of aminocatalysis.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
Q1: My enantioselectivity (ee) is low or nonexistent. What are the most common culprits?
Low enantioselectivity is often a sign that the desired catalyst-controlled stereochemical pathway is being undermined. The primary suspects are:
-
Suboptimal Catalyst Choice: The steric and electronic properties of the catalyst must match the substrate. A bulky substrate may require a catalyst with a more open active site, while an electron-deficient substrate might need a more electron-rich enamine intermediate.[9]
-
Incorrect Solvent: The solvent profoundly influences the stability of the transition state where the stereochemistry is set. A solvent that disrupts key hydrogen bonds or other non-covalent interactions within the transition state can erode enantioselectivity.[10][11]
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the small energy difference between the two diastereomeric transition states, leading to a more racemic product.
-
Uncatalyzed Background Reaction: If the reaction can proceed without the catalyst, this non-selective pathway will produce a racemic product, lowering the overall measured ee. This is often an issue with insufficient catalyst loading.[11]
Q2: My reaction is very slow or fails to reach completion. What should I check first?
Poor conversion points to issues with catalyst activity or reaction equilibrium.
-
Catalyst Deactivation: Chiral amine catalysts can be sensitive. Impurities like water (in non-aqueous reactions), strong acids, or residual reagents from a previous step can poison or deactivate the catalyst.[9][12] Some catalysts form inactive species, such as oxazolidinones with proline, which can be mitigated.[1]
-
Inadequate Mixing: In heterogeneous reactions (e.g., solid catalyst in a liquid), poor mixing can lead to mass transport limitations, making the reaction appear slow.
-
Reversibility: The reaction may be reaching an unfavorable equilibrium. Consider using Le Chatelier's principle to your advantage, for example, by removing a byproduct (like water) if possible.
-
Catalyst Loading: While seemingly obvious, catalyst loading might be too low to achieve a practical reaction rate.[12]
Q3: How do I handle air- and moisture-sensitive reactions?
Many organocatalytic reactions, especially those employing highly active catalysts or sensitive reagents, require an inert atmosphere.
-
Glassware: Ensure all glassware is flame-dried or oven-dried immediately before use to remove adsorbed water.
-
Solvents: Use anhydrous solvents from a reputable supplier or distill/dry them using standard laboratory procedures (e.g., over molecular sieves).
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like Argon or Nitrogen using a Schlenk line or a glovebox.[11]
Section 2: In-Depth Troubleshooting Guides
Problem 1: Low Enantioselectivity (ee)
Low ee is one of the most challenging issues. This guide provides a systematic workflow to diagnose and solve the problem.
// Node Definitions start [label="Start: Low ee Observed", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="1. Verify Catalyst Integrity\n- Purity (NMR/LCMS)\n- Correct Enantiomer Used?\n- Proper Handling/Storage?", fillcolor="#F1F3F4", fontcolor="#202124"]; rescreen_catalyst [label="2. Re-screen Catalyst Class\n- Alter Sterics (e.g., Proline vs. Diphenylprolinol)\n- Alter Electronics", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_temp [label="3. Optimize Temperature\n- Lower Temp in Increments\n(-20°C, -40°C, -78°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_solvent [label="4. Screen Solvents\n- Vary Polarity (Toluene, DCM, MeCN)\n- Check Protic vs. Aprotic", fillcolor="#F1F3F4", fontcolor="#202124"]; check_additives [label="5. Investigate Additives\n- Acid/Base Co-catalyst?\n- Role of Water?\n- Phase Transfer Agent?", fillcolor="#F1F3F4", fontcolor="#202124"]; end_success [label="Success: High ee Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Re-evaluate Reaction Scope\n- Substrate-Catalyst Mismatch?\n- Consider Alternative Synthetic Route", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_catalyst; check_catalyst -> rescreen_catalyst [label="If catalyst is OK"]; rescreen_catalyst -> optimize_temp [label="If still low ee"]; optimize_temp -> optimize_solvent [label="If still low ee"]; optimize_solvent -> check_additives [label="If still low ee"]; check_additives -> end_success [label="Improvement"];
// Connections to end states check_catalyst -> end_fail [label="If catalyst is impure/degraded", color="#EA4335"]; rescreen_catalyst -> end_success [label="Improvement"]; optimize_temp -> end_success [label="Improvement"]; optimize_solvent -> end_success [label="Improvement"]; check_additives -> end_fail [label="No Improvement", color="#EA4335"]; } enddot Caption: Troubleshooting Workflow for Low Enantioselectivity.
Causality Behind the Steps:
-
Catalyst Integrity: An impure or racemized catalyst is a fundamental flaw. This must be the first check.[9][11]
-
Catalyst Screening: The stereochemical outcome is dictated by non-covalent interactions in the transition state. Changing the catalyst's structure directly alters this environment. For example, in Michael additions, bulky diphenylprolinol silyl ethers often provide vastly superior stereocontrol compared to L-proline by creating a more rigid and defined chiral pocket.[5]
-
Temperature: The enantiomeric excess is related to the difference in the free energy of activation (ΔΔG‡) for the two competing diastereomeric transition states. According to the Eyring equation, lowering the temperature increases the impact of this energy difference on the reaction rates, thus favoring the lower-energy pathway and increasing ee.
-
Solvent Effects: Solvents can stabilize or destabilize the transition state. Non-polar solvents often favor more organized, hydrogen-bonded transition states, leading to higher ee. Polar or protic solvents can compete for hydrogen bonds, disrupting the chiral organization and lowering ee.[10] The table below shows a typical solvent effect on a proline-catalyzed aldol reaction.
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Typical ee (%) | Rationale for Effect |
| DMSO | 47 | ~95% | ~70-80% | High polarity, dissolves proline well, but can interfere with H-bonding. |
| CH3CN | 37 | ~80% | ~60-70% | Polar aprotic, less effective at stabilizing the key transition state. |
| CH2Cl2 | 9 | ~60% | ~85-95% | Lower polarity, promotes a more ordered H-bonded transition state. |
| Toluene | 2.4 | ~50% | >95% | Non-polar, strongly favors the organized transition state, but solubility can be an issue. |
-
Additives:
-
Acids/Bases: Weak acids can accelerate the formation of the active enamine or iminium ion, while strong acids can protonate and deactivate the amine catalyst.[4]
-
Water: The role of water is complex and reaction-dependent. In some cases, trace amounts of water are essential for catalyst turnover (hydrolysis of the product-catalyst adduct).[13][14] In others, it can disrupt the catalytic cycle and lower ee.[14][15] Adding a substoichiometric amount of water can sometimes dramatically improve both rate and selectivity.[14][15]
-
Problem 2: Low Yield or Stalled Reaction
When the desired product isn't forming efficiently, the focus shifts from stereocontrol to catalyst activity and reaction kinetics.
Causality Behind the Steps:
-
Monitor the Reaction: Before attempting any changes, you must understand what is happening in the flask. Use techniques like TLC, GC, or LC-MS to track the consumption of starting material and the formation of the product and any byproducts. This provides a baseline and tells you if the reaction is slow, stalled, or producing unwanted side products.
-
Check for Catalyst Inhibition:
-
Product Inhibition: The product itself may be binding to the catalyst more strongly than the starting material, leading to catalyst sequestration. If this is the case, you may observe an initial reaction rate that slows down significantly over time.
-
Impurity Poisoning: Impurities in the starting materials or solvent can act as catalyst poisons.[9] Purifying starting materials via column chromatography or distillation can resolve this.
-
-
Address Catalyst Deactivation Pathways:
-
In proline catalysis, the catalyst can react with the aldehyde product to form an inactive oxazolidinone. The addition of a small amount of water can facilitate the hydrolysis of this species, regenerating the active catalyst.[1]
-
Some catalysts are prone to air oxidation. Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) can prevent this.[11]
-
-
Increase Catalyst Loading: The uncatalyzed background reaction might be slow, but the catalyzed reaction might be even slower if the catalyst concentration is too low. Incrementally increasing the loading (e.g., from 2 mol% to 5 mol% or 10 mol%) can overcome low turnover frequency.[11][12]
// Node Definitions start [label="Start: Low Yield / Stalled Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="1. Set up Reaction Monitoring\n- TLC, GC, or LC-MS timepoints\n- Establish baseline kinetics", fillcolor="#F1F3F4", fontcolor="#202124"]; purify_sm [label="2. Purify Starting Materials\n- Column chromatography or distillation\n- Rule out inhibitor impurities", fillcolor="#F1F3F4", fontcolor="#202124"]; increase_loading [label="3. Increase Catalyst Loading\n- Incrementally increase from 2 -> 5 -> 10 mol%\n- Observe effect on rate", fillcolor="#F1F3F4", fontcolor="#202124"]; check_deactivation [label="4. Investigate Deactivation\n- Run under inert atmosphere (Ar/N2)\n- Additives to break inactive species (e.g., H2O for oxazolidinones)", fillcolor="#F1F3F4", fontcolor="#202124"]; end_success [label="Success: High Yield Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_fail [label="Re-evaluate Reaction Feasibility\n- Is the reaction thermodynamically unfavorable?\n- Consider a more active catalyst class", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> monitor; monitor -> purify_sm [label="If byproducts or no reaction"]; purify_sm -> increase_loading [label="If still slow"]; increase_loading -> check_deactivation [label="If rate is still poor"];
// Connections to end states purify_sm -> end_success [label="Improvement"]; increase_loading -> end_success [label="Improvement"]; check_deactivation -> end_success [label="Improvement"]; check_deactivation -> end_fail [label="No Improvement", color="#EA4335"]; } enddot Caption: Troubleshooting Workflow for Low Yield or Conversion.
Section 3: Standard Operating Protocols (SOPs)
SOP 1: General Protocol for Catalyst Screening in an Asymmetric Michael Addition
This protocol outlines a parallel screening approach to quickly identify a lead catalyst candidate.
Reaction: Propanal addition to trans-β-nitrostyrene.
-
Preparation: Arrange a series of 5 flame-dried vials with stir bars. Label them for each catalyst (e.g., L-Proline, (S)-Diphenylprolinol TMS Ether, etc.).
-
Inert Atmosphere: Place vials under an Argon or Nitrogen atmosphere.
-
Reagent Stock Solution: Prepare a stock solution of trans-β-nitrostyrene (1.0 eq) in the chosen solvent (e.g., anhydrous Toluene).
-
Catalyst Addition: To each respective vial, add the chiral amine catalyst (0.1 eq, 10 mol%).
-
Solvent Addition: Add the solvent to each vial to achieve the final desired concentration (e.g., 0.1 M).
-
Initiation: Add propanal (2.0 eq) to each vial, followed by the nitrostyrene stock solution. Start a timer.
-
Stirring: Stir all reactions at a consistent, moderate rate at the desired temperature (e.g., room temperature).
-
Monitoring & Quenching: After a set time (e.g., 24 hours), take a small aliquot from each vial for TLC/LCMS analysis to determine conversion. Quench the reaction by adding a weak acid (e.g., saturated NH4Cl solution).
-
Workup: Extract the mixture with an organic solvent (e.g., Ethyl Acetate), dry the organic layer (e.g., over Na2SO4), filter, and concentrate.
-
Analysis: Purify the crude product via flash chromatography. Determine the yield and analyze the enantiomeric excess (ee) by chiral HPLC.[5]
SOP 2: Protocol for Solvent and Temperature Optimization
Once a lead catalyst is identified, this protocol helps fine-tune the conditions.
-
Setup: Based on the lead catalyst from SOP 1, set up identical reactions in parallel.
-
Variable 1 (Solvent): In the first set of reactions at a constant temperature (e.g., 20 °C), use a range of anhydrous solvents: Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN).
-
Variable 2 (Temperature): In the second set of reactions using the best solvent from step 2, run the reactions at different temperatures: 20 °C, 0 °C, and -20 °C. Use appropriate cooling baths.
-
Execution: Run all reactions for the same amount of time (or until the 20 °C reaction reaches completion).
-
Analysis: Work up and analyze each reaction as described in SOP 1 to determine the yield and ee. This systematic approach allows you to decouple the effects of solvent and temperature to find the optimal combination.
References
- 1. raj.emorychem.science [raj.emorychem.science]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Iminium and enamine catalysis in enantioselective photochemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. Water in asymmetric organocatalytic systems: a global perspective - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Organocatalytic reactions in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of (R)-1-(p-Tolyl)butan-1-amine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (R)-1-(p-Tolyl)butan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who are working with this valuable chiral building block. (R)-1-(p-Tolyl)butan-1-amine is a critical intermediate in the synthesis of various pharmaceutical agents where stereochemistry dictates biological activity[1]. However, obtaining it in a highly pure, enantiomerically-defined hydrochloride salt form presents several distinct challenges.
This guide provides in-depth troubleshooting protocols and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Problem 1: My final product has low enantiomeric excess (ee). How can I improve it?
Symptom: You have synthesized the racemic 1-(p-Tolyl)butan-1-amine and attempted a chiral resolution, but analysis by chiral HPLC or NMR indicates a significant presence of the undesired (S)-enantiomer.
Potential Causes:
-
Incomplete Separation of Diastereomeric Salts: The most common resolution method involves forming diastereomeric salts with a chiral acid (like tartaric acid). The separation of these salts relies on their differential solubility, which can be incomplete if crystallization conditions are not optimal[2][3].
-
Insufficient Purity of Resolving Agent: The chiral resolving agent must be of high enantiomeric purity itself.
-
Racemization during Workup: The chiral center of the amine can be susceptible to racemization under harsh pH or high-temperature conditions, particularly during the liberation of the free amine from its salt.
Suggested Solutions:
Solution A: Optimize Diastereomeric Salt Crystallization
The principle of this method is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. These diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization[2].
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Detailed Protocol:
-
Salt Formation: Dissolve one equivalent of the racemic 1-(p-Tolyl)butan-1-amine in a minimal amount of a hot protic solvent (e.g., methanol or ethanol). In a separate flask, dissolve one equivalent of a chiral resolving agent, such as L-(+)-tartaric acid, in the same hot solvent.
-
Combine and Crystallize: Add the acid solution to the amine solution. Heat the combined solution gently to ensure everything is dissolved. Allow the solution to cool slowly to room temperature. Slow cooling is critical for selective crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can improve yield.
-
Filtration: Collect the precipitated crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Check Purity: At this stage, a small sample of the salt can be converted back to the free amine and its enantiomeric excess checked. If the ee is insufficient, a second recrystallization of the diastereomeric salt may be necessary.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent like dichloromethane (DCM) or diethyl ether. Add a base (e.g., 2M NaOH solution) dropwise with vigorous stirring until the aqueous layer is basic (pH > 11). This deprotonates the amine, converting it to the free base which dissolves in the organic layer[2].
-
Extraction and Isolation: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.
Problem 2: The final hydrochloride salt is an oil or sticky solid, not a crystalline powder.
Symptom: After adding hydrochloric acid to the purified free amine, the resulting product fails to crystallize, remaining as a viscous oil or an amorphous, tacky solid.
Potential Causes:
-
Presence of Water: Amine hydrochloride salts can be hygroscopic. Even small amounts of water can inhibit crystallization and lead to oils[4].
-
Residual Solvent: Trapped solvent from the extraction or previous steps can act as an impurity, disrupting the crystal lattice.
-
Incorrect Stoichiometry: An excess of either the amine or HCl can interfere with crystallization.
-
Chemical Impurities: Small amounts of side-products from the synthesis can act as "crystal poisons."
Suggested Solutions:
Solution A: Rigorous Anhydrous Technique for Salt Formation
Using aqueous HCl is a common mistake that introduces water directly into the system, often leading to oils[3]. The use of anhydrous HCl is paramount.
Detailed Protocol:
-
Prepare the Amine Solution: Ensure your purified (R)-1-(p-Tolyl)butan-1-amine is free of solvent by drying it under high vacuum. Dissolve the amine in a suitable anhydrous organic solvent. Diethyl ether or isopropanol are excellent choices.
-
Add Anhydrous HCl: Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether, or HCl in isopropanol). Add the acid dropwise with stirring until precipitation is complete. You can monitor the pH of a wet sample on pH paper to avoid adding a large excess of acid.
-
Induce Crystallization: If crystals do not form immediately, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites[5]. Seeding with a previously obtained crystal can also be effective.
-
Isolate and Dry: Collect the crystalline product by filtration, wash with a small amount of cold, anhydrous solvent (e.g., diethyl ether), and dry thoroughly under vacuum.
Solution B: Recrystallization using a Solvent/Anti-Solvent System
If the salt has already oiled out, it can be purified and crystallized through recrystallization. The principle is to dissolve the compound in a minimal amount of a hot solvent in which it is soluble, and then add a second solvent (an "anti-solvent") in which it is insoluble to induce precipitation of the pure compound[5].
| Solvent (Dissolves the Salt) | Anti-Solvent (Precipitates the Salt) | Notes |
| Isopropanol (IPA) | Hexanes or Diethyl Ether | A very common and effective system. Dissolve in minimal hot IPA, then add hexanes until cloudy. |
| Ethanol | Diethyl Ether | Similar to the IPA system. Ensure both solvents are anhydrous. |
| Methanol | Dichloromethane (DCM) | Useful for more polar impurities. The salt is less soluble in DCM. |
Problem 3: Chemical impurities are present in the final product.
Symptom: ¹H NMR, GC-MS, or LC-MS analysis shows peaks that do not correspond to either enantiomer of the product.
Potential Causes:
-
Unreacted Starting Materials: The synthesis of the parent amine may not have gone to completion.
-
Process-Related Impurities: Side reactions during synthesis can generate structurally related impurities[6]. For amines, these can include products of oxidation or over-alkylation.
-
Reagent Contamination: Impurities present in reagents or solvents used during the process.
Suggested Solutions:
Solution A: Acid-Base Extraction of the Free Amine
Before forming the hydrochloride salt, the free amine can be effectively purified from non-basic organic impurities using a simple acid-base extraction. This leverages the ability of amines to be protonated and become water-soluble salts[7][8].
Decision Tree for Impurity Removal
Caption: Acid-base extraction workflow for purifying the free amine.
Detailed Protocol:
-
Dissolve the crude free amine in an organic solvent like ethyl acetate or DCM.
-
Transfer the solution to a separatory funnel and wash it with 1M HCl. The basic amine will react to form its hydrochloride salt and move into the aqueous layer. Neutral organic impurities will remain in the organic layer.
-
Discard the organic layer.
-
Add fresh organic solvent to the separatory funnel. Slowly basify the aqueous layer with 2M NaOH until pH > 11. The amine salt will be converted back to the free amine and partition into the fresh organic layer.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the purified free amine, now ready for conversion to its HCl salt.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for determining the enantiomeric purity of my sample?
A1: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry standard for accurately determining enantiomeric purity[9][10]. Cyclodextrin-based or polysaccharide-based columns are often effective for separating chiral amines[9][11]. Supercritical Fluid Chromatography (SFC) is also an excellent, often faster, alternative to HPLC for chiral amine separations[11]. For a quicker, albeit sometimes less precise, assessment, ¹H-NMR spectroscopy with a chiral solvating agent (like (R)-BINOL) can be used to induce chemical shift differences between the enantiomers[12].
Q2: Why is my amine hydrochloride salt readily soluble in water, while the free amine is not?
A2: This is due to a fundamental change in polarity. The free amine, R-NH₂, is a neutral organic molecule with limited water solubility. When it reacts with HCl, it becomes protonated, forming an ammonium salt, R-NH₃⁺Cl⁻. This ionic salt has a much higher polarity and can readily engage in ion-dipole interactions with water molecules, leading to significantly increased aqueous solubility[7][8][13]. This property is widely exploited in the pharmaceutical industry to make drug molecules more bioavailable[8].
Q3: My final product has a slight yellow or brown tint. What causes this and how can I remove it?
A3: Aromatic amines are susceptible to air oxidation, which can form highly colored, minor impurities over time[14]. To remove the color, you can perform a charcoal treatment during recrystallization. Dissolve the impure salt in a minimal amount of hot solvent (e.g., isopropanol), add a small amount of activated carbon (charcoal), keep the solution hot for a few minutes, and then filter it while hot through a pad of Celite® to remove the charcoal and the adsorbed impurities. Then, allow the purified, colorless filtrate to cool and crystallize. Storing the final product under an inert atmosphere (nitrogen or argon) can prevent re-oxidation[1].
Q4: Can I use a different acid, like sulfuric or acetic acid, to make the salt?
A4: Yes, you can form salts with other acids. However, the choice of the counter-ion (e.g., chloride, sulfate, acetate) will significantly impact the physical properties of the salt, including its melting point, crystal structure, solubility, and hygroscopicity[4]. Hydrochloride salts are very common for amines due to their tendency to form stable, crystalline solids. If you are having trouble crystallizing the hydrochloride, trying a different counter-ion like hydrobromide is a valid strategy, but it will result in a different chemical entity.
References
- 1. (S)-1-(p-Tolyl)butan-1-amine [myskinrecipes.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. praxilabs.com [praxilabs.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amine - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
how to increase enantioselectivity with (R)-1-(p-Tolyl)butan-1-amine HCl
Welcome to the technical support center for (R)-1-(p-Tolyl)butan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the application of this versatile chiral resolving agent. Our goal is to empower you to overcome experimental challenges and successfully increase the enantioselectivity of your chemical transformations.
Introduction: The Role of (R)-1-(p-Tolyl)butan-1-amine HCl in Asymmetric Synthesis
Chiral amines are fundamental tools in asymmetric synthesis, serving as resolving agents, chiral auxiliaries, or building blocks for more complex molecules.[1] (R)-1-(p-Tolyl)butan-1-amine, a primary chiral amine, is particularly effective as a resolving agent for racemic carboxylic acids and certain ketones. Its efficacy stems from its ability to form diastereomeric salts with racemic compounds. These diastereomeric salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. The bulky p-tolyl and butyl groups create a well-defined chiral environment, enhancing the stereochemical discrimination between the enantiomers of the racemic substrate.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common initial questions encountered when using (R)-1-(p-Tolyl)butan-1-amine HCl.
Q1: What is the primary application of (R)-1-(p-Tolyl)butan-1-amine HCl?
A1: The primary application is in the classical resolution of racemic mixtures, particularly carboxylic acids and some ketones, through the formation of diastereomeric salts.[2] The hydrochloride salt form is stable and easy to handle. Prior to use as a resolving agent, it must be converted to the free amine.
Q2: Do I need to convert the hydrochloride salt to the free amine before use?
A2: Yes. The resolving agent functions by forming a salt with the acidic functional group of the racemic compound. The hydrochloride salt is the protonated form of the amine and will not react with another acid. Therefore, you must neutralize the HCl salt to obtain the free (R)-1-(p-Tolyl)butan-1-amine.
Q3: What types of compounds can be resolved with this amine?
A3: This amine is most effective for the resolution of racemic carboxylic acids. It can also be used to resolve certain ketones through the formation of diastereomeric imines, which can then be separated and hydrolyzed to yield the enantiomerically enriched ketone.
Q4: How do I determine the enantiomeric excess (ee) of my resolved product?
A4: The most common and reliable method for determining enantiomeric excess is through chiral High-Performance Liquid Chromatography (HPLC).[3][4] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. Other methods include chiral gas chromatography (GC) for volatile compounds and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.
Q5: Can I recover and reuse the (R)-1-(p-Tolyl)butan-1-amine after the resolution?
A5: Yes, the resolving agent can typically be recovered after the diastereomeric salt is separated and the desired enantiomer is liberated. This is a key advantage of classical resolution, making it a cost-effective method on a larger scale.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the resolution process.
Issue 1: Low Diastereomeric Excess (de) or Enantiomeric Excess (ee)
Low stereoselectivity is a frequent challenge in asymmetric synthesis.[5]
| Potential Cause | Troubleshooting Steps & Explanation |
| Suboptimal Solvent System | The choice of solvent is critical for differential solubility of the diastereomeric salts. An inappropriate solvent may lead to co-crystallization or poor separation. Solution: Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate). Sometimes a mixture of solvents provides the best results. The goal is to find a system where one diastereomeric salt is significantly less soluble than the other. |
| Incorrect Stoichiometry | The molar ratio of the resolving agent to the racemic compound can impact the efficiency of the resolution. Solution: While a 1:1 molar ratio is a common starting point for resolving a racemic acid with a monoamine, optimizing this ratio can be beneficial. For dicarboxylic acids, the ratio may need to be adjusted accordingly. |
| Crystallization Temperature and Rate | The temperature and rate of cooling during crystallization significantly affect the purity of the crystals. Rapid cooling can trap impurities and the undesired diastereomer. Solution: Employ a slow, controlled cooling profile. Holding the solution at a constant temperature for an extended period can also promote the growth of purer crystals. Experiment with different final crystallization temperatures. |
| Premature Racemization | The target molecule may be susceptible to racemization under the experimental conditions. Solution: Analyze the stability of your target molecule under the resolution and work-up conditions. If racemization is suspected, consider milder conditions (e.g., lower temperatures, alternative bases for neutralization). |
Issue 2: Poor or No Crystallization
| Potential Cause | Troubleshooting Steps & Explanation |
| Solution is Too Dilute or Too Concentrated | If the solution is too dilute, the solubility product of the less soluble diastereomeric salt may not be reached. If too concentrated, both diastereomers may precipitate. Solution: Systematically vary the concentration of your substrate and resolving agent. Start with a concentration that is close to saturation at the solvent's boiling point. |
| Incomplete Salt Formation | If the free amine and the racemic acid do not fully form the salt, crystallization will be hindered. Solution: Ensure complete conversion to the free amine from the HCl salt before adding it to the racemic mixture. Gentle heating can sometimes promote salt formation. |
| Oiling Out | The diastereomeric salt may separate as an oil rather than a crystalline solid. Solution: "Oiling out" often occurs when the melting point of the salt is lower than the temperature of the solution. Try using a lower boiling point solvent or a solvent mixture that reduces the solubility of the salt. Seeding the solution with a small crystal of the desired diastereomer can also induce crystallization. |
Issue 3: Low Yield of the Desired Enantiomer
| Potential Cause | Troubleshooting Steps & Explanation |
| Suboptimal Separation of Diastereomers | If the solubilities of the two diastereomeric salts are too similar in the chosen solvent, achieving a clean separation by crystallization will be difficult, leading to a trade-off between yield and purity. Solution: Extensive solvent screening is crucial. The goal is to maximize the solubility difference between the two diastereomers. |
| Loss of Material During Work-up | Material can be lost during filtration, washing, and extraction steps. Solution: Optimize each step of the work-up process. Use minimal amounts of cold solvent to wash the crystals to avoid dissolving the product. Ensure efficient extraction by performing multiple extractions with smaller volumes of solvent. |
| Incomplete Liberation of the Resolved Compound | After separating the diastereomeric salt, the resolved compound must be liberated. Incomplete reaction will result in a lower yield. Solution: Ensure the use of a sufficient excess of acid (for resolving an acid) or base (for resolving a base) to fully break the diastereomeric salt. Monitor the reaction for completion. |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Preparation of the Free Amine
This protocol describes the conversion of (R)-1-(p-Tolyl)butan-1-amine HCl to its free amine form.
Materials:
-
(R)-1-(p-Tolyl)butan-1-amine HCl
-
Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
-
Deionized water
-
An organic solvent for extraction (e.g., diethyl ether, ethyl acetate, or dichloromethane)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the (R)-1-(p-Tolyl)butan-1-amine HCl in a minimal amount of deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a 1 M aqueous solution of NaOH or a saturated solution of K2CO3 with stirring until the pH of the aqueous layer is >10.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the chosen organic solvent (3 x 50 mL for a 10 g scale reaction).
-
Combine the organic layers.
-
Dry the combined organic layers over anhydrous Na2SO4 or MgSO4.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the free (R)-1-(p-Tolyl)butan-1-amine as an oil or low-melting solid.
Protocol 2: Diastereomeric Salt Resolution of a Racemic Carboxylic Acid
This protocol provides a general procedure for the resolution of a racemic carboxylic acid.
Materials:
-
Racemic carboxylic acid
-
Free (R)-1-(p-Tolyl)butan-1-amine (from Protocol 1)
-
Screening solvents (e.g., ethanol, isopropanol, acetonitrile)
-
Hydrochloric acid (HCl)
-
Organic extraction solvent
Procedure:
-
Salt Formation: In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent. Add the free (R)-1-(p-Tolyl)butan-1-amine (0.5-1.0 equivalents) to the solution. Gentle heating may be required to facilitate dissolution and salt formation.
-
Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator. If no crystals form, try seeding the solution with a small amount of the product from a small-scale trial, or slowly add a non-polar co-solvent to induce precipitation.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Liberation of the Enantiomerically Enriched Carboxylic Acid: Suspend the crystalline diastereomeric salt in water and add an aqueous solution of HCl (e.g., 1 M) until the pH is acidic (<2).
-
Extraction: Extract the aqueous layer with an organic solvent to recover the enantiomerically enriched carboxylic acid. The (R)-1-(p-Tolyl)butan-1-amine will remain in the aqueous layer as its hydrochloride salt.
-
Analysis: Determine the enantiomeric excess of the carboxylic acid using chiral HPLC.
Part 4: Visualizations and Diagrams
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for the resolution of a racemic carboxylic acid.
Decision Tree for Troubleshooting Low Enantiomeric Excess
References
- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 2. reddit.com [reddit.com]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Enantiomerically Pure Perfluorobutanesulfinamide and Its Application to the Asymmetric Synthesis of α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Racemic 1-(p-Tolyl)butan-1-amine
Welcome to the technical support center dedicated to the chiral resolution of 1-(p-Tolyl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the separation of this valuable chiral building block. As 1-(p-Tolyl)butan-1-amine is a key intermediate in the synthesis of various pharmaceutically active compounds, achieving high enantiomeric purity is often a critical objective.[1] This resource provides in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for resolving racemic 1-(p-Tolyl)butan-1-amine, and what is the underlying principle?
A1: The most prevalent and industrially scalable method for resolving racemic primary amines like 1-(p-Tolyl)butan-1-amine is diastereomeric salt resolution .[2][3]
The core principle is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which do not.[4][5] This is achieved by reacting the racemic amine (a mixture of R- and S-1-(p-Tolyl)butan-1-amine) with a single, pure enantiomer of a chiral acid, known as a chiral resolving agent.
This reaction yields a pair of diastereomeric salts:
-
(R)-amine • (R)-acid
-
(S)-amine • (R)-acid
Because these salts are diastereomers, they have different physical properties, most importantly, different solubilities in a given solvent system.[5][6] This solubility difference allows for their separation via fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes out of the solution.[7] After isolating the purified diastereomeric salt, the optically pure amine is recovered by treatment with a base to break the salt.[2]
Q2: I am starting my experiment. How do I select the optimal chiral resolving agent and solvent?
A2: The selection of the resolving agent and solvent is the most critical factor for a successful resolution and often requires empirical screening.[8][9]
Choosing a Resolving Agent: A good resolving agent should:
-
Be enantiomerically pure and readily available.
-
Readily form stable, crystalline salts with the amine.[7]
-
Result in diastereomeric salts with a significant difference in solubility in a common solvent.[7]
-
Be easily recoverable for potential reuse.[7]
For primary amines, chiral carboxylic acids are the standard choice. Tartaric acid, in particular, is a versatile, cost-effective, and well-documented option.[2]
| Resolving Agent | Type | Common Applications |
| (+)-Tartaric Acid / (-)-Tartaric Acid | Dicarboxylic Acid | Widely used for resolving racemic bases due to its low cost and effectiveness.[2][5] |
| (+)-Dibenzoyl-D-tartaric acid (DBTA) | Tartaric Acid Derivative | Often provides better crystallinity and solubility differentiation than tartaric acid itself.[10] |
| (R)-Mandelic Acid / (S)-Mandelic Acid | α-Hydroxy Acid | Another effective agent for amine resolution.[11] |
| (+)-Camphor-10-sulfonic acid | Sulfonic Acid | A strong acid that can form well-defined crystalline salts.[5][12] |
| Table 1: Common Chiral Resolving Agents for Primary Amines. |
Choosing a Solvent: The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[9] One salt should be sparingly soluble, while the other remains in the mother liquor. Screening is essential. Common solvents to evaluate include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and their mixtures with water.
Q3: My resolution attempt failed. The diastereomeric salt either "oiled out" or did not crystallize at all. What went wrong?
A3: This is a common and frustrating issue that typically points to problems with supersaturation or solvent choice.
-
Issue 1: No Crystallization
-
Cause: The diastereomeric salt is too soluble in the chosen solvent, or the solution is too dilute.
-
Troubleshooting Steps:
-
Concentrate the Solution: Slowly evaporate the solvent under reduced pressure or with a gentle stream of inert gas to increase the concentration.
-
Induce Nucleation: If the solution appears supersaturated (e.g., thick or syrupy), try scratching the inside of the flask below the solvent line with a glass rod. This creates microscopic imperfections that can initiate crystal growth.
-
Seeding: If you have a tiny crystal of the desired product from a previous attempt, add it to the solution to act as a template for crystallization.[9]
-
Reduce Temperature: Cool the solution slowly. If room temperature fails, use an ice bath (0°C) or a freezer. A slow cooling rate is crucial for purity.[7]
-
Re-screen Solvents: Your chosen solvent may be inappropriate. The goal is poor solubility for one diastereomer. Try an "anti-solvent" addition: slowly add a solvent in which the salt is insoluble to a solution of the salt in a solvent where it is soluble.[13]
-
-
-
Issue 2: "Oiling Out"
-
Cause: This occurs when the solute separates as a liquid phase instead of a solid. It is often caused by excessively high supersaturation or a crystallization temperature that is too high.[13]
-
Troubleshooting Steps:
-
Reduce Supersaturation: Use a more dilute starting solution or employ a much slower cooling rate.[13]
-
Change Solvent System: Add a co-solvent that reduces the solubility of the salt, favoring crystallization over oiling out.[13]
-
Heat and Re-cool: Gently heat the mixture until the oil redissolves, then allow it to cool much more slowly, perhaps in an insulated container, to prevent the rapid phase separation.
-
-
Q4: I obtained crystals, but after liberating the amine, the enantiomeric excess (e.e.) is very low. How can I improve the purity?
A4: Low enantiomeric excess in the final product directly results from low diastereomeric excess (d.e.) in the crystallized salt. This indicates that the undesired diastereomer co-precipitated with the desired one.
-
Cause 1: Rapid Cooling: Cooling the solution too quickly can trap the more soluble diastereomer within the growing crystal lattice of the less soluble one.[7]
-
Solution: Employ a slow, controlled cooling profile. Allow the flask to cool naturally to room temperature over several hours before moving it to an ice bath to maximize precipitation.[7]
-
-
Cause 2: Solid Solution Formation: This is a challenging phenomenon where the crystal lattice of the less soluble salt incorporates the more soluble diastereomer, forming a single solid phase.[13] In this case, simple recrystallization will be ineffective at improving purity.[13]
-
Solution: The most effective strategy is to fundamentally change the crystal packing by using a different chiral resolving agent or a completely different solvent system.[13]
-
-
Cause 3: Suboptimal Stoichiometry: The molar ratio of the racemic amine to the resolving agent can significantly influence purity and yield.[9]
-
Solution: While a 1:1 ratio is a standard starting point, consider using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents). This often precipitates a smaller but purer initial crop of the less soluble salt.[10]
-
Q5: How can I accurately measure the enantiomeric excess (e.e.) of my final product?
A5: After liberating the free amine from the purified diastereomeric salt, you must analytically determine its enantiomeric purity. Several spectroscopic and chromatographic methods are available.[14][15]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable method for determining e.e.[16] It requires a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based columns are particularly effective for separating chiral amines.[16][17] In some cases, derivatizing the amine (e.g., to an amide or carbamate) can improve separation and detection.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique can determine e.e. by using a chiral auxiliary to create a diastereomeric environment.[19]
-
Chiral Derivatizing Agents (CDAs): The amine is reacted with a CDA to form covalent diastereomers, whose distinct signals (e.g., in ¹H or ¹⁹F NMR) can be integrated.[19][20]
-
Chiral Solvating Agents (CSAs): The amine forms transient, non-covalent diastereomeric complexes with a CSA, causing a chemical shift difference between the enantiomers.[19]
-
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light.[] The e.e. of an unknown sample can be determined by comparing its CD signal to a calibration curve constructed from samples of known enantiomeric composition.[22]
Experimental Protocols & Workflows
Workflow 1: General Diastereomeric Resolution Process
The entire process, from the racemic starting material to the isolated pure enantiomer, follows a logical sequence of steps.
Protocol 1: Diastereomeric Resolution of 1-(p-Tolyl)butan-1-amine with (+)-Tartaric Acid
This is a general starting protocol. Optimization of solvent, temperature, and stoichiometry is likely required.
-
Salt Formation:
-
In an Erlenmeyer flask, dissolve racemic 1-(p-Tolyl)butan-1-amine (1.0 eq) in a suitable solvent (e.g., 50:50 ethanol/water, 5-10 mL per gram of amine).
-
In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 eq) in the minimum amount of the same hot solvent.
-
Slowly add the warm tartaric acid solution to the stirred amine solution.
-
-
Crystallization:
-
If precipitation does not occur immediately, gently heat the mixture until a clear solution is obtained.
-
Cover the flask and allow it to cool slowly to room temperature over several hours. To ensure slow cooling, the flask can be placed in an insulated container.[7]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 1 hour to maximize precipitation.[7]
-
-
Isolation and Recrystallization:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals. A small portion should be used to liberate the amine and check the diastereomeric/enantiomeric excess.
-
If the purity is insufficient, recrystallize the entire batch by dissolving it in a minimum amount of the hot solvent and repeating step 2.
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add 2M sodium hydroxide (NaOH) solution dropwise until the solution is basic (pH > 11).
-
Extract the liberated free amine with an organic solvent (e.g., dichloromethane or diethyl ether) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the final enantiomeric excess using an appropriate analytical method, such as chiral HPLC.
-
References
- 1. (S)-1-(p-Tolyl)butan-1-amine [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 17. mdpi.com [mdpi.com]
- 18. diva-portal.org [diva-portal.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 22. Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of (R)-1-(p-Tolyl)butan-1-amine hydrochloride in solution
Welcome to the technical support center for (R)-1-(p-Tolyl)butan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and formulations.
Introduction
This compound is a chiral amine of significant interest in pharmaceutical research and development. The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. This guide provides an in-depth analysis of its stability profile, potential degradation pathways, and practical advice for its handling and use.
Frequently Asked Questions (FAQs)
General Stability and Storage
Q1: What are the recommended storage conditions for this compound in its solid state?
A1: As a hydrochloride salt, (R)-1-(p-Tolyl)butan-1-amine is expected to be a stable, crystalline solid. For long-term storage, it is recommended to keep the solid compound in a cool, dry place, sealed in a tightly closed container to protect it from moisture and light.[1][2]
Q2: What is the expected general stability of this compound in solution?
A2: The stability of this compound in solution is dependent on several factors, including the solvent, pH, temperature, and exposure to light and oxygen. While specific data for this molecule is not extensively published, its structure as a primary arylalkylamine hydrochloride allows for predictable behavior based on established chemical principles. Generally, the hydrochloride salt form enhances stability in aqueous solutions compared to the free base.
Q3: Which solvents are recommended for dissolving this compound to maximize stability?
A3: The choice of solvent is critical. For analytical purposes, high-purity solvents are essential. Common solvents for amine hydrochlorides include water, ethanol, and methanol. The compound's solubility in various solvents should be experimentally determined. For aqueous solutions, the use of buffered systems is highly recommended to control pH, a critical factor in the stability of amines.[3]
Impact of Environmental Factors
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: pH is a primary determinant of stability for amines in solution.[3] The amine group in (R)-1-(p-Tolyl)butan-1-amine is basic and will exist in its protonated (and more stable) ammonium form at acidic to neutral pH. Under basic conditions, the free amine is generated, which is more susceptible to oxidative degradation. Radical changes in pH can also affect the chiral integrity of the molecule.[4][5]
Q5: Is this compound sensitive to light?
A5: Arylalkylamines can be susceptible to photolytic degradation.[6] Exposure to UV or even ambient light over extended periods can potentially lead to the formation of degradation products. Therefore, it is recommended to prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.[7][8]
Q6: What is the impact of temperature on the stability of solutions of this compound?
A6: Elevated temperatures accelerate chemical degradation.[9][10] For this compound solutions, storage at refrigerated temperatures (2-8°C) is generally recommended to minimize degradation over time.[1] Avoid repeated freeze-thaw cycles, as this can also impact stability. Thermal degradation studies are often conducted at temperatures between 40-80°C to assess stability under stress conditions.[11]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, with a focus on diagnosing and resolving stability-related problems.
Issue 1: Inconsistent or drifting analytical results (e.g., HPLC peak area, concentration measurements).
-
Possible Cause: Degradation of the compound in solution.
-
Troubleshooting Steps:
-
Verify Solution Age and Storage: Confirm the age of the solution and the conditions under which it was stored. Freshly prepared solutions should be used whenever possible.
-
pH Measurement: Measure the pH of your solution. For unbuffered aqueous solutions, dissolution of the hydrochloride salt will result in a slightly acidic pH. If the pH has shifted, this could indicate degradation or interaction with the container.
-
Analyze for Degradants: Re-analyze your sample using a stability-indicating method (e.g., gradient HPLC) to check for the presence of new, smaller peaks that may correspond to degradation products.
-
Forced Degradation Test: To confirm susceptibility to your experimental conditions, you can perform a forced degradation study. Expose a sample of your solution to more extreme conditions (e.g., higher temperature, strong light) for a short period and analyze for degradation.
-
dot
Caption: Troubleshooting workflow for inconsistent analytical results.
Issue 2: Visible changes in the solution (e.g., color change, precipitation).
-
Possible Cause: This could be due to chemical degradation leading to colored byproducts or changes in solubility.
-
Troubleshooting Steps:
-
Assess for Contamination: Rule out microbial or chemical contamination as a source of the observed change.
-
Check Solubility Limits: Ensure that the concentration of the compound is not exceeding its solubility limit in the chosen solvent and at the storage temperature.
-
Investigate pH-Dependent Solubility: A change in pH can significantly alter the solubility of amine salts.[3] Measure the pH to see if it has shifted to a more basic range, which could cause the less soluble free base to precipitate.
-
Oxidative Degradation: A yellowing or browning of the solution may indicate oxidative degradation, which is more likely to occur with the free amine at higher pH. Consider purging solutions with an inert gas (e.g., nitrogen or argon) if oxygen sensitivity is suspected.
-
Issue 3: Loss of biological activity or potency in an assay.
-
Possible Cause: The chiral center of the molecule may have undergone racemization, or the compound has degraded into inactive products.
-
Troubleshooting Steps:
-
Confirm Identity and Purity: Use a chiral analytical method (e.g., chiral HPLC) to confirm the enantiomeric purity of your sample.
-
Review Experimental Conditions: Assess if any experimental conditions (e.g., extreme pH, high temperature) could be promoting racemization or degradation.
-
Use a Freshly Prepared Standard: Compare the activity of your test solution to a freshly prepared standard of known concentration and purity to determine if the loss of activity is due to the solution's instability.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the container.
-
Weigh the desired amount of the compound using an analytical balance.
-
Add the solid to a volumetric flask.
-
Add a portion of the desired solvent (e.g., HPLC-grade water, ethanol, or a buffer of known pH) and sonicate or vortex until the solid is completely dissolved.
-
Bring the solution to the final volume with the solvent and mix thoroughly.
-
Store the solution in a tightly sealed amber glass vial at 2-8°C.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11][12][13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24-48 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Dry Heat | 80°C | 48 hours |
| Photolytic | ICH Q1B compliant light source | Room Temp | Per ICH guidelines |
Methodology:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the appropriate medium for each stress condition.
-
Expose the solutions to the conditions outlined in Table 1.
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each sample.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples, including a control sample stored at 2-8°C, by a suitable analytical method (e.g., HPLC-UV).
-
Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
dot
Caption: Potential degradation pathways for arylalkylamines.
This technical support guide is intended to provide a comprehensive overview of the stability considerations for this compound. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. chemscene.com [chemscene.com]
- 2. 698378-44-8 (R)-1-(m-Tolyl)butan-1-amine hydrochloride AKSci 3649DL [aksci.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UV-A light regulation of arylalkylamine N-acetyltransferase activity in the chick pineal gland: role of cAMP and proteasomal proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. Amine Thermal Degradation [bre.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. rjptonline.org [rjptonline.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (R)-1-(p-Tolyl)butan-1-amine hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-(p-Tolyl)butan-1-amine hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction to the Synthesis
The primary industrial and laboratory-scale synthesis of this compound is achieved through the asymmetric reductive amination of 1-(p-tolyl)butan-1-one. This method is favored for its efficiency and stereochemical control. The general synthetic pathway involves the reaction of the ketone with an amine source, typically ammonia or an ammonia equivalent, in the presence of a chiral catalyst and a reducing agent to form the desired (R)-enantiomer, which is then isolated as the hydrochloride salt.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key steps?
A1: The most prevalent method is asymmetric reductive amination.[1] This is a one-pot or sequential process that combines 1-(p-tolyl)butan-1-one with an amine source and a reducing agent. The key steps are:
-
Imine Formation: The ketone reacts with an amine source (e.g., ammonia) to form a prochiral imine intermediate.
-
Asymmetric Reduction: A chiral catalyst, often a transition metal complex with a chiral ligand, facilitates the stereoselective reduction of the imine to the desired (R)-amine.
-
Salt Formation: The resulting chiral amine is treated with hydrochloric acid to precipitate the stable hydrochloride salt.
Q2: What are the most critical parameters to control during the synthesis to ensure high enantiomeric excess (e.e.)?
A2: Achieving high enantiomeric excess is paramount. The critical parameters include:
-
Catalyst Selection and Loading: The choice of the chiral catalyst and its concentration are the most significant factors.
-
Temperature: Lower temperatures generally favor higher enantioselectivity.
-
Pressure (for hydrogenations): The pressure of hydrogen gas can influence the reaction rate and selectivity.
-
Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's performance.
-
Purity of Starting Materials: Impurities in the starting ketone can sometimes interfere with the catalyst.
Q3: Can I use a racemic synthesis followed by chiral resolution?
A3: Yes, this is an alternative strategy. The racemic 1-(p-tolyl)butan-1-amine can be synthesized via standard reductive amination and then resolved. A common method is diastereomeric salt formation using a chiral acid like tartaric acid.[2] The diastereomers exhibit different solubilities, allowing for their separation by crystallization. However, this method is often less atom-economical than asymmetric synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Enantiomeric Excess (e.e.)
Symptoms:
-
Chiral HPLC analysis shows a significant peak for the (S)-enantiomer.
-
The specific rotation of the final product is lower than the literature value.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inefficient Chiral Catalyst | The chosen catalyst may not be optimal for this specific substrate, or it may have degraded. | 1. Screen Catalysts: Test a variety of chiral catalysts and ligands. 2. Verify Catalyst Quality: Ensure the catalyst is from a reputable source and has been stored correctly. |
| Suboptimal Reaction Conditions | Temperature, pressure, or solvent may not be ideal for achieving high stereoselectivity. | 1. Temperature Optimization: Run the reaction at a lower temperature. 2. Solvent Screening: Evaluate a range of solvents with varying polarities. |
| Presence of Impurities | Impurities in the starting materials or solvent can poison the catalyst. | 1. Purify Starting Materials: Ensure the 1-(p-tolyl)butan-1-one is of high purity. 2. Use Anhydrous Solvents: Water can interfere with many catalytic systems. |
Issue 2: High Levels of Ketone Impurity in the Final Product
Symptoms:
-
NMR or GC analysis of the final product shows the presence of 1-(p-tolyl)butan-1-one.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or deactivation of the reducing agent. | 1. Extend Reaction Time: Monitor the reaction by TLC or GC and allow it to run until the starting ketone is consumed. 2. Add More Reducing Agent: If the reaction has stalled, a careful addition of more reducing agent may be necessary. |
| Inefficient Reduction | The chosen reducing agent may not be potent enough under the reaction conditions. | 1. Select a Stronger Reducing Agent: Consider alternatives like sodium triacetoxyborohydride if using sodium borohydride. |
| Hydrolysis of Imine | The imine intermediate can hydrolyze back to the ketone if excess water is present. | 1. Use a Dehydrating Agent: Add molecular sieves to the reaction mixture to remove water. |
Issue 3: Formation of Secondary Amine Impurities
Symptoms:
-
Mass spectrometry or NMR indicates the presence of a di-alkylated amine.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Over-alkylation | The newly formed primary amine can react with another molecule of the ketone to form a secondary amine. | 1. Control Stoichiometry: Use a molar excess of the amine source (e.g., ammonia) relative to the ketone. 2. Slow Addition of Ketone: Add the ketone slowly to the reaction mixture containing the amine source and catalyst to maintain a low concentration of the ketone. |
Analytical Protocols
Accurate analysis of the final product and in-process samples is crucial for quality control.
Protocol 1: Chiral Purity Analysis by HPLC
This method is used to determine the enantiomeric excess of the final product.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® or Lux®).[3][4]
Typical Conditions:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized for the specific column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 25 °C.
Procedure:
-
Prepare a standard solution of the racemic 1-(p-tolyl)butan-1-amine to establish the retention times of both enantiomers.
-
Prepare a solution of the synthesized this compound in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [((Area_R - Area_S) / (Area_R + Area_S))] * 100.
Protocol 2: Impurity Profiling by GC-MS
This method is used to identify and quantify volatile impurities such as the starting ketone.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
Typical Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) mode.
Procedure:
-
Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane).
-
Inject the sample into the GC-MS.
-
Analyze the resulting chromatogram and mass spectra to identify impurities by comparing their retention times and fragmentation patterns to known standards.
Purification Strategies
Purification by Recrystallization
Recrystallization of the hydrochloride salt is an effective method for removing many process-related impurities.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture of ethanol and water).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Diagrams
References
Technical Support Center: Scaling Up Reactions with (R)-1-(p-Tolyl)butan-1-amine Hydrochloride
Welcome to the technical support center for (R)-1-(p-Tolyl)butan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up reactions involving this versatile chiral amine. As a cornerstone in asymmetric synthesis, its effective use at a larger scale is critical for advancing projects from the lab to production.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during the scale-up process.
Our approach is rooted in practical, field-proven experience, focusing on the "why" behind experimental choices to ensure your success. We will explore the critical parameters that govern successful scale-up, from reaction kinetics to safety and purification.
I. Core Principles of Scaling Up Chiral Amine Reactions
Scaling up a chemical reaction is not merely about increasing the quantities of reagents. The transition from a laboratory-scale flask to a multi-liter reactor introduces significant changes in physical and chemical parameters. Understanding these changes is paramount to a successful and safe scale-up.
Key Considerations:
-
Heat Transfer: Exothermic reactions that are easily managed in a small flask can become hazardous on a larger scale due to the decreased surface-area-to-volume ratio, which hinders efficient heat dissipation.[4][5]
-
Mixing and Mass Transfer: Achieving homogeneous mixing in a large reactor is more challenging and can significantly impact reaction rates, selectivity, and impurity profiles.
-
Reagent Addition: The rate of addition for critical reagents can dramatically influence local concentrations and temperatures, potentially leading to side reactions or thermal runaway.[5]
-
Safety: The potential hazards associated with a reaction increase significantly with scale. A thorough risk assessment is non-negotiable.[6][7][8]
The following workflow provides a general overview of the critical stages in scaling up a reaction involving this compound.
References
- 1. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.se [fishersci.se]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
A Senior Application Scientist's Guide to Asymmetric Induction: A Performance Comparison of Leading Chiral Auxiliaries
For the researcher navigating the complex landscape of stereoselective synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts reaction efficiency, stereochemical fidelity, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the performance of three classes of industry-standard chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Myers' Pseudoephedrine Amides. We will delve into the mechanistic underpinnings of their stereodirecting capabilities and present supporting experimental data to inform your selection process.
The Cornerstone of Stereocontrol: The Chiral Auxiliary
In the quest for enantiomerically pure molecules, particularly in drug development, chiral auxiliaries serve as transient stereogenic controllers.[1] These entities are temporarily incorporated into a prochiral substrate, directing the stereochemical outcome of a subsequent reaction.[1] After exerting their influence, they are cleaved and can often be recovered for reuse, making them a powerful and practical tool in the synthetic chemist's arsenal.[1][2] The efficacy of a chiral auxiliary is judged on three primary metrics: its ability to induce high diastereoselectivity, the ease of its attachment and removal, and the overall yield of the transformation.[3]
This guide will focus on three key asymmetric transformations where these auxiliaries have demonstrated exceptional utility: the aldol reaction, the Diels-Alder reaction, and enolate alkylation.
Performance Benchmark 1: The Asymmetric Aldol Reaction - Evans' Oxazolidinones
The aldol reaction is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant is a cornerstone of complex molecule synthesis.[4][5] Evans' oxazolidinone auxiliaries, derived from readily available amino acids, have become a benchmark for achieving high diastereoselectivity in this transformation.[5][6]
The remarkable stereocontrol exerted by Evans' auxiliaries is rationalized by the Zimmerman-Traxler model.[4][7] The reaction proceeds through a highly organized, six-membered, chair-like transition state.[4][7] The use of a boron Lewis acid, such as dibutylboron triflate (Bu₂BOTf), selectively generates the (Z)-enolate.[8] In the subsequent reaction with an aldehyde, the steric bulk of the auxiliary's substituent (e.g., benzyl or isopropyl) directs the aldehyde to approach from the less hindered face of the enolate, leading to the syn-aldol product with exceptional fidelity.[4][9]
Diagram 1: Zimmerman-Traxler Transition State for the Evans Aldol Reaction
Caption: Zimmerman-Traxler model for the Evans aldol reaction.
Comparative Performance Data: Asymmetric Aldol Reaction
| Chiral Auxiliary | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (d.e. %) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf | >90 | >99:1 | >98 | [8] |
| (4S)-4-Benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf | 82 | >99:1 | >98 | [8] |
Experimental Protocol: Evans Asymmetric Aldol Reaction[7]
-
Enolate Formation:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl-oxazolidinone (1.0 eq) and dissolve in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C.
-
Add diisopropylethylamine (1.2 eq) followed by the dropwise addition of dibutylboron triflate (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes to form the (Z)-boron enolate.
-
-
Aldol Addition:
-
Cool the reaction mixture to -78 °C.
-
Add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
-
Work-up and Auxiliary Cleavage:
-
Quench the reaction with a pH 7 phosphate buffer.
-
Extract the aqueous layer with CH₂Cl₂.
-
The chiral auxiliary can be cleaved, for example, by hydrolysis with LiOH or reduction with LiBH₄.
-
Performance Benchmark 2: The Asymmetric Diels-Alder Reaction - Oppolzer's Camphorsultams
The Diels-Alder reaction is a powerful cycloaddition for the construction of six-membered rings, capable of creating up to four new stereocenters in a single step.[10][11] Oppolzer's camphorsultams, derived from naturally occurring camphor, are highly effective chiral auxiliaries for controlling the stereochemistry of this transformation.[12][13]
The stereochemical outcome is dictated by the chelation of a Lewis acid to both the carbonyl oxygen and the sulfonyl oxygen of the sultam. This creates a rigid, C-shaped conformation that effectively shields one face of the dienophile. The incoming diene is thus directed to the exposed face, leading to high diastereoselectivity.[12]
Diagram 2: Stereocontrol in the Oppolzer's Camphorsultam-Mediated Diels-Alder Reaction
Caption: Facial shielding by Oppolzer's camphorsultam in Diels-Alder.
Comparative Performance Data: Asymmetric Diels-Alder Reaction
| Chiral Auxiliary | Diene | Dienophile | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) | Diastereomeric Excess (d.e. %) | Reference |
| (2R)-Bornane-10,2-sultam | Cyclopentadiene | N-Acryloyl | Et₂AlCl | 88 | >99:1 | >98 | [12] |
| cis-1-Arylsulfonamido-2-indanol | Cyclopentadiene | Acrylate | Et₂AlCl | 93 | 100:0 | 92 | [14] |
Experimental Protocol: Asymmetric Diels-Alder Reaction with Oppolzer's Camphorsultam[13]
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-acryloyl camphorsultam (1.0 eq) in anhydrous CH₂Cl₂.
-
Cool the solution to the desired temperature (e.g., -100 °C).
-
-
Lewis Acid Addition and Cycloaddition:
-
Add the Lewis acid (e.g., Et₂AlCl, 1.4 eq) dropwise to the stirred solution.
-
After a brief stirring period (2-5 minutes), add the diene (e.g., cyclopentadiene, excess).
-
Maintain the reaction at the low temperature for the specified time, monitoring by TLC.
-
-
Work-up and Auxiliary Removal:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
The camphorsultam auxiliary can be recovered after reductive (e.g., LiAlH₄) or hydrolytic cleavage.[12]
-
Performance Benchmark 3: Asymmetric Enolate Alkylation - Myers' Pseudoephedrine Amides
The asymmetric alkylation of enolates is a versatile method for constructing α-stereogenic carbonyl compounds.[2][15] The use of pseudoephedrine as a chiral auxiliary, pioneered by Andrew G. Myers, offers a practical and highly efficient solution for this transformation.[16][17] Pseudoephedrine is inexpensive, and both of its enantiomers are readily available.[17]
The high diastereoselectivity of this method stems from the formation of a rigid, chelated (Z)-enolate intermediate.[18] Deprotonation with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride generates an enolate where the lithium cation is chelated by both the enolate oxygen and the auxiliary's hydroxyl oxygen.[16][19] This chelation, combined with the steric bulk of the auxiliary's methyl group, effectively blocks one face of the enolate, forcing the incoming alkyl halide to attack from the less hindered face.[18]
Diagram 3: Chelation Control in Pseudoephedrine Amide Alkylation
Caption: Chelation-controlled alkylation with pseudoephedrine.
Comparative Performance Data: Asymmetric Alkylation
| Chiral Auxiliary | Alkyl Halide | Yield (%) | Diastereomeric Excess (d.e. %) (crude) | Diastereomeric Excess (d.e. %) (isolated) | Reference |
| (+)-Pseudoephedrine | Benzyl bromide | 99 | 97 | >99 | [16] |
| (+)-Pseudoephedrine | Ethyl iodide | 95 | 96 | >99 | [16] |
| (+)-Pseudoephedrine | Isopropyl iodide | 80 | 90 | 95 | [16] |
Experimental Protocol: Asymmetric Alkylation with Pseudoephedrine Amide[17][21]
-
Amide and Enolate Formation:
-
Prepare the pseudoephedrine amide by reacting (+)-pseudoephedrine with the corresponding acyl chloride or anhydride.
-
In a flame-dried flask under an inert atmosphere, prepare a slurry of the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (LiCl, ~6 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the slurry to -78 °C.
-
In a separate flask, prepare lithium diisopropylamide (LDA) (1.95-2.2 eq).
-
Slowly transfer the LDA solution to the amide/LiCl slurry at -78 °C.
-
Stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes, and finally re-cool to -78 °C.
-
-
Alkylation:
-
Add the alkyl halide (1.5 eq) dropwise and stir at -78 °C or 0 °C for 2-4 hours.
-
-
Work-up and Auxiliary Cleavage:
-
Quench the reaction by adding a saturated NH₄Cl solution.
-
Extract the product with an appropriate organic solvent.
-
The alkylated amide can be transformed into the corresponding carboxylic acid, alcohol, aldehyde, or ketone, with concomitant removal of the pseudoephedrine auxiliary.[17]
-
Conclusion: Selecting the Optimal Chiral Auxiliary
The choice of a chiral auxiliary is a multifaceted decision that depends on the specific transformation, the desired stereochemical outcome, and practical considerations such as cost and ease of removal.
-
Evans' Oxazolidinones remain the gold standard for achieving high syn-diastereoselectivity in aldol reactions, underpinned by a well-understood transition state model.
-
Oppolzer's Camphorsultams provide excellent facial shielding in Diels-Alder reactions, leading to high endo-selectivity and diastereomeric excess, largely due to their rigid, chelated conformation with Lewis acids.
-
Myers' Pseudoephedrine Amides offer a highly practical and cost-effective solution for asymmetric alkylations, with the chelation of the lithium cation being the key to their high stereodirecting ability.
By understanding the mechanistic principles and considering the empirical performance data presented in this guide, researchers can make more informed decisions in the design and execution of their asymmetric syntheses, ultimately accelerating the path to their target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalytic Enantioselective Alkylation of Prochiral Enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Aldol reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. youtube.com [youtube.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Synthesis of Dihydronaphthalenes via Aryne Diels-Alder Reactions: Scope and Diastereoselectivity [organic-chemistry.org]
- 14. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Chiral Purity at the Crossroads: A Senior Application Scientist’s Guide to HPLC vs. GC for Enantiomeric Excess Determination
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral analysis, the accurate determination of enantiomeric excess (ee) stands as a critical pillar, particularly within the pharmaceutical and biotechnology sectors. The stereochemistry of a molecule is not a mere academic curiosity; it is a fundamental determinant of its pharmacological activity, metabolic fate, and potential toxicity. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate rigorous characterization of enantiomeric composition, making the choice of analytical methodology a pivotal decision in the drug development pipeline.[1][2]
This guide, drawing from extensive field experience and established analytical principles, provides an in-depth, objective comparison of the two most prominent chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the core principles, explore the nuances of method development, and present supporting experimental data to empower you, the scientist, to make the most informed decision for your specific analytical challenge.
At a Glance: Key Decision-Making Parameters
The selection between chiral HPLC and chiral GC is fundamentally dictated by the physicochemical properties of the analyte. A high-level comparison reveals their distinct domains of application.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.[3] | Separation of volatile enantiomers based on their differential interaction with a CSP in a gaseous mobile phase.[3] |
| Analyte Suitability | Broad applicability for non-volatile and thermally labile compounds.[4][5] | Ideal for volatile and thermally stable compounds.[4] |
| Derivatization | Often not required, enabling direct analysis. | Frequently necessary to enhance volatility and thermal stability.[6] |
| Resolution | Good to excellent resolution is achievable with a wide array of commercially available CSPs.[6] | Capillary columns can provide very high resolution.[7] |
| Sensitivity | Dependent on the detector (UV-Vis, PDA, FLD, MS), with mass spectrometry offering high sensitivity.[8] | Inherently sensitive detectors like the Flame Ionization Detector (FID) and MS are standard.[7] |
| Analysis Time | Typically ranges from 10 to 60 minutes.[7][9] | Generally faster, with run times from a few minutes to half an hour.[7][9] |
| Solvent Consumption | Higher, which can be a significant factor in terms of cost and environmental impact.[7] | Lower, as it primarily utilizes inert gases as the mobile phase.[7] |
| Instrumentation Cost | Generally higher due to high-pressure pumps and sophisticated detectors. | Generally lower, although high-resolution MS detectors can be expensive. |
The Workhorse of Chiral Separations: High-Performance Liquid Chromatography (HPLC)
Chiral HPLC has established itself as the gold standard for enantiomeric excess determination in the pharmaceutical industry, largely due to its versatility and broad applicability.[5][10] It can handle a wide array of compounds, from small molecules to larger, more complex structures, without the prerequisite of volatility.
The Core Principle: Chiral Recognition on the Stationary Phase
The magic of chiral HPLC lies in the Chiral Stationary Phase (CSP). These are sophisticated packed materials, often based on polysaccharide derivatives (cellulose or amylose), proteins, or cyclodextrins, that create a chiral environment within the column.[11][12] Enantiomers, as they traverse the column, interact with the CSP differently, forming transient diastereomeric complexes with varying stability. This difference in interaction strength leads to differential retention times, allowing for their separation and subsequent quantification.[5]
Experimental Workflow & Protocol: Enantiomeric Excess of Ibuprofen by Chiral HPLC
Ibuprofen, a common nonsteroidal anti-inflammatory drug (NSAID), exists as a racemic mixture, with the S-(+)-enantiomer possessing the desired therapeutic activity.[13][14] The following protocol outlines a typical approach for its ee determination.
Objective: To determine the enantiomeric excess of an ibuprofen sample using chiral HPLC.
Instrumentation:
-
HPLC system with a pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Chiral HPLC column: A cellulose-based column such as Chiralcel® OJ-H is a common choice.[15]
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, 2-propanol, and trifluoroacetic acid (TFA) in a ratio of 98:2:0.1 (v/v/v).[15] The small amount of TFA is often added to improve the peak shape of acidic analytes.
-
Sample Preparation: Accurately weigh and dissolve the ibuprofen sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm[15]
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Causality in Experimental Choices:
-
Mobile Phase: The ratio of hexane (a non-polar solvent) to 2-propanol (a polar modifier) is critical for achieving optimal retention and resolution. A higher proportion of the polar modifier will generally decrease retention times.
-
Acidic Additive: Trifluoroacetic acid helps to suppress the ionization of the carboxylic acid group in ibuprofen, leading to sharper, more symmetrical peaks.
-
Column Choice: Polysaccharide-based CSPs are known for their broad enantioselectivity and are a good starting point for method development for many pharmaceutical compounds.[11]
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
The Specialist for Volatiles: Chiral Gas Chromatography (GC)
Chiral GC is a powerhouse for the enantioselective analysis of volatile and thermally stable compounds.[4] It often boasts higher resolution and sensitivity compared to HPLC, making it an invaluable tool in fields such as flavor and fragrance analysis, environmental monitoring, and the analysis of certain small-molecule drugs and intermediates.
The Core Principle: Volatility and Chiral Interactions in the Gas Phase
In chiral GC, a sample is vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or hydrogen). The inner wall of the capillary column is coated with a CSP. Similar to HPLC, the separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP. However, in GC, these interactions occur in the gas phase. Cyclodextrin derivatives are the most common type of CSPs used in chiral GC.[16]
The Derivatization Imperative
A significant consideration for chiral GC is the frequent need for derivatization. Many compounds, particularly those containing polar functional groups like carboxylic acids and amines, are not sufficiently volatile or thermally stable for GC analysis. Derivatization is a chemical reaction that modifies the analyte to increase its volatility and improve its chromatographic properties.[6] For example, amino acids are often esterified and then acylated before GC analysis.[17]
Experimental Workflow & Protocol: Enantiomeric Excess of Limonene by Chiral GC
Limonene is a monoterpene found in the rinds of citrus fruits, with its enantiomers possessing distinct aromas ((+)-limonene has a sweet, orange-like scent, while (-)-limonene has a turpentine-like odor).
Objective: To determine the enantiomeric excess of a limonene sample using chiral GC.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column: A cyclodextrin-based column, such as one containing a derivatized β-cyclodextrin, is suitable.[16]
-
Autosampler for reproducible injections.
Methodology:
-
Sample Preparation: Dilute the limonene sample in a suitable volatile solvent, such as hexane, to an appropriate concentration (e.g., 100 ppm). No derivatization is necessary for this volatile analyte.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.
-
Detector Temperature (FID): 250 °C
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
-
Data Analysis:
-
Integrate the peak areas of the two limonene enantiomers.
-
Calculate the enantiomeric excess (% ee) using the same formula as for HPLC.
-
Causality in Experimental Choices:
-
Temperature Program: A temperature ramp is used to ensure that both the more volatile and less volatile components of a sample are eluted with good peak shape in a reasonable amount of time.
-
Column Choice: Derivatized cyclodextrins create a chiral cavity into which one enantiomer fits better than the other, leading to separation. Different cyclodextrin derivatives offer varying selectivities for different classes of compounds.[16]
-
Detector: The FID is a robust, highly sensitive detector for organic compounds, making it ideal for this type of analysis. An MS detector would provide additional structural information for peak identification.
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Head-to-Head: A Case Study Perspective
| Analyte Class | Preferred Technique | Rationale |
| Pharmaceutical APIs (non-volatile) | HPLC | Most active pharmaceutical ingredients are non-volatile and often thermally labile, making direct injection into an HPLC system the most straightforward and reliable approach.[4] |
| Amino Acids | Both (with considerations) | HPLC can directly analyze underivatized amino acids on specific CSPs.[18] GC requires a two-step derivatization but can offer excellent sensitivity and resolution.[17] The choice often depends on the sample matrix and required throughput. |
| Flavors & Fragrances (e.g., Monoterpenes) | GC | These compounds are typically volatile and well-suited for GC analysis. Chiral GC is a standard technique for authenticity control in the essential oil industry.[16][19] |
| Chiral Amines | Both (with considerations) | HPLC can often analyze chiral amines directly. GC analysis usually requires derivatization to block the polar amine group and increase volatility, but can provide high sensitivity with MS detection.[6] |
Validation and Regulatory Imperatives
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose. Regulatory bodies like the FDA, guided by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q2(R2)), require demonstration of a method's accuracy, precision, specificity, linearity, range, and robustness.[2][20][21][22] This rigorous validation process provides the highest level of confidence in the reported enantiomeric excess values, which is non-negotiable in a regulated environment.
Conclusion: Selecting the Right Tool for the Job
Both chiral HPLC and chiral GC are powerful, reliable techniques for the determination of enantiomeric excess. There is no universally "better" method; the optimal choice is contingent upon the specific analytical problem at hand.
-
Chiral HPLC is the undisputed champion of versatility, accommodating a vast range of non-volatile and thermally sensitive compounds, which encompasses the majority of pharmaceutical agents. Its direct analysis capability simplifies sample preparation and avoids potential artifacts from derivatization.
-
Chiral GC excels in the realm of volatile compounds, offering unparalleled resolution and sensitivity. For applications in flavor, fragrance, and environmental analysis, it is often the superior choice. When derivatization is feasible, it can also be a powerful tool for the analysis of smaller, polar molecules.
As a senior application scientist, my recommendation is to base your decision on a thorough understanding of your analyte's physicochemical properties. In a drug development setting, it is not uncommon to employ both techniques: HPLC for routine quality control of the final drug product, and GC for monitoring chiral intermediates or volatile impurities. Ultimately, a well-developed and validated method, whether by HPLC or GC, is the key to unlocking accurate and defensible enantiomeric excess data, ensuring the safety and efficacy of chiral molecules.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. benchchem.com [benchchem.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 15. [PDF] Figures of merit in the quantification of ibuprofen enantiomers by chiral HPLC. | Semantic Scholar [semanticscholar.org]
- 16. gcms.cz [gcms.cz]
- 17. Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. fda.gov [fda.gov]
A Comparative Guide to the Catalytic Activity of Substituted Chiral Amines in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of an optimal chiral catalyst is a critical decision that profoundly influences the stereochemical outcome of a synthetic transformation. Chiral amines have emerged as a cornerstone of organocatalysis, offering a metal-free and highly effective strategy for the synthesis of enantiomerically enriched molecules. This guide provides an in-depth comparative analysis of the catalytic activity of two prominent classes of substituted chiral amines: proline-derived catalysts and cinchona alkaloid-derived catalysts . By examining their performance in key asymmetric reactions, supported by experimental data, we aim to provide a rational framework for catalyst selection in your synthetic endeavors.
The Central Role of Chiral Amines in Asymmetric Catalysis
Chiral amines are indispensable tools in modern asymmetric synthesis, primarily operating through two key activation modes: enamine catalysis and iminium ion catalysis . In enamine catalysis, a chiral secondary amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate, which then reacts with an electrophile. Conversely, in iminium ion catalysis, a chiral primary or secondary amine condenses with an α,β-unsaturated carbonyl compound to generate an electrophilic iminium ion, which is then attacked by a nucleophile. The steric and electronic properties of the substituents on the chiral amine scaffold are paramount in dictating the facial selectivity of these reactions, ultimately controlling the chirality of the final product.
Comparative Analysis of Catalytic Performance: Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction, and both proline-derived and cinchona alkaloid-derived catalysts have demonstrated exceptional efficacy. Here, we compare the performance of a representative catalyst from each class in the Michael addition of aldehydes to nitroolefins.
Catalyst Structures:
-
Catalyst 1 (Proline-derived): (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (a diarylprolinol silyl ether)
-
Catalyst 2 (Cinchona-derived): 9-Amino-9-deoxy-epi-cinchonine (a primary amine derived from a cinchona alkaloid)
Table 1: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
| Entry | Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Catalyst 1 | 10 | Toluene | 24 | 95 | 95:5 | 99 | [1] |
| 2 | Catalyst 2 | 10 | Toluene | 24 | 92 | 93:7 | 97 | [2] |
As the data indicates, both catalysts provide excellent yields and high levels of stereocontrol. The proline-derived diarylprolinol silyl ether (Catalyst 1) shows a slight advantage in both diastereoselectivity and enantioselectivity in this specific transformation.[1] The bulky diphenylmethylsilyl group in Catalyst 1 effectively shields one face of the enamine intermediate, leading to a highly ordered transition state.[3] In contrast, the cinchona alkaloid-derived primary amine (Catalyst 2) utilizes a bifunctional activation mechanism, where the quinuclidine nitrogen acts as a base and the amine functionality forms an iminium ion, with the rigid backbone of the alkaloid dictating the stereochemical outcome.[2]
The Influence of Substituents on Catalytic Activity
The catalytic performance of chiral amines can be finely tuned by modifying their substituents. This is particularly evident in the case of diarylprolinol silyl ether catalysts.
Table 2: Effect of the Silyl Group in Diarylprolinol Catalysts on the Diels-Alder Reaction
| Entry | Catalyst (Silyl Group) | Yield (%) | exo/endo Ratio | ee (exo, %) | Reference |
| 1 | Trimethylsilyl (TMS) | 75 | 82:18 | 92 | [4] |
| 2 | Triethylsilyl (TES) | 80 | 85:15 | 97 | [4] |
| 3 | tert-Butyldimethylsilyl (TBS) | 88 | 90:10 | 99 | [4] |
The reaction of cinnamaldehyde with cyclopentadiene demonstrates a clear trend: increasing the steric bulk of the silyl ether substituent on the diarylprolinol catalyst leads to higher yields, improved diastereoselectivity (favoring the exo product), and enhanced enantioselectivity.[4] This underscores the critical role of the substituent in creating a well-defined chiral pocket around the catalytic site.
Mechanistic Insights: A Tale of Two Activation Modes
The distinct structural features of proline-derived and cinchona alkaloid-derived catalysts give rise to different, yet highly effective, modes of stereocontrol.
Proline-Derived Catalysis: The Enamine Pathway
Proline and its derivatives, such as diarylprolinol silyl ethers, catalyze reactions via enamine formation. The chiral pyrrolidine ring directs the approach of the electrophile to one face of the enamine.
Caption: Enamine catalytic cycle for proline-derived catalysts.
Cinchona Alkaloid-Derived Catalysis: Bifunctional Activation
Primary amines derived from cinchona alkaloids often operate through a bifunctional mechanism, particularly in reactions involving α,β-unsaturated carbonyls. The amine forms an iminium ion, while another functional group on the alkaloid scaffold, such as a hydroxyl or thiourea group, can activate the nucleophile through hydrogen bonding.
Caption: Iminium ion catalytic cycle for cinchona alkaloid-derived primary amine catalysts.
Experimental Protocols
To facilitate the application of these catalysts in your research, we provide a detailed experimental protocol for a representative asymmetric Michael addition.
General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by a Diarylprolinol Silyl Ether
Caption: Experimental workflow for a typical asymmetric Michael addition.
Detailed Steps:
-
To a stirred solution of the nitroolefin (1.0 equiv) in the specified solvent (e.g., toluene, 2.0 M) is added the chiral amine catalyst (0.1 equiv).
-
The aldehyde (3.0 equiv) is then added, and the reaction mixture is stirred at the indicated temperature.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
-
The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.
Conclusion
The choice between a proline-derived and a cinchona alkaloid-derived chiral amine catalyst is nuanced and depends on the specific reaction, substrates, and desired stereochemical outcome. Diarylprolinol silyl ethers, a prominent class of proline-derived catalysts, often provide exceptional levels of stereocontrol due to their well-defined chiral pocket, which can be fine-tuned by modulating the steric bulk of the silyl substituent. Cinchona alkaloid-derived amines, on the other hand, offer a distinct mode of bifunctional activation and are readily available from natural sources. Both classes of catalysts represent powerful tools in the arsenal of the synthetic chemist, and a thorough understanding of their respective modes of action and the influence of their substituents is key to their successful application in the synthesis of complex, enantiomerically pure molecules.
References
A Comparative Guide to the Biological Activity Screening of (R)-1-(p-Tolyl)butan-1-amine HCl Derivatives
Abstract: Chiral amines are foundational motifs in a significant percentage of commercial pharmaceuticals, prized for their specific interactions with biological targets.[1] This guide provides a comprehensive framework for the biological activity screening of novel derivatives based on the (R)-1-(p-Tolyl)butan-1-amine HCl scaffold. We delve into the rationale behind derivatization, present detailed, self-validating protocols for anticancer and antimicrobial screening, and offer a structure-activity relationship (SAR) analysis. This document is intended for researchers, scientists, and drug development professionals seeking to identify and advance new chemical entities with therapeutic potential.
Introduction: The Significance of the Chiral Amine Scaffold
Chiral amines are critical building blocks in medicinal chemistry, with over 40% of pharmaceuticals containing this structural feature.[1] Their importance lies in the stereospecific interactions they can form with chiral biological macromolecules like enzymes and receptors, leading to enhanced potency and reduced off-target effects. The (R)-1-(p-Tolyl)butan-1-amine core provides a versatile and synthetically accessible starting point for generating a library of diverse derivatives.
The rationale for derivatizing this core scaffold is twofold:
-
To Modulate Physicochemical Properties: Altering substituents on the aromatic ring or the alkyl chain can tune properties like lipophilicity (LogP), solubility, and metabolic stability, which are crucial for drug-likeness.
-
To Probe the Target's Binding Pocket: Introducing a variety of functional groups allows for the exploration of structure-activity relationships (SAR), identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) that enhance biological activity.[2][3]
This guide will focus on two common and high-impact areas of biological screening for novel amine derivatives: anticancer and antimicrobial activities.[4][5][6][7][8]
Comparative Biological Screening Methodologies
A systematic screening process is essential for identifying promising lead compounds from a library of newly synthesized derivatives. The following sections detail robust, in vitro assays that provide reliable and reproducible data for initial hit identification.
Anticancer Activity: Cytotoxicity Screening
A primary goal in cancer drug discovery is to identify compounds that selectively kill or inhibit the growth of tumor cells.[9][10] The MTT assay is a widely used, reliable colorimetric method for assessing cell viability, making it an excellent choice for initial high-throughput screening of a derivative library.[10]
Principle of the Assay: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow Diagram:
Caption: Workflow for MTT-based cytotoxicity screening of derivatives.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., MDA-MB-231, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[10][11] Incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, positive control (e.g., Doxorubicin), and negative control (vehicle, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the results and determine the half-maximal inhibitory concentration (IC50) value for each derivative.
Trustworthiness through Controls:
-
Negative Control (Vehicle): Wells treated with the same concentration of DMSO used to dissolve the test compounds. This ensures that the solvent itself is not causing cytotoxicity.
-
Positive Control (Known Anticancer Drug): Wells treated with a standard chemotherapeutic agent like Doxorubicin. This validates that the assay system is responsive to cytotoxic agents.
Antimicrobial Activity: Broth Microdilution Assay
The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents.[12] Chiral amines and their derivatives have shown promise in this area.[6][13] The broth microdilution method is a gold-standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.[6]
Principle of the Assay: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined, revealing the MIC.
Experimental Workflow Diagram:
Caption: Workflow for broth microdilution MIC determination.
Detailed Protocol: Broth Microdilution
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each derivative in a suitable broth medium (e.g., Mueller-Hinton Broth). Concentrations may range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension according to standard guidelines (e.g., CLSI) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound and controls.
-
Controls:
-
Growth Control (Negative): Wells containing only broth and bacteria.
-
Sterility Control: Wells containing only broth.
-
Positive Control: Wells containing bacteria and a known antibiotic (e.g., Ciprofloxacin).[13]
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Acquisition: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Structure-Activity Relationship (SAR) Analysis
The primary output of the screening phase is data that allows for a comparative analysis of the derivatives. By correlating changes in chemical structure with changes in biological activity, we can deduce the SAR.[14][15][16][17]
Hypothetical Screening Data:
Below is a table of hypothetical data for a series of (R)-1-(p-Tolyl)butan-1-amine HCl derivatives, where 'R' represents different substituents on the phenyl ring.
| Compound ID | R-Group (at para-position) | Anticancer IC50 (µM) vs. MDA-MB-231 | Antimicrobial MIC (µg/mL) vs. S. aureus |
| Parent | -CH3 (Tolyl) | 55.2 | >256 |
| DERIV-01 | -H | 78.1 | >256 |
| DERIV-02 | -Cl | 12.5 | 64 |
| DERIV-03 | -F | 18.9 | 128 |
| DERIV-04 | -OCH3 | 45.8 | >256 |
| DERIV-05 | -CF3 | 8.2 | 32 |
| Doxorubicin | (Positive Control) | 0.5 | N/A |
| Ciprofloxacin | (Positive Control) | N/A | 0.5 |
Interpretation and Causality:
-
Effect of Halogens: The introduction of electron-withdrawing halogens (Cl, F, CF3) at the para-position appears to significantly enhance both anticancer and antimicrobial activity compared to the parent methyl group or an unsubstituted phenyl ring (DERIV-01). This suggests that modulating the electronic properties of the aromatic ring is a key factor.
-
Potency Trend: The trifluoromethyl group (-CF3) in DERIV-05 yielded the most potent compound in both assays. This highly lipophilic and strongly electron-withdrawing group may enhance membrane permeability or improve binding affinity with the biological target.
-
Electron-Donating Group: The methoxy group (-OCH3), an electron-donating group, resulted in a loss of activity similar to the parent compound, reinforcing the hypothesis that electron-withdrawing properties are favorable for activity in this scaffold.
-
Benchmarking: While the lead compound DERIV-05 is more potent than the parent compound, its activity is still less than the standard clinical drugs (Doxorubicin and Ciprofloxacin). This is expected for an initial screening and highlights the need for further lead optimization.
Conclusion and Future Directions
This guide outlines a robust and logical workflow for the initial biological evaluation of novel (R)-1-(p-Tolyl)butan-1-amine HCl derivatives. The screening cascade, beginning with validated in vitro assays like MTT and broth microdilution, provides the essential data needed to establish a preliminary structure-activity relationship.
Based on our hypothetical results, DERIV-05 emerges as a promising hit compound. The next steps in a drug discovery program would include:
-
Secondary Screening: Confirming the activity of hits in different cell lines or against a broader panel of bacterial strains, including resistant ones.[6]
-
Mechanism of Action Studies: Investigating how the lead compounds exert their biological effect (e.g., apoptosis induction, enzyme inhibition).[18]
-
Lead Optimization: Synthesizing a new, focused library of derivatives around the DERIV-05 scaffold to further improve potency and selectivity.
-
In Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in animal models.[9]
By following a scientifically rigorous and systematic approach, novel derivatives of the chiral amine scaffold can be efficiently screened and advanced toward becoming next-generation therapeutic agents.
References
- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. Buspirone analogues. 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gold amides as anticancer drugs: synthesis and activity studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of ammine/amine platinum(II) and (IV) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
A Cost-Benefit Analysis of (R)-1-(p-Tolyl)butan-1-amine Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Comparison Guide
In the landscape of asymmetric synthesis, the selection of a chiral auxiliary is a critical decision that balances stereochemical control with economic viability. This guide provides an in-depth cost-benefit analysis of (R)-1-(p-Tolyl)butan-1-amine hydrochloride, a phenylethylamine-derived chiral auxiliary. Its performance is benchmarked against two stalwart alternatives: the Evans' oxazolidinone auxiliary, specifically (S)-4-Benzyl-2-oxazolidinone, and the naturally derived (-)-Pseudoephedrine. This analysis is grounded in a representative asymmetric alkylation reaction, offering a quantitative framework for informed decision-making in academic and industrial research.
Executive Summary
The utility of a chiral auxiliary is not solely defined by the stereoselectivity it imparts but also by its cost, ease of use, and recyclability. This compound emerges as a potentially cost-effective alternative to established chiral auxiliaries. While Evans' oxazolidinones are renowned for their high diastereoselectivity across a broad range of applications, they come at a higher cost. Pseudoephedrine offers a more economical option with excellent stereocontrol, particularly in the alkylation of amide enolates, but its availability is increasingly regulated. This guide navigates these trade-offs, providing a clear-eyed view of where this compound may offer a strategic advantage in the synthesis of enantiomerically pure compounds.
Performance in Asymmetric Alkylation: A Comparative Overview
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction and a key testing ground for the efficacy of chiral auxiliaries. The following comparison is based on a representative reaction: the alkylation of an N-propionyl derivative of each auxiliary with benzyl bromide.
| Chiral Auxiliary | Representative Diastereomeric Ratio (d.r.) | Typical Yield (%) |
| (R)-1-(p-Tolyl)butan-1-amine | >95:5 (estimated) | 85-95 (estimated) |
| (S)-4-Benzyl-2-oxazolidinone (Evans') | >99:1 | 80-92 |
| (-)-Pseudoephedrine | ≥99:1[1] | 84-99[1] |
Note: The data for (R)-1-(p-Tolyl)butan-1-amine is an informed estimation based on the performance of structurally similar phenylethylamine auxiliaries in analogous reactions, due to the lack of direct comparative studies in publicly available literature.
Economic Analysis: A Cost-per-Mole Comparison
To provide a practical economic perspective, the following table outlines the approximate cost per gram and per mole for each chiral auxiliary. Prices are based on current vendor listings and may vary.
| Chiral Auxiliary | CAS Number | Representative Price (USD/g) | Molar Mass ( g/mol ) | Approximate Cost (USD/mol) |
| (R)-1-(p-Tolyl)butan-1-amine HCl | 851597-79-0 | 106.60 | 199.72 | 21290 |
| (S)-4-Benzyl-2-oxazolidinone | 90719-32-7 | 41.25 | 177.20 | 7310 |
| (1R,2R)-(-)-Pseudoephedrine | 321-97-1 | 7.49 | 165.23 | 1238 |
Disclaimer: Prices are subject to change and may vary between suppliers and purchase volumes.
From a purely upfront cost perspective, pseudoephedrine is the most economical option, followed by the Evans' auxiliary. This compound presents a higher initial cost per mole. However, a comprehensive cost-benefit analysis must also factor in the efficiency of the auxiliary's recovery and reuse.
Recyclability: A Key Factor in Sustainable Synthesis
The ability to recover and reuse a chiral auxiliary is paramount for both economic and environmental sustainability.
-
(R)-1-(p-Tolyl)butan-1-amine: As a primary amine, this auxiliary is typically attached via an amide bond. Cleavage is commonly achieved through acidic or basic hydrolysis. Following cleavage, the amine can be recovered through extraction and purified by distillation or recrystallization of its salt. While specific recycling yields for this compound are not widely reported, the general procedures for phenylethylamine auxiliaries suggest that good recovery rates are achievable.[5]
-
Evans' Oxazolidinones: These auxiliaries are well-documented for their efficient recycling. Mild hydrolysis conditions, such as with lithium hydroxide and hydrogen peroxide, allow for the recovery of the oxazolidinone, often in high yields.[6]
-
Pseudoephedrine: Recovery of pseudoephedrine is also a well-established process. After cleavage from the alkylated product, it can be recovered through an extractive workup.[6]
Safety and Handling
A comparative overview of the safety profiles is essential for proper risk assessment and handling.
| Chiral Auxiliary | Key Hazards |
| (R)-1-(p-Tolyl)butan-1-amine HCl | Skin and eye irritant. |
| (S)-4-Benzyl-2-oxazolidinone | Harmful if swallowed, may cause damage to organs through prolonged or repeated exposure.[7] |
| (-)-Pseudoephedrine | Harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause drowsiness or dizziness. |
Note: This is not an exhaustive list of hazards. Always consult the Safety Data Sheet (SDS) before handling any chemical.
Experimental Protocols
To facilitate a practical comparison, the following are generalized, step-by-step methodologies for the asymmetric alkylation of an N-propionyl derivative of each chiral auxiliary.
Asymmetric Alkylation with an N-Acyl (R)-1-(p-Tolyl)butan-1-amine Derivative (Theoretical Protocol)
Caption: Workflow for asymmetric alkylation using a phenylethylamine auxiliary.
-
Amide Formation: React (R)-1-(p-Tolyl)butan-1-amine with propionyl chloride in the presence of a base like triethylamine to form the N-propionyl amide.
-
Enolate Formation: Dissolve the N-propionyl amide in anhydrous THF and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) dropwise to form the lithium enolate.
-
Alkylation: Add benzyl bromide to the enolate solution at -78 °C and allow the reaction to proceed to completion.
-
Workup and Auxiliary Cleavage: Quench the reaction and perform an extractive workup. The chiral auxiliary can be cleaved by acidic or basic hydrolysis to yield the chiral carboxylic acid and the recoverable amine auxiliary.
Asymmetric Alkylation with (S)-4-Benzyl-2-oxazolidinone (Evans' Auxiliary)
Caption: Workflow for Evans' asymmetric alkylation.
-
Acylation: Deprotonate (S)-4-benzyl-2-oxazolidinone with n-butyllithium at -78 °C, followed by the addition of propionyl chloride.
-
Enolate Formation: Dissolve the resulting N-propionyl oxazolidinone in THF at -78 °C and add a base such as sodium hexamethyldisilazide (NaHMDS) or LDA.
-
Alkylation: Add benzyl bromide to the enolate solution.
-
Cleavage: Treat the purified alkylated product with lithium hydroxide and hydrogen peroxide to yield the carboxylic acid and the recoverable oxazolidinone auxiliary.[6]
Asymmetric Alkylation with (-)-Pseudoephedrine
References
- 1. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. (S)-4-ベンジル-2-オキサゾリジノン 99% | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of (R)-1-(p-Tolyl)butan-1-amine hydrochloride: A Guide for the Modern Laboratory
For the diligent researcher in the fast-paced world of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper and safe disposal of surplus and waste materials is not merely a regulatory hurdle but a cornerstone of a responsible and safe laboratory environment. This guide provides a comprehensive, step-by-step protocol for the disposal of (R)-1-(p-Tolyl)butan-1-amine hydrochloride, CAS Number 851597-79-0, grounded in scientific principles and regulatory compliance. Our aim is to empower you, our valued colleague, with the knowledge to manage this chemical waste stream with confidence and precision.
Understanding the Hazard Profile: Why Caution is Paramount
This compound is an amine salt that requires careful handling due to its specific hazard profile. According to available safety data, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications necessitate the use of appropriate personal protective equipment (PPE) at all stages of handling and disposal to mitigate the risk of exposure. Furthermore, as an amine hydrochloride, it is crucial to consider its reactivity, particularly its incompatibility with strong oxidizing agents.[1]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound should be approached systematically. The following workflow is designed to ensure safety and compliance with general hazardous waste regulations as outlined by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Step 1: Immediate Safety Precautions and PPE
Before initiating any disposal procedures, ensure you are in a well-ventilated area, preferably within a chemical fume hood. The following personal protective equipment is mandatory:
-
Safety Goggles: To protect against splashes and fine dust.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
Step 2: Waste Segregation and Container Selection
Proper segregation of chemical waste is fundamental to preventing hazardous reactions.
-
Solid Waste: Unused or contaminated solid this compound should be collected in a designated, robust, and sealable container. The container must be chemically compatible with the amine salt.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container. It is imperative not to mix this waste stream with incompatible chemicals, such as strong oxidizing agents.[1]
All waste containers must be in good condition and equipped with a secure, tight-fitting lid.[2]
Step 3: Accurate and Compliant Labeling
Proper labeling is a critical component of hazardous waste management, ensuring that all handlers are aware of the container's contents and associated hazards. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: This compound .
-
The CAS Number: 851597-79-0 .
-
An indication of the hazards (e.g., "Irritant").
-
The accumulation start date.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designate a Satellite Accumulation Area (SAA) within the laboratory for the temporary storage of the hazardous waste container. This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from general laboratory traffic.
Ensure that the waste container is kept closed at all times, except when adding waste.
Step 5: Arranging for Professional Disposal
Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[3][4] This is not only a violation of environmental regulations but also poses a significant risk to public health and infrastructure.
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[3] The final disposal method will likely be incineration at a permitted hazardous waste facility, which ensures the complete destruction of the compound.
Step 6: Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before they can be considered non-hazardous.
-
Triple Rinse: Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., water or ethanol).
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[5]
-
Deface Label: Completely remove or deface the original label on the container.
-
Final Disposal: Once decontaminated, the container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.
Visualizing the Disposal Decision Pathway
To further clarify the disposal process, the following diagram illustrates the key decision points for handling this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
Summary of Key Disposal Information
For quick reference, the following table summarizes the essential information for the disposal of this compound.
| Parameter | Guideline |
| Waste Category | Hazardous Chemical Waste |
| Primary Hazards | Skin Irritant, Serious Eye Irritant, Respiratory Irritant[1] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat |
| Solid Waste Disposal | Collect in a labeled, compatible, sealed container for professional disposal. |
| Liquid Waste Disposal | Collect in a labeled, compatible, sealed container for professional disposal. |
| Drain Disposal | Strictly Prohibited [3][4] |
| Incompatible Materials | Strong oxidizing agents[1] |
| Empty Container Disposal | Triple rinse, collect rinsate as hazardous waste, deface label, then dispose of as non-hazardous waste.[5] |
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles outlined in this guide are designed to be broadly applicable, but it is incumbent upon each researcher to be familiar with their institution's specific policies and to consult with their EHS department for any clarifications.
References
A Researcher's Guide to Personal Protective Equipment for Handling (R)-1-(p-Tolyl)butan-1-amine hydrochloride
In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is a cornerstone of both experimental success and laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of (R)-1-(p-Tolyl)butan-1-amine hydrochloride, with a focused emphasis on the selection and use of appropriate Personal Protective Equipment (PPE). As a compound classified with specific health hazards, a comprehensive understanding of its risk profile is paramount for any researcher, scientist, or drug development professional.
The safety data sheet (SDS) for this compound identifies it as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] These hazards dictate a multi-faceted approach to PPE, ensuring a robust barrier between the researcher and the chemical. This guide moves beyond a simple checklist, delving into the rationale behind each PPE recommendation to foster a culture of informed safety.
Engineering Controls: The First Line of Defense
Before any discussion of personal protective equipment, it is critical to emphasize the role of engineering controls. These are measures designed to isolate the handler from the hazard. For a powdered substance like this compound, which poses a respiratory risk, all handling, including weighing and solution preparation, should be conducted within a certified chemical fume hood.[2] This ensures that any dust or aerosol generated is effectively contained and exhausted away from the user's breathing zone.
Core Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling this compound, with detailed explanations in the subsequent sections.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Butyl or PVC recommended) | Prevents skin contact and subsequent irritation. Nitrile gloves offer poor resistance to amines and should be avoided for prolonged contact.[3][4] |
| Eye Protection | Safety goggles or a full-face shield | Protects against splashes and airborne particles that can cause serious eye irritation.[1][5] |
| Body Protection | Fully-fastened laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator (if engineering controls are insufficient) | Protects against inhalation of the powder, which can cause respiratory tract irritation.[1][6] |
Hand Protection: A Critical Barrier
Direct skin contact with this compound can lead to irritation.[1] Therefore, selecting the appropriate gloves is a critical step. While nitrile gloves are common in laboratory settings, they offer poor resistance to amines.[3][7] For handling this compound, more robust options are necessary.
-
Recommended Glove Types : Butyl or PVC gloves are recommended as they provide good protection against amines.[4]
-
Glove Integrity : Always inspect gloves for any signs of damage, such as tears or punctures, before use.
-
Double Gloving : When handling larger quantities or during procedures with a higher risk of splashing, wearing two pairs of gloves can provide an additional layer of safety.
-
Proper Removal : After handling the chemical, remove gloves using a technique that avoids touching the outer, contaminated surface with bare skin. Dispose of used gloves in a designated chemical waste container.
Eye and Face Protection: Shielding from Irritants
Given that this compound can cause serious eye irritation, robust eye protection is non-negotiable.[1]
-
Safety Goggles : Chemical splash goggles that provide a complete seal around the eyes are essential. Standard safety glasses with side shields do not offer sufficient protection from dust and potential splashes.[8]
-
Face Shield : For procedures with a significant risk of splashing, such as when transferring large volumes of a solution, a full-face shield should be worn in conjunction with safety goggles.[5]
Body Protection: Preventing Contamination
A standard, fully-fastened laboratory coat made of a suitable material should be worn at all times when handling this chemical. This prevents the contamination of personal clothing. In the event of a significant spill on the lab coat, it should be removed immediately and decontaminated or disposed of properly.
Respiratory Protection: Safeguarding the Airways
The primary engineering control for preventing respiratory exposure is the chemical fume hood. However, in situations where a fume hood is not available or its performance is questionable, respiratory protection is required.
-
NIOSH-Approved Respirators : A NIOSH-approved respirator appropriate for chemical powders should be used.[9] The specific type of respirator will depend on the potential exposure concentration and should be selected in accordance with your institution's respiratory protection program.
Procedural Workflow for PPE Usage
The following diagram illustrates the logical flow for donning and doffing PPE when handling this compound. Adhering to a strict sequence is crucial to prevent cross-contamination.
Caption: A diagram illustrating the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment.
Spill and Disposal Procedures
In the event of a spill, it is crucial to have a clear and practiced response plan.
-
Containment : For small spills, use an inert absorbent material to contain the substance.
-
Cleaning : Carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust.
-
Disposal : All waste, including contaminated PPE and cleaning materials, must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance.[1]
By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their experimental work.
References
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. gloves.com [gloves.com]
- 4. safeopedia.com [safeopedia.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. hazmatschool.com [hazmatschool.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. support.hpe.com [support.hpe.com]
- 9. cdc.gov [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
